N1,N3-Dimethylbenzene-1,3-diamine
Description
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Structure
3D Structure
Propriétés
IUPAC Name |
1-N,3-N-dimethylbenzene-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-9-7-4-3-5-8(6-7)10-2/h3-6,9-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQBNGMRDYGPUOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=CC=C1)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
In-Depth Technical Guide: Physical, Chemical, and Mechanistic Properties of N1,N3-Dimethylbenzene-1,3-diamine
Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Role: Senior Application Scientist
Executive Summary
N1,N3-Dimethylbenzene-1,3-diamine (CAS: 14814-75-6) is a highly versatile, meta-substituted secondary aromatic diamine. Its unique structural topology—featuring two electron-donating methylamino groups—imparts distinct nucleophilic and steric properties compared to its primary amine analogs[1]. This technical whitepaper explores the physico-chemical profile, self-validating safety protocols, and advanced synthetic applications of this compound, specifically focusing on its critical role in synthesizing near-infrared (NIR) absorbing porphyrinoids and solvent-resistant thin-film composite (TFC) membranes[2][3].
Structural Identity and Physico-Chemical Profile
To rationally design synthetic workflows utilizing N1,N3-dimethylbenzene-1,3-diamine, one must first examine its fundamental thermodynamic and structural properties[4][5][6].
Quantitative Data Summary
Table 1: Physico-Chemical Properties of N1,N3-Dimethylbenzene-1,3-diamine
| Property | Value | Source Reference |
| Molecular Formula | C8H12N2 | [5] |
| Molecular Weight | 136.19 g/mol | [5] |
| Boiling Point | 85–86 °C (at 1 Torr) | [4] |
| Density (Predicted) | 1.061 ± 0.06 g/cm³ | [4] |
| Topological Polar Surface Area | 24.1 Ų | [6] |
| XLogP3 | 1.6 | [5] |
| pKa (Predicted) | 5.60 ± 0.25 | [4] |
Mechanistic Causality of the Structure
The presence of N-methyl groups on the meta-phenylenediamine core fundamentally alters its electronic and steric landscape. Unlike primary aromatic amines, the inductive electron donation from the methyl groups increases the electron density on the nitrogen atoms, enhancing their nucleophilicity. However, this is counterbalanced by increased steric bulk. Furthermore, the meta-substitution pattern prevents direct resonance communication between the two amine groups. This ensures that the activation of the aromatic ring is distributed, making the ortho and para positions highly susceptible to electrophilic aromatic substitution, while the secondary amines themselves serve as excellent, structurally-locked nucleophiles for cross-coupling reactions[3].
Safety, Toxicity, and Self-Validating Handling Protocols
As a reactive aromatic amine, N1,N3-dimethylbenzene-1,3-diamine presents specific toxicological hazards, including acute oral toxicity (H302), skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335)[7]. It may also cause skin sensitization and long-term systemic effects upon repeated exposure[8][9].
Self-Validating Handling Protocol
To ensure scientific integrity and operator safety, the following self-validating system must be employed:
-
Pre-Operation Verification: Ensure fume hood face velocity is ≥ 100 fpm before opening the container. The compound is sensitive to light and moisture, necessitating inert atmosphere handling to prevent baseline degradation[4][10].
-
Personal Protective Equipment (PPE): Wear nitrile gloves (double-gloving is strongly recommended due to potential skin sensitization and permeation), chemical safety goggles, and a lab coat[8][10].
-
Environmental Control: Store the reagent under an inert atmosphere (argon or nitrogen) in a dark, temperature-controlled environment (room temperature) to prevent oxidative degradation, which is a common failure point when handling electron-rich aromatic amines[4][7].
-
Decontamination & Emergency Response: In the event of a spill, neutralize the area with a mildly acidic solution (e.g., dilute HCl) to protonate the amine. This converts the freebase into a water-soluble hydrochloride salt (structurally analogous to its dihydrochloride derivative, CAS 3575-32-4), allowing for safe collection and disposal[11].
Advanced Experimental Workflows
Application 1: Interfacial Polymerization for Thin-Film Composite (TFC) Membranes
In membrane science, secondary diamines like N1,N3-dimethylbenzene-1,3-diamine are utilized to synthesize specialized polyamides[2]. Reacting this diamine with a triacyl chloride (e.g., trimesoyl chloride) at an aqueous-organic interface yields a polymer backbone with tertiary amides[2].
-
Causality: This molecular design eliminates the hydrogen-bond donating capacity at the amide linkages. The absence of these hydrogen bonds drastically alters the membrane's free volume and significantly improves its resistance to chlorine degradation—a critical, field-proven advantage over traditional primary amine-based reverse osmosis membranes[2].
Application 2: Buchwald-Hartwig C-N Cross-Coupling for Porphyrinoid Synthesis
Recent advancements have utilized this diamine in the synthesis of 6,21-diaza-m-benziporphyrins (DABP)[3][12].
-
Causality: The N-methyl groups are critical here; they prevent unwanted tautomerization of the resulting macrocycle. By locking the molecular conformation, the paratropic ring-current effect is enhanced, which successfully shifts the macrocycle's optical absorption into the near-infrared (NIR) region[3][12][13].
Step-by-Step Methodology for Me₂DABP Synthesis:
-
Reagent Preparation: In a rigorously dried Schlenk flask, combine α,α'-dibromotripyrrin (the electrophilic substrate) and N1,N3-dimethylbenzene-1,3-diamine (the nucleophile)[12].
-
Catalytic Activation: Introduce a Palladium(II) precatalyst (e.g., Pd(OAc)₂) and a bulky phosphine ligand alongside a strong base to facilitate oxidative addition and subsequent reductive elimination[12].
-
Reflux and Monitoring: Heat the mixture in boiling anhydrous THF (or toluene) for approximately 28 hours under a continuous argon atmosphere[12]. Monitor the reaction progress via TLC or LC-MS until the dibromide is fully consumed.
-
Isolation: Quench the reaction, perform a liquid-liquid extraction, and purify the resulting macrocycle via silica gel chromatography to isolate the Me₂DABP freebase (typically yielding ~60%)[12].
Visualizing the Synthetic Pathway
The following diagram illustrates the logical flow of utilizing N1,N3-dimethylbenzene-1,3-diamine in advanced synthetic applications, highlighting the transition from raw precursors to advanced materials.
Figure 1: Mechanistic workflow of N1,N3-Dimethylbenzene-1,3-diamine in C-N cross-coupling.
References
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National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 431636, N1,N3-Dimethylbenzene-1,3-diamine. Retrieved from:[Link]
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LookChem. N1,N3-DiMethylbenzene-1,3-diaMine (CAS 14814-75-6) Properties and Applications. Retrieved from:[Link]
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ACS Publications (Organic Letters). 6,21-Diaza-m-benziporphyrins and 6,21-Diaza-m-pyriporphyrins with meso-N-Substituents: Synthesis and Evaluation of Antiaromatic Characters. DOI:[Link]
- Google Patents.WO2015127516A1 - Solvent resistant thin film composite membrane and its preparation.
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An In-depth Technical Guide to N1,N3-Dimethylbenzene-1,3-diamine: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
N1,N3-Dimethylbenzene-1,3-diamine, a substituted aromatic diamine, is a versatile chemical intermediate with significant applications in the synthesis of polymers, dyes, and notably, as a building block in medicinal chemistry. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis methodologies, and spectral characterization. Authored from the perspective of a Senior Application Scientist, this document emphasizes the causal relationships behind experimental choices, offering insights into the practical application of this compound in research and development.
Molecular Structure and Physicochemical Properties
N1,N3-Dimethylbenzene-1,3-diamine, also known as N,N'-dimethyl-m-phenylenediamine, is an organic compound featuring a benzene ring substituted with two methylamino groups at the meta positions.
Molecular Identity
| Identifier | Value |
| Chemical Name | N1,N3-Dimethylbenzene-1,3-diamine |
| Synonyms | N,N'-Dimethyl-1,3-benzenediamine, N,N'-Dimethyl-m-phenylenediamine |
| CAS Number | 14814-75-6 |
| Molecular Formula | C₈H₁₂N₂[1] |
| Molecular Weight | 136.19 g/mol [1] |
| InChI Key | UQBNGMRDYGPUOO-UHFFFAOYSA-N |
Physicochemical Data
| Property | Value | Source |
| Physical Form | Liquid | |
| Purity | Typically ≥97% | |
| Storage Temperature | Room temperature, in a dark, inert atmosphere |
Synthesis of N1,N3-Dimethylbenzene-1,3-diamine: A Mechanistic Perspective
The primary and most industrially viable route for the synthesis of N1,N3-Dimethylbenzene-1,3-diamine involves the catalytic hydrogenation of 1,3-dinitrobenzene to m-phenylenediamine, followed by N-methylation. A more direct laboratory-scale approach often involves the reduction of a pre-methylated nitroaniline precursor.
Key Synthetic Pathway: Catalytic Reduction of 3-Nitro-N-methylaniline
A common laboratory synthesis involves the reduction of a commercially available nitroaniline precursor. This multi-step process is favored for its high yield and purity of the final product.
Caption: General synthetic scheme for N1,N3-Dimethylbenzene-1,3-diamine.
2.1.1. Causality of Catalyst Selection in Nitro Group Reduction
The reduction of the nitro group is a critical step. The choice of catalyst is paramount for achieving high conversion rates and selectivity.
-
Nickel-Based Catalysts: Lanthanide-promoted nickel catalysts, such as La₂O₃-Ni/SiO₂, have demonstrated high activity and reusability in the liquid-phase hydrogenation of m-dinitrobenzene.[2] The promoter enhances the dispersion of nickel species, leading to a higher yield of m-phenylenediamine.[2] Nickel oxide (NiO) nanoparticles have also been effectively used for the catalytic reduction of nitroanilines, with the reaction following pseudo-first-order kinetics.[3] The mechanism involves the adsorption of nitroaniline and borohydride ions onto the catalyst surface, followed by the transfer of hydrogen.[3]
-
Noble Metal Catalysts: Palladium on carbon (Pd/C) is a widely used and efficient catalyst for the hydrogenation of nitro compounds.[4] However, for substrates with other reducible functional groups, the selectivity of Pd/C can be a concern. Bimetallic nanoparticles, such as Au-Pd supported on reduced graphene oxide, have shown superior catalytic activity compared to their monometallic counterparts, attributed to smaller particle size and synergistic effects.[2]
2.1.2. Experimental Protocol: A Representative Synthesis
The following protocol is a generalized representation based on common laboratory practices for the reduction of a nitroaromatic compound.
-
Reactor Setup: A multi-neck round-bottom flask is equipped with a magnetic stirrer, a condenser, a thermometer, and an inlet for an inert gas (e.g., Nitrogen or Argon).
-
Reagent Charging: The nitro-precursor (e.g., 3-nitro-N-methylaniline) is dissolved in a suitable solvent, such as ethanol or methanol.
-
Catalyst Addition: A catalytic amount of a selected catalyst (e.g., 5% Pd/C or Raney Nickel) is added to the solution.
-
Hydrogenation: The reaction mixture is purged with hydrogen gas, and a hydrogen atmosphere is maintained, often using a balloon or a continuous feed system. The reaction is typically stirred at room temperature or with gentle heating.
-
Reaction Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
Work-up: Upon completion, the catalyst is removed by filtration through a pad of celite. The solvent is then removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography or distillation to yield the final N1,N3-Dimethylbenzene-1,3-diamine.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons, the N-H protons, and the N-methyl protons. The aromatic protons will appear as a complex multiplet in the aromatic region (typically δ 6.0-7.5 ppm). The N-H proton signal will be a broad singlet, and its chemical shift will be concentration and solvent-dependent. The N-methyl protons will appear as a singlet or a doublet (if coupled to the N-H proton) in the upfield region (typically δ 2.5-3.0 ppm).
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons and the N-methyl carbons. The aromatic carbons will resonate in the downfield region (typically δ 100-150 ppm). The N-methyl carbons will appear in the upfield region (typically δ 30-40 ppm).
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) of N1,N3-Dimethylbenzene-1,3-diamine will show a molecular ion peak (M⁺) at m/z 136. The fragmentation pattern of aromatic amines is often characterized by the loss of a hydrogen atom to form a stable [M-1]⁺ ion. Alpha-cleavage, the breaking of the bond adjacent to the nitrogen atom, is a predominant fragmentation mode for aliphatic amines and can also influence the fragmentation of the methyl groups in this molecule.[5]
Caption: Proposed major fragmentation pathways for N1,N3-Dimethylbenzene-1,3-diamine in EI-MS.
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibration |
| 3300-3500 | N-H stretching (secondary amine) |
| 3000-3100 | Aromatic C-H stretching |
| 2800-3000 | Aliphatic C-H stretching (methyl groups) |
| 1580-1620 | C=C stretching (aromatic ring) |
| 1250-1350 | C-N stretching |
Applications in Research and Drug Development
Aromatic diamines are crucial building blocks in organic synthesis. N1,N3-Dimethylbenzene-1,3-diamine, with its two nucleophilic nitrogen atoms, can participate in a variety of chemical transformations.
Polymer Chemistry
m-Phenylenediamines are used in the preparation of high-performance polymers such as aramid fibers, epoxy resins, and polyurea elastomers.[6] The methyl substitution in N1,N3-Dimethylbenzene-1,3-diamine can modify the properties of these polymers, for instance, by altering their solubility and thermal stability.
Pharmaceutical and Agrochemical Synthesis
Safety and Handling
N1,N3-Dimethylbenzene-1,3-diamine is a chemical that requires careful handling to minimize exposure and ensure laboratory safety.
Hazard Identification
| Hazard | GHS Classification |
| Acute Toxicity, Oral | Category 4 |
| Skin Corrosion/Irritation | Category 2 |
| Serious Eye Damage/Eye Irritation | Category 2A |
| Specific Target Organ Toxicity — Single Exposure | Category 3 (Respiratory tract irritation) |
Recommended Handling Procedures
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.
-
Respiratory Protection: If working outside a fume hood or with the potential for aerosol generation, use a respirator with an appropriate organic vapor cartridge.
-
-
Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
Storage
Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Disposal
Dispose of waste material in accordance with local, state, and federal regulations. This material and its container must be disposed of as hazardous waste.[8]
Conclusion
N1,N3-Dimethylbenzene-1,3-diamine is a valuable chemical intermediate with a well-defined molecular structure and a range of applications. A thorough understanding of its synthesis, properties, and safe handling is essential for its effective use in research and development, particularly in the fields of polymer chemistry and medicinal chemistry. This guide has provided a detailed overview of these aspects to support the work of scientists and researchers in the field.
References
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Hydrogenation of m-dinitrobenzene to m-phenylenediamine over La>2>O>3>-promoted Ni/SiO>2> catalysts. Journal of Chemical Technology and Biotechnology, 84(9), 1381-1389. [Link]
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Catalytic Reduction of ortho- and meta-Nitroaniline by Nickel Oxide Nanoparticles. Journal of Nanoscience and Nanotechnology, 20(9), 5635-5642. [Link]
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Nitro Reduction - Common Conditions. Organic Chemistry Portal. [Link]
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Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Advances, 14(1), 1-21. [Link]
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m-Phenylenediamine. Wikipedia. [Link]
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N1,N3-Dimethylbenzene-1,3-diamine. Chemsrc. [Link]
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Diamine Biosynthesis: Research Progress and Application Prospects. Applied and Environmental Microbiology, 86(20), e01485-20. [Link]
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Solubility Profile of N1,N3-Dimethylbenzene-1,3-diamine in Common Organic Solvents: A Technical Guide
Introduction
N1,N3-Dimethylbenzene-1,3-diamine (CAS 14814-75-6), a substituted aromatic diamine, is a versatile intermediate in the synthesis of a range of organic molecules, including active pharmaceutical ingredients (APIs), polymers, and dyes.[1] Its molecular structure, featuring a nonpolar benzene ring and two secondary amine groups capable of hydrogen bonding, imparts a nuanced solubility profile that is critical for its application in chemical synthesis, purification, and formulation. This technical guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of N1,N3-Dimethylbenzene-1,3-diamine in common organic solvents, designed for researchers, scientists, and professionals in drug development.
Theoretical Framework for Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be miscible.[2][3] For N1,N3-Dimethylbenzene-1,3-diamine, a liquid at room temperature, several factors influence its solubility:
-
Polarity: The molecule possesses both nonpolar (the benzene ring) and polar (the two N-H groups) characteristics. The overall polarity will determine its affinity for polar or nonpolar solvents.
-
Hydrogen Bonding: The secondary amine groups can act as hydrogen bond donors, and the nitrogen atoms can act as hydrogen bond acceptors. This capability significantly enhances solubility in protic solvents like alcohols.[4]
-
Van der Waals Forces: The aromatic ring contributes to London dispersion forces, which are the primary interactions with nonpolar solvents.
Based on these structural features, we can predict the qualitative solubility of N1,N3-Dimethylbenzene-1,3-diamine in various classes of organic solvents.
Qualitative Solubility Predictions
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Water | High to Moderate | The ability of the amine groups to form strong hydrogen bonds with the hydroxyl groups of these solvents is expected to lead to good solubility. Solubility in water is likely to be lower than in alcohols due to the nonpolar character of the benzene ring. |
| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Ethyl Acetate | Moderate to High | These solvents can act as hydrogen bond acceptors and engage in dipole-dipole interactions with N1,N3-Dimethylbenzene-1,3-diamine.[2] |
| Nonpolar | Hexane, Toluene, Diethyl Ether | Moderate to Low | Solubility in these solvents will be primarily driven by van der Waals forces between the benzene ring and the solvent molecules. While some solubility is expected, it is likely to be less favorable than in polar solvents.[2] |
Experimental Determination of Solubility
For any process development or research application, experimentally determining the solubility of N1,N3-Dimethylbenzene-1,3-diamine in the specific solvents of interest is crucial. The shake-flask method is a widely accepted and reliable technique for this purpose.[2]
Protocol: Equilibrium Solubility Determination via Shake-Flask Method
This protocol outlines the steps to determine the equilibrium solubility of N1,N3-Dimethylbenzene-1,3-diamine in a given organic solvent.
1. Preparation of Saturated Solution: a. Add an excess amount of N1,N3-Dimethylbenzene-1,3-diamine to a known volume of the selected organic solvent in a sealed glass vial. The presence of undissolved solute is essential to ensure saturation. b. Place the vial in a temperature-controlled shaker or incubator. c. Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.[2]
2. Phase Separation: a. Once equilibrium is achieved, allow the vial to stand undisturbed to let the undissolved material settle. b. To completely separate the saturated solution from the excess solute, centrifuge the vial. c. Carefully withdraw the supernatant (the clear, saturated solution) using a syringe and filter it through a chemically inert syringe filter (e.g., PTFE) to remove any remaining solid particles.[2]
3. Quantification: a. The concentration of N1,N3-Dimethylbenzene-1,3-diamine in the filtered saturated solution is determined using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) is a common and accurate method.[2] b. Prepare a series of standard solutions of N1,N3-Dimethylbenzene-1,3-diamine of known concentrations in the same solvent. c. Generate a calibration curve by plotting the analytical response (e.g., peak area from HPLC) against the concentration of the standard solutions. d. Analyze the filtered saturated solution under the same analytical conditions and determine its concentration using the calibration curve.
4. Data Reporting: a. Express the solubility in standard units such as mg/mL or g/100mL at the specified temperature.
Caption: Workflow for determining equilibrium solubility using the shake-flask method.
Molecular Interactions and Solubility
The following diagram illustrates the primary intermolecular forces at play when N1,N3-Dimethylbenzene-1,3-diamine is dissolved in different types of solvents.
Caption: Intermolecular interactions governing solubility.
Conclusion
Understanding the solubility of N1,N3-Dimethylbenzene-1,3-diamine is fundamental for its effective use in scientific research and industrial applications. While quantitative data is best determined experimentally, a strong theoretical understanding of its molecular structure allows for accurate qualitative predictions. The provided shake-flask protocol offers a robust method for obtaining reliable solubility data, enabling informed solvent selection for synthesis, purification, and formulation development.
References
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General Experimental Protocol for Determining Solubility - Benchchem. 2
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Experiment: Solubility of Organic & Inorganic Compounds. 3
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N1,N3-Dimethylbenzene-1,3-diamine | 14814-75-6 - MilliporeSigma.
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EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. 5
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8: Identification of Unknowns (Experiment) - Chemistry LibreTexts. 6
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Cas 14814-75-6,N1,N3-DiMethylbenzene-1,3-diaMine | lookchem. 1
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Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. 7
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N1,N3-Dimethylbenzene-1,3-diamine | C8H12N2 | CID 431636 - PubChem. 8
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Solubility Profile of 4,5-Dimethylbenzene-1,2-diamine in Organic Solvents: A Technical Guide - Benchchem. 4
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Spectroscopic Profiling of N1,N3-Dimethylbenzene-1,3-diamine: A Technical Guide to NMR, IR, and Mass Spectrometry
Executive Summary
In the realm of advanced organic synthesis, pharmaceutical development, and coordination chemistry, N1,N3-Dimethylbenzene-1,3-diamine (CAS: 14814-75-6) serves as a critical structural motif. It is frequently utilized in the design of robust pincer ligands for transition metal catalysis and as a monomeric building block for inherently chiral macrocycles,[1]. For researchers and application scientists, absolute structural verification of this compound is non-negotiable.
This whitepaper provides an authoritative, in-depth analysis of the spectroscopic signatures (NMR, IR, and Mass Spectrometry) of N1,N3-Dimethylbenzene-1,3-diamine. By moving beyond mere data tabulation, this guide explores the quantum and electronic causality behind the observed spectral phenomena, ensuring that drug development professionals can confidently validate their synthetic intermediates.
Physicochemical Grounding
Before diving into the spectroscopic data, it is essential to establish the fundamental physicochemical parameters of the target molecule[2].
| Property | Value |
| IUPAC Name | 1-N,3-N-dimethylbenzene-1,3-diamine |
| CAS Number | 14814-75-6 |
| Molecular Formula | C₈H₁₂N₂ |
| Molecular Weight | 136.19 g/mol |
| Exact Mass | 136.100048 Da |
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR profile of N1,N3-Dimethylbenzene-1,3-diamine is a textbook example of resonance-driven electronic shielding. The two methylamino (-NHCH₃) groups act as potent π-donors. The lone pairs on the nitrogen atoms delocalize into the aromatic ring via the +M (mesomeric) effect, drastically increasing the electron density at specific ring positions[1].
Causality of Chemical Shifts
-
The Super-Shielded C-2 Position: The C-2 carbon is situated ortho to both electron-donating -NHCH₃ groups. Because resonance effects are additive, this position experiences maximum electron density. Consequently, the C-2 carbon is pushed remarkably upfield to 97.5 ppm , and its attached proton (H-2) is shielded to 5.90 ppm [1].
-
The Ortho/Para Positions (C-4, C-6): These positions are ortho to one amine group and para to the other. They also experience significant shielding, appearing at 103.8 ppm (¹³C) and 6.06 ppm (¹H)[1].
-
The Meta Position (C-5): Resonance delocalization does not place negative charge on the meta carbon. Thus, C-5 is primarily influenced by the weaker inductive effect and remains in the typical aromatic region at 129.9 ppm (¹³C) and 7.04 ppm (¹H)[1].
Quantitative NMR Data
Table 1: ¹H NMR Assignments (400 MHz, CDCl₃, 298 K) [1]
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 7.04 | Triplet (t) | 8.0 | 1H | Aromatic H-5 |
| 6.06 | Doublet of doublets (dd) | 8.0, 2.2 | 2H | Aromatic H-4, H-6 |
| 5.90 | Triplet (t) | 2.2 | 1H | Aromatic H-2 |
| 3.60 | Broad Singlet (br s) | - | 2H | Amine -NH |
| 2.83 | Singlet (s) | - | 6H | Methyl -CH₃ |
Table 2: ¹³C{¹H} NMR Assignments (101 MHz, CDCl₃, 298 K) [1]
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| 150.8 | Quaternary (Cq) | C-1, C-3 (Amine-bearing) |
| 129.9 | Methine (CH) | C-5 (Meta) |
| 103.8 | Methine (CH) | C-4, C-6 (Ortho/Para) |
| 97.5 | Methine (CH) | C-2 (Di-ortho) |
| 30.8 | Primary (CH₃) | Methyl carbons |
Experimental Protocol: NMR Acquisition
To ensure robust reproducibility, the following self-validating protocol must be adhered to when acquiring the NMR spectra for this compound.
-
Sample Solubilization: Weigh exactly 12 mg of N1,N3-Dimethylbenzene-1,3-diamine into a clean glass vial. Dissolve completely in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).
-
Causality: Using exactly 12 mg ensures an optimal signal-to-noise ratio for ¹³C acquisition without causing concentration-dependent line broadening.
-
-
Transfer & Preparation: Transfer the homogeneous solution into a high-precision 5 mm NMR tube. Ensure the solvent column height is exactly 4 cm to maintain magnetic field homogeneity.
-
Tuning, Matching, and Shimming: Insert the sample into a 400 MHz NMR spectrometer. Lock the spectrometer to the deuterium signal of CDCl₃ (7.26 ppm). Perform gradient shimming.
-
Validation Checkpoint: The line width at half height of the TMS peak must be ≤ 1.0 Hz. If it is broader, re-shim the Z1 and Z2 gradients.
-
-
Acquisition Parameters:
-
¹H NMR: 16 scans, spectral width of 12 ppm, relaxation delay (d1) of 2.0 seconds.
-
¹³C NMR: 512 scans, proton decoupling (WALTZ-16 sequence), spectral width of 250 ppm, relaxation delay of 2.0 seconds.
-
-
Data Processing: Apply a Fourier Transform (FT). Perform manual phase correction (zero and first order) and baseline correction. Calibrate the chemical shift axis using the TMS signal at 0.00 ppm.
Figure 2: Standardized workflow for 1H and 13C NMR sample preparation, acquisition, and processing.
Mass Spectrometry (MS) & Infrared (IR) Profiling
Electron Ionization Mass Spectrometry (EI-MS)
Mass spectrometry provides definitive proof of the molecular weight and structural connectivity. Under standard Electron Ionization (EI) at 70 eV, N1,N3-Dimethylbenzene-1,3-diamine yields a highly stable molecular ion[2].
-
Molecular Ion: The exact mass of the compound is 136.10 Da[2]. The radical cation [M]⁺• appears robustly at m/z 136 .
-
Fragmentation Causality: The most favorable fragmentation pathways involve the cleavage of the alkyl-amine bonds. The loss of a methyl radical (•CH₃, 15 Da) yields a stable fragment at m/z 121 . Alternatively, the loss of a methylamine radical (•NHCH₃, 31 Da) yields a fragment at m/z 105 .
Figure 1: Primary Electron Ionization (EI) mass fragmentation pathway of the target compound.
Experimental Protocol: GC-MS Analysis
-
Sample Dilution: Dilute the pure compound in analytical-grade methanol to a final concentration of 1.0 mg/mL.
-
Injection: Inject 1 µL of the sample into the GC inlet. Maintain the inlet temperature at 250 °C and operate in split mode with a 50:1 split ratio to prevent detector saturation.
-
Chromatographic Separation: Utilize a standard non-polar fused silica capillary column (e.g., HP-5MS, 30 m length, 0.25 mm ID, 0.25 µm film thickness).
-
Oven Program: Start at 60 °C (hold for 2 min), ramp at 10 °C/min to 280 °C, and hold for 5 min.
-
-
Ionization & Detection: Operate the mass spectrometer in EI mode at 70 eV. Set the ion source temperature to 230 °C. Scan the mass range from m/z 50 to 300.
-
Validation Checkpoint: Verify that the baseline noise is minimal before the solvent peak elutes. The presence of m/z 136 as the base peak or a highly prominent peak confirms the integrity of the molecular ion.
-
Infrared (IR) Spectroscopy
Infrared spectroscopy serves as an orthogonal validation tool, specifically confirming the presence of the secondary amine functional groups and the aromatic ring structure.
Table 3: Key IR Vibrational Modes (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| ~ 3418 | Medium, Sharp | N-H stretch (Secondary amine) |
| ~ 2955 - 2850 | Weak to Medium | C-H stretch (Aliphatic methyl groups) |
| ~ 1598, 1537 | Strong | C=C stretch (Aromatic ring) |
| ~ 1350 - 1178 | Medium | C-N stretch (Aromatic amine) |
| ~ 818, 768 | Strong | C-H out-of-plane bending (Meta-disubstituted ring) |
References
- National Institutes of Health (NIH). "N1,N3-Dimethylbenzene-1,3-diamine | C8H12N2 | CID 431636 - PubChem".
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- The Royal Society of Chemistry. "Inherently Chiral Nor-Heteracalixarenes: Design and Synthesis via Enantioselective Intramolecular Suzuki-Miyaura Reaction". RSC Publishing.
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Safety and handling precautions for N1,N3-Dimethylbenzene-1,3-diamine in a lab setting.
An In-Depth Technical Guide for the Safe Laboratory Handling of N1,N3-Dimethylbenzene-1,3-diamine
Executive Summary
N1,N3-Dimethylbenzene-1,3-diamine (CAS No. 14814-75-6) is an aromatic amine utilized in specialized chemical synthesis and research applications.[1] Like many aromatic amines, this compound presents a significant hazard profile that necessitates rigorous safety protocols and handling precautions to mitigate risks to laboratory personnel.[2][3] This guide provides a comprehensive overview of the essential safety information, handling procedures, emergency response, and disposal considerations for N1,N3-Dimethylbenzene-1,3-diamine. The protocols described herein are designed to establish a self-validating system of safety, grounded in authoritative data, to protect researchers, scientists, and drug development professionals. Adherence to these guidelines is critical for ensuring a safe laboratory environment.
Hazard Identification and Classification
Understanding the specific hazards of a chemical is the foundation of its safe use. N1,N3-Dimethylbenzene-1,3-diamine is classified as a hazardous substance, and its primary risks are associated with its toxicity and irritant properties. The causality for stringent handling procedures stems from its ability to be readily absorbed into the body, potentially causing systemic effects.[2]
1.1. GHS Classification
The Globally Harmonized System (GHS) provides a standardized framework for communicating hazard information. The classification for N1,N3-Dimethylbenzene-1,3-diamine indicates multiple health hazards.
| Hazard Class & Category | Hazard Statement | GHS Pictogram | Signal Word |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | GHS07 (Exclamation Mark) | Warning |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | GHS07 (Exclamation Mark) | Warning |
| Serious Eye Damage/Irritation (Category 2A) | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) | Warning |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) | Warning |
| (Data sourced from MilliporeSigma Safety Information) |
1.2. Toxicological Profile Summary
-
Acute Effects: The primary routes of acute exposure are ingestion, skin contact, and inhalation. Harmful effects may result from accidental ingestion. Direct contact can cause significant skin and eye irritation. Inhalation of vapors or aerosols may lead to respiratory tract irritation.[4]
-
Chronic Effects: While specific long-term exposure data for N1,N3-Dimethylbenzene-1,3-diamine is limited, related aromatic amines are known to have potential for causing systemic damage with repeated exposure.[2][5] Some aromatic amines may cause skin sensitization, leading to an allergic reaction upon subsequent exposure.[6][7]
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure prevention is paramount. This involves a combination of engineering controls to contain the hazard at its source and personal protective equipment (PPE) as the final barrier between the user and the chemical.
2.1. Engineering Controls
The primary engineering control for handling N1,N3-Dimethylbenzene-1,3-diamine is a properly functioning chemical fume hood.[8] This is non-negotiable. The fume hood's purpose is to capture vapors at the source, preventing them from entering the laboratory's ambient air and being inhaled by personnel. All weighing, transferring, and reaction workups involving this compound must be performed within a fume hood.[9] Additionally, an eyewash station and a safety shower must be readily accessible and located close to the workstation.[8]
2.2. Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this chemical. The selection of specific PPE is driven by the hazards identified in Section 1.
-
Hand Protection: Wear chemical-resistant gloves. Nitrile gloves are a common and effective choice for incidental contact. For prolonged handling or immersion, consult a glove manufacturer's resistance chart to select the most appropriate material. Always inspect gloves for tears or holes before use and wash hands thoroughly after removing them.[5][8]
-
Eye and Face Protection: Chemical safety goggles are mandatory to protect against splashes.[8] Given the "causes serious eye irritation" classification, it is highly recommended to use a full-face shield in conjunction with safety goggles, especially when transferring larger quantities or there is a heightened risk of splashing.
-
Skin and Body Protection: A laboratory coat must be worn to protect against skin contact.[3] Ensure the lab coat is fully buttoned. For tasks with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended. Do not wear shorts or open-toed shoes in the laboratory.
-
Respiratory Protection: When engineering controls (i.e., a fume hood) are not available or are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with an appropriate organic vapor cartridge is required.[8] Respirator use must be part of a comprehensive respiratory protection program that includes fit-testing and training.
Caption: PPE Donning and Doffing Workflow.
Safe Handling and Storage Protocols
3.1. Handling
-
Work Area: Designate a specific area within a fume hood for handling N1,N3-Dimethylbenzene-1,3-diamine.
-
Avoid Contact: Avoid all personal contact, including inhalation of vapors and direct contact with skin and eyes.[6]
-
Dispensing: Use caution when dispensing the liquid. Use appropriate tools like a pipette or syringe to transfer the chemical. Avoid pouring directly from large containers to small ones to minimize splashing.
-
Hygiene: Do not eat, drink, or smoke in the laboratory.[9] Wash hands thoroughly with soap and water after handling the chemical, before breaks, and at the end of the workday.[10] Contaminated clothing should be removed immediately and washed before reuse.[11]
3.2. Storage
Proper storage is crucial for maintaining the chemical's integrity and preventing accidental release.
-
Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[9][12] The recommended storage condition is at room temperature, in a dark place, and under an inert atmosphere.[13]
-
Incompatibilities: Keep away from strong oxidizing agents and strong acids.[8]
-
Security: Store in a locked cabinet or area accessible only to authorized personnel.[9]
Emergency Procedures
Preparedness is key to mitigating the consequences of an accident. All personnel must be familiar with these procedures.
4.1. First Aid Measures
Immediate action is critical in the event of an exposure.[14]
-
Inhalation: Move the person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[11]
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with large amounts of soap and water for at least 15 minutes. Seek medical attention.[14]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[11][14]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[14]
4.2. Spill Response
In the event of a spill, prioritize personnel safety.
Caption: Logical Workflow for Chemical Spill Response.
Step-by-Step Spill Cleanup Protocol (for small, manageable spills):
-
Alert & Evacuate: Alert personnel in the immediate area and restrict access.
-
Ventilate: Ensure the fume hood is operating.
-
PPE: Wear appropriate PPE, including double gloves, safety goggles, a face shield, and a lab coat. If the spill is outside a fume hood, a respirator may be necessary.
-
Contain: Cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial sorbent.[8] Do not use combustible materials like paper towels.
-
Collect: Once the liquid is fully absorbed, carefully scoop the material into a designated, sealable container for hazardous waste.
-
Decontaminate: Clean the spill area with a suitable decontamination solution, followed by soap and water.
-
Dispose: Label the waste container and dispose of it through your institution's hazardous waste program.[6]
-
Report: Report the incident to your laboratory supervisor or Environmental Health & Safety (EH&S) department.
4.3. Fire-Fighting Measures
-
Extinguishing Media: Use dry chemical powder, alcohol-resistant foam, or carbon dioxide.[14] A water spray can be used to cool containers.
-
Unsuitable Media: Do not use a solid jet of water as it may scatter and spread the fire.
-
Hazards: In a fire, toxic gases such as carbon oxides (CO, CO₂) and nitrogen oxides (NOx) may be produced.[15]
-
Protection: Firefighters must wear full protective clothing and self-contained breathing apparatus (SCBA).[9]
Disposal Considerations
Chemical waste must be managed responsibly to protect human health and the environment.[2]
-
Waste Collection: Dispose of N1,N3-Dimethylbenzene-1,3-diamine and any contaminated materials (e.g., absorbent material, used gloves) in a clearly labeled, sealed container for hazardous chemical waste.
-
Regulations: Do not dispose of this chemical down the drain. All disposal must comply with local, state, and federal regulations. Consult your institution's EH&S department for specific disposal procedures.[6]
References
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Chemos GmbH & Co. KG. (2020). Safety Data Sheet: N-1,3-dimethylbutyl-N'-phenyl-p-phenylenediamine. Retrieved from [Link]
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PENTA s.r.o. (2024). SAFETY DATA SHEET: N,N-Dimethyl-1,4-phenylenediamine. Retrieved from [Link]
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Chemos GmbH & Co. KG. (2020). Safety Data Sheet: diethylmethylbenzenediamine. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: 1,3-Dimethylbenzene. Retrieved from [Link]
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National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2013). 1,3-Benzenediamine: Human health tier II assessment. Retrieved from [Link]
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PubChem. (n.d.). N1,N3-Dimethylbenzene-1,3-diamine. Retrieved from [Link]
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New Jersey Department of Health. (n.d.). 1,3-Phenylenediamine - Hazardous Substance Fact Sheet. Retrieved from [Link]
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NextSDS. (n.d.). N1,N3-DiMethylbenzene-1,3-diaMine — Chemical Substance Information. Retrieved from [Link]
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ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]
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RPS Group. (2022). Hazard Watch: Amines in the workplace. Retrieved from [Link]
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National Institutes of Health (NIH). (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine - PMC. Retrieved from [Link]
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PubChem. (n.d.). N1,N3-Diethylbenzene-1,3-diamine. Retrieved from [Link]
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Potential applications of N1,N3-Dimethylbenzene-1,3-diamine in polymer chemistry.
An In-depth Technical Guide to the Potential Applications of N1,N3-Dimethylbenzene-1,3-diamine in Polymer Chemistry
Abstract
N1,N3-Dimethylbenzene-1,3-diamine, a substituted aromatic diamine, presents a compelling case for its application in advanced polymer synthesis. This technical guide explores the prospective utility of this monomer in the development of high-performance polymers, including polyamides, polyimides, and polyureas. By drawing upon established principles of polymer chemistry and analogous data from structurally related diamines, this document elucidates the potential advantages conferred by the N-methyl substituents, such as enhanced solubility, modified thermal properties, and tailored intermolecular interactions. This guide provides researchers, scientists, and drug development professionals with a forward-looking perspective on leveraging N1,N3-Dimethylbenzene-1,3-diamine for the creation of novel polymeric materials with bespoke properties.
Introduction to N1,N3-Dimethylbenzene-1,3-diamine
N1,N3-Dimethylbenzene-1,3-diamine, also known as N,N'-dimethyl-m-phenylenediamine, is an aromatic diamine with the chemical formula C8H12N2.[1] Its molecular structure, featuring a benzene ring with two methylamino groups in a meta-orientation, is pivotal to its reactivity and the potential properties of the polymers derived from it. The presence of methyl groups on the nitrogen atoms introduces steric hindrance and alters the electronic nature of the amine functionalities compared to its unsubstituted counterpart, m-phenylenediamine. These modifications are anticipated to significantly influence polymerization kinetics and the macroscopic properties of the resulting polymers.
Key Physicochemical Properties:
| Property | Value | Reference |
| Molecular Weight | 136.19 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Boiling Point | 85-86 °C (1 Torr) | [2] |
The strategic placement of the N-methyl groups is expected to disrupt the close packing of polymer chains, a common strategy to enhance the solubility of otherwise intractable aromatic polymers.[3][4] This guide will delve into the specific implications of this structural feature in the context of various polymer classes.
Potential in Polyamide Synthesis
Aromatic polyamides are renowned for their exceptional thermal stability and mechanical strength.[3] However, their application is often limited by poor solubility, which complicates processing. The incorporation of N1,N3-Dimethylbenzene-1,3-diamine as a monomer in polyamide synthesis offers a promising avenue to mitigate this challenge.
Rationale and Expected Advantages
The N-methylation in N1,N3-Dimethylbenzene-1,3-diamine is hypothesized to disrupt the strong hydrogen bonding that typically exists between amide linkages in conventional aromatic polyamides. This disruption can lead to:
-
Enhanced Solubility: Reduced intermolecular forces are expected to render the resulting polyamides soluble in a wider range of organic solvents, facilitating solution-based processing techniques like casting and spinning.[3][4]
-
Lowered Melting Point and Glass Transition Temperature (Tg): The decrease in chain packing and hydrogen bonding density will likely result in lower melting points and glass transition temperatures compared to polyamides derived from unsubstituted m-phenylenediamine.
-
Modified Mechanical Properties: While a reduction in hydrogen bonding might lead to a decrease in tensile strength and modulus, the increased chain mobility could enhance toughness and elongation at break.
Proposed Synthetic Workflow
The synthesis of polyamides from N1,N3-Dimethylbenzene-1,3-diamine can be achieved via low-temperature solution polycondensation with various aromatic diacid chlorides.
Caption: Proposed workflow for the synthesis of polyamides from N1,N3-Dimethylbenzene-1,3-diamine.
Experimental Protocol: Synthesis of a Novel Polyamide
-
Monomer Preparation: In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve N1,N3-Dimethylbenzene-1,3-diamine (1.00 mmol) in 10 mL of anhydrous N-methyl-2-pyrrolidone (NMP).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Diacid Chloride: Slowly add an equimolar amount of terephthaloyl chloride (1.00 mmol) to the stirred solution.
-
Polymerization: Maintain the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature, continuing the stirring for 4 hours.
-
Precipitation and Purification: Precipitate the resulting polymer by pouring the viscous solution into 200 mL of methanol. Collect the fibrous precipitate by filtration, wash thoroughly with methanol and water, and dry in a vacuum oven at 80 °C for 24 hours.
Prospects in Polyimide Synthesis
Aromatic polyimides are a class of high-performance polymers known for their outstanding thermal stability, excellent mechanical properties, and good chemical resistance.[5][6] The introduction of N1,N3-Dimethylbenzene-1,3-diamine into polyimide backbones could lead to materials with improved processability.
Rationale and Anticipated Benefits
Similar to polyamides, the N-methyl groups are expected to hinder chain packing and reduce interchain interactions. This can result in:
-
Increased Solubility: The resulting polyimides are likely to be soluble in common organic solvents, a significant advantage over many conventional, insoluble polyimides.[4][7]
-
Enhanced Optical Transparency: The disruption of charge-transfer complex formation between polymer chains, a common cause of color in polyimides, may lead to films with higher optical transparency and lower cutoff wavelengths.[5]
-
Tunable Thermal Properties: The glass transition temperature (Tg) can be tailored by the choice of the dianhydride comonomer, while still maintaining high thermal stability due to the rigid aromatic backbone.[5]
Proposed Synthetic Pathway
A two-step polymerization process is typically employed for polyimide synthesis.
Caption: Two-step synthetic pathway for polyimides using N1,N3-Dimethylbenzene-1,3-diamine.
Experimental Protocol: Preparation of a Novel Polyimide Film
-
Poly(amic acid) Synthesis: In a dry, nitrogen-purged flask, dissolve N1,N3-Dimethylbenzene-1,3-diamine (1.00 mmol) in 10 mL of anhydrous N,N-dimethylacetamide (DMAc). Add an equimolar amount of pyromellitic dianhydride (PMDA) (1.00 mmol) in one portion. Stir the mixture at room temperature for 24 hours to obtain a viscous poly(amic acid) solution.
-
Film Casting: Cast the poly(amic acid) solution onto a glass plate and heat in a vacuum oven at 80 °C for 4 hours to remove the solvent.
-
Thermal Imidization: Cure the resulting film by stepwise heating under a nitrogen atmosphere: 100 °C for 1 hour, 150 °C for 1 hour, 200 °C for 1 hour, 250 °C for 30 minutes, and finally 300 °C for 1 hour.
-
Film Recovery: Cool the film to room temperature and immerse it in water to facilitate its removal from the glass plate.
Potential for Polyurea Development
Polyureas are versatile polymers characterized by the presence of urea linkages in their backbone.[8] They are often synthesized from the reaction of diamines and diisocyanates. The use of N1,N3-Dimethylbenzene-1,3-diamine can lead to polyureas with unique properties.
Rationale and Projected Characteristics
The N-methyl groups will prevent the formation of traditional hydrogen bonds where the amine proton acts as a donor. However, the urea carbonyl can still act as a hydrogen bond acceptor. This altered hydrogen bonding capability is expected to lead to:
-
Improved Solubility and Processability: Similar to polyamides and polyimides, the disruption of strong, regular hydrogen bonding is anticipated to enhance solubility.[9]
-
Elastomeric Properties: The reduced rigidity from weaker intermolecular forces may impart elastomeric or flexible properties to the resulting polyureas.
-
Controlled Reactivity: The secondary amine groups of N1,N3-Dimethylbenzene-1,3-diamine will exhibit different reactivity towards isocyanates compared to primary amines, potentially allowing for better control over the polymerization process.
Proposed Synthetic Approach
The polyaddition reaction between N1,N3-Dimethylbenzene-1,3-diamine and a diisocyanate is a direct route to polyureas.
Caption: Synthetic scheme for the preparation of polyureas from N1,N3-Dimethylbenzene-1,3-diamine.
Experimental Protocol: Synthesis of a Novel Polyurea
-
Reactant Preparation: In a moisture-free environment, dissolve N1,N3-Dimethylbenzene-1,3-diamine (1.00 mmol) in 10 mL of anhydrous tetrahydrofuran (THF).
-
Polymerization: To the stirred solution, add a stoichiometric amount of 4,4'-methylenebis(phenyl isocyanate) (MDI) (1.00 mmol) dissolved in 5 mL of THF dropwise over 30 minutes.
-
Reaction Completion: Continue stirring the reaction mixture at room temperature for 6 hours.
-
Isolation: Isolate the polymer by precipitation in a non-solvent such as hexane, followed by filtration and drying under vacuum.
Concluding Remarks and Future Outlook
N1,N3-Dimethylbenzene-1,3-diamine stands as a promising, yet underexplored, monomer for the synthesis of advanced polymers. The presence of N-methyl groups offers a strategic design element to overcome the processing limitations of many high-performance aromatic polymers by enhancing their solubility. The projected impact on thermal and mechanical properties suggests that polymers derived from this diamine could be tailored for a wide range of applications, from flexible electronics to advanced coatings and membranes.
Further research is warranted to experimentally validate the hypotheses presented in this guide. A systematic investigation into the polymerization of N1,N3-Dimethylbenzene-1,3-diamine with a variety of comonomers and a thorough characterization of the resulting polymers will be crucial to unlocking its full potential in materials science.
References
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- Soluble Poly(amide-imide)s from Diamide–Diamine Monomer with Trifluoromethyl Groups. (n.d.). PMC.
- Highly soluble polyimides from sterically hindered diamines. (1999). ScienceDirect.
- Highly Transparent Aromatic Polyamides from Unsymmetrical Diamine with Trifluoromethyl Groups. (2022, January 27). MDPI.
- Synthesis and characterization of Poly(p-phenylenediamine) and its derivatives using aluminium triflate as a co-catalyst. (2018, July 27). Taylor & Francis Online.
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- Soluble Biobased Polyimides from Diaminotruxinic Acid with Unique Bending Angles. (2021, November 1).
- Polyureas Versatile Polymers for New Academic and Technological Applic
- Synthesis and characterization of new polymers derived from 2-methyl-m-phenylenediamine as an effective adsorbent for cationic dye removal. (2020, November 1). Arabian Journal of Chemistry.
- Comparison of the properties of polyimides derived from various dianhydride and diamine monomers. (2025, August 15). PMC.
- Chemical polymerization of m-phenylenediamine, in the presence of glucose oxidase, produces an enzyme-retaining electrooxidisable polymer used to produce a biosensor for amperometric detection of glucose from brain dialys
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- Synthesis and characterization of new organo-soluble poly(amide-imide)s based on 1,4-bis(trimellitimido). (n.d.).
- Synthesis of poly (m-phenylenediamine) with improved properties and superior prospect for Cr(VI) removal. (2013, November 25).
- N1,N1-Dimethylbenzene-1,3-diamine. (n.d.). MilliporeSigma.
- N1,N3-DiMethylbenzene-1,3-diaMine — Chemical Substance Inform
- Improved polyurea coatings from dimethyl-substituted polyaspartic ester mixtures. (2001, July 4).
- (PDF) High-yield synthesis of poly(m-phenylenediamine) hollow nanostructures by a diethanolamine-assisted method and their enhanced ability for Ag+ adsorption. (2014, May 16).
- A kind of synthetic method of N,N-dimethyl-p-phenylenediamine. (n.d.).
- N,N-Dimethyl-p-phenylenediamine 97. (n.d.).
- Polyurea coatings from dimethyl-substituted polyaspartic ester mixtures. (n.d.).
- N1,N3-Dimethylbenzene-1,3-diamine. (n.d.). MilliporeSigma.
- N,N-Dimethylphenylenediamine. (n.d.). Wikipedia.
- Direct Synthesis of Polyurea Thermoplastics from CO 2 and Diamines. (2019, December 9). ACS Figshare.
- Diamine Biosynthesis: Research Progress and Application Prospects. (2020, September 25). PMC.
- (S)-N1,N3-Dibenzyl-1-cyclohexyl-N1,N3-bis((R)-1-phenylethyl)propane-1,3-diamine. (2023, January 11). MDPI.
- N,N′-Dimethyl-1,3-propanediamine. (n.d.). Wikipedia.
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- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to Sourcing and Utilizing N1,N3-Dimethylbenzene-1,3-diamine in Advanced Chemical Synthesis
Chemical Identity & Structural Nuance
In the landscape of advanced organic synthesis, the procurement and utilization of precise chemical building blocks dictate the success of complex molecular assemblies. N1,N3-Dimethylbenzene-1,3-diamine (CAS: 14814-75-6) is a highly specialized secondary aryl diamine[1].
A critical point of failure in many research procurement pipelines is the confusion of this compound with its structural isomer, N,N-dimethyl-m-phenylenediamine (CAS: 3575-32-4)[2]. While the latter features two methyl groups on a single nitrogen atom (N1,N1-dimethyl) and acts as a primary/tertiary amine[2], the N1,N3-isomer features two symmetric secondary amine groups. This specific C8H12N2 architecture (Exact Mass: 136.10 Da)[3] makes it an indispensable bis-nucleophile for advanced macrocyclic synthesis, particularly in the construction of azacalixaromatics[4] and inherently chiral heteracalixarenes[5].
Commercial Landscape & Supplier Evaluation
Procuring high-purity N1,N3-dimethylbenzene-1,3-diamine is critical. Trace primary amine impurities (arising from incomplete methylation during commercial synthesis) can act as chain-terminators or cause unpredictable cross-linking during macrocyclic fragment coupling.
The compound is typically supplied as a liquid and must be stored in a dark place under an inert atmosphere at room temperature to prevent degradation[6]. Below is a consolidated evaluation of verified commercial suppliers for research-scale procurement:
Table 1: Commercial Suppliers of N1,N3-Dimethylbenzene-1,3-diamine
| Supplier | CAS Number | Purity | Physical Form | Pricing / Scale | Reference |
| MilliporeSigma | 14814-75-6 | 98% | Liquid | Research Scale | [6] |
| Ambeed, Inc. | 14814-75-6 | 98% | Liquid | ~$83.00 / 100mg | [7] |
| Shanghai Amole Biotech | 14814-75-6 | 98.0% | Liquid | 100mg - 5g | [1] |
| Shanghai Nianxing | 14814-75-6 | 98.0% | Liquid | Inquiry | [1] |
Safety Note: This compound carries GHS hazard statements H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), and H335 (Respiratory irritation)[6]. All handling must be performed in a certified fume hood.
Quality Control: The Self-Validating Reagent Paradigm
As a Senior Application Scientist, I mandate that every reagent entering a catalytic cycle must pass a self-validating Quality Control (QC) check. Secondary amines are highly susceptible to atmospheric oxidation (forming N-oxides) and can absorb ambient CO₂ to form carbamate salts. Using degraded amines will irreversibly poison Palladium(0) catalysts.
Pre-Reaction QC Protocol:
-
¹H NMR (CDCl₃): Analyze the reagent upon receipt. You must observe a characteristic singlet or tightly coupled doublet for the N-methyl protons around δ 2.8 – 2.9 ppm[5].
-
Causality Check: If a broad downfield peak is present, it indicates moisture or carbamate formation. If the purity is compromised, the liquid must be purified via vacuum distillation prior to use.
-
LC-MS Validation: Confirm the exact mass of 136.10 Da[3]. The absence of an M-14 peak (122 Da) validates the absence of mono-methylated primary amine impurities.
Experimental Workflow: Pd-Catalyzed Macrocyclic Fragment Coupling
The most prominent application of N1,N3-dimethylbenzene-1,3-diamine is in the synthesis of internally 1,3-arylene-bridged azacalix[6]aromatics via Buchwald-Hartwig cross-coupling[4]. The symmetric secondary amines allow for predictable, bidirectional amination with polyhalogenated aryl scaffolds[4].
Step-by-Step Methodology & Causality
Objective: Synthesize an azacalixaromatic macrocycle via a [3+3] fragment coupling.
-
Step 1: Apparatus Preparation
-
Action: Flame-dry a Schlenk tube under vacuum and backfill with argon (repeat 3x).
-
Causality: Trace moisture protonates the active Pd-amide intermediate, prematurely terminating the catalytic cycle and leading to hydrodehalogenation of your aryl bromide instead of the desired C-N bond formation.
-
-
Step 2: Reagent Loading
-
Action: Add the stellated dibrominated aryl precursor (1.0 equiv), N1,N3-dimethylbenzene-1,3-diamine (1.0 equiv), Pd₂(dba)₃ (5 mol%), BINAP (10 mol%), and Sodium tert-butoxide (NaOtBu, 3.0 equiv).
-
Causality: NaOtBu is explicitly chosen because its pKa is perfectly tuned to deprotonate the secondary amine during the catalytic cycle without degrading the sensitive aryl bromide precursors.
-
-
Step 3: Solvent Degassing
-
Action: Add anhydrous toluene and perform three rigorous freeze-pump-thaw cycles.
-
Causality: Dissolved oxygen rapidly oxidizes the electron-rich phosphine ligand (BINAP) to its phosphine oxide. This strips the Pd center of its stabilizing ligands, causing it to precipitate out of solution as inactive "Pd black."
-
-
Step 4: Catalytic Coupling & In-Process Control (IPC)
-
Action: Heat the reaction mixture to 100°C. At t=12 hours, withdraw a 50 µL aliquot under argon, quench with wet ethyl acetate, and analyze via LC-MS.
-
Causality (Self-Validation): The disappearance of the m/z 136.10 peak[3] validates that the amine has been fully consumed. If unreacted amine persists, it indicates catalyst deactivation, necessitating a spike of Pd₂(dba)₃.
-
-
Step 5: Isolation
-
Action: Cool to room temperature, dilute with dichloromethane, and filter through a Celite pad. Concentrate and purify via silica gel column chromatography to isolate the triply pillared groove-shaped macrocycle[4].
-
Workflow Visualization
Below is the logical progression of the self-validating experimental workflow, mapping the critical path from reagent sourcing to product isolation.
Figure 1: Self-validating workflow for azacalixaromatic synthesis via Pd-catalyzed coupling.
References
-
CAS No. 14814-75-6 | Chemsrc , Chemsrc.com. Available at:[Link][1]
-
N1,N3-Dimethylbenzene-1,3-diamine | C8H12N2 | CID 431636 - PubChem , Nih.gov. Available at: [Link][3]
-
Inherently Chiral Nor-Heteracalixarenes: Design and Synthesis via Enantioselective Intramolecular Suzuki-Miyaura Reaction , The Royal Society of Chemistry. Available at: [Link][5]
-
Azacalixaromatics | Request PDF , ResearchGate.net. Available at: [Link][4]
Sources
- 1. CAS No. 14814-75-6 | Chemsrc [chemsrc.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. N1,N3-Dimethylbenzene-1,3-diamine | C8H12N2 | CID 431636 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. N1,N3-Dimethylbenzene-1,3-diamine | 14814-75-6 [sigmaaldrich.com]
- 7. 14814-75-6 | N1,N3-Dimethylbenzene-1,3-diamine | Aryls | Ambeed.com [ambeed.com]
Basic synthesis methods for preparing N1,N3-Dimethylbenzene-1,3-diamine.
An In-depth Technical Guide to the Core Synthesis Methods for N1,N3-Dimethylbenzene-1,3-diamine
Abstract
N1,N3-Dimethylbenzene-1,3-diamine, also known as N,N'-dimethyl-m-phenylenediamine, is a symmetrical aromatic diamine that serves as a crucial building block and intermediate in the synthesis of a wide range of specialty chemicals, including polymers, dyes, and pharmaceutical agents. Its unique structure, featuring two secondary amine groups in a meta-orientation on a benzene ring, imparts specific reactivity and properties to the materials derived from it. This technical guide provides an in-depth exploration of the primary and most field-proven methodologies for its synthesis. We will dissect two core synthetic strategies: the direct N-methylation of m-phenylenediamine and the reductive amination of 1,3-dinitrobenzene. This document is intended for researchers, chemists, and drug development professionals, offering not only detailed experimental protocols but also the underlying chemical principles and strategic considerations for each approach.
Introduction and Strategic Overview
The synthesis of N1,N3-Dimethylbenzene-1,3-diamine presents a classic chemical challenge: achieving selective and efficient functionalization of a bifunctional aromatic core. The two principal retrosynthetic pathways offer distinct advantages and challenges related to starting material availability, cost, reaction control, and environmental impact.
-
Pathway A: Direct N-Methylation. This is the most direct route, starting from the readily available m-phenylenediamine. The core of this strategy lies in the controlled addition of two methyl groups to the nitrogen atoms. The primary challenge is preventing over-methylation, which can lead to the formation of quaternary ammonium salts, and ensuring symmetric dimethylation.
-
Pathway B: Reduction of a Nitro Precursor. This approach begins with 1,3-dinitrobenzene, a common industrial chemical. The synthesis involves the reduction of the nitro groups to amines. This can be a multi-step process, but it leverages robust and scalable reduction chemistry.[1]
This guide will elaborate on these two foundational strategies, providing the necessary detail for practical application and further development.
Synthesis via Direct N-Methylation of m-Phenylenediamine
This method is conceptually straightforward, involving the reaction of m-phenylenediamine with a suitable methylating agent. The choice of methylating agent and reaction conditions is critical to maximizing the yield of the desired N,N'-dimethylated product while minimizing side reactions.
Mechanistic Rationale
The reaction proceeds via nucleophilic substitution (SN2) where the nitrogen atoms of the diamine act as nucleophiles, attacking the electrophilic methyl group of the methylating agent. The primary amine is more nucleophilic than the resulting secondary amine, but under forcing conditions, the secondary amine can be further alkylated. Therefore, controlling stoichiometry and reaction conditions is paramount. An alternative, greener approach involves the use of methanol as a C1 source, which proceeds through a "borrowing hydrogen" mechanism catalyzed by transition metals.[2]
Common Methylating Agents & Catalytic Systems
-
Alkyl Halides (e.g., Methyl Iodide): Highly reactive but can be expensive and generate stoichiometric amounts of salt waste. Control of methylation can be difficult.
-
Dimethyl Sulfate: A cost-effective and highly effective methylating agent. However, it is extremely toxic and requires careful handling.
-
Methanol with a Homogeneous Catalyst: A modern, atom-economical approach. Catalysts, often based on Ruthenium or Iridium, facilitate the dehydrogenation of methanol to formaldehyde in situ, which then undergoes reductive amination with the diamine.[2] This method is environmentally benign as the only byproduct is water.
Experimental Protocol: N-Methylation using Methanol
This protocol is based on established principles of N-methylation of amines using methanol as a C1 source, a method noted for its efficiency and green credentials.[2]
Materials:
-
m-Phenylenediamine
-
Methanol (anhydrous)
-
(DPEPhos)RuCl₂(PPh₃) or a similar Ru-based catalyst
-
Cesium Carbonate (Cs₂CO₃) as a base
-
Schlenk tube or a pressure-rated reactor
-
Magnetic stir bar
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., Nitrogen or Argon), add m-phenylenediamine (1.0 equiv), the Ruthenium catalyst (e.g., 0.5 mol%), and Cs₂CO₃ (0.5 equiv).
-
Add anhydrous methanol to the tube to serve as both the solvent and the methylating agent.
-
Seal the tube securely and place it in a preheated oil bath at 120-140°C.
-
Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The residue can be purified by column chromatography on silica gel or by vacuum distillation to yield pure N1,N3-Dimethylbenzene-1,3-diamine.
Workflow Diagram: Direct N-Methylation
Caption: Workflow for the two-step reductive synthesis pathway.
Comparative Analysis of Synthesis Methods
The choice between the direct methylation and reductive pathways depends on several factors, including laboratory capabilities, cost of starting materials, and desired scale.
| Parameter | Direct N-Methylation of m-Phenylenediamine | Reduction of 1,3-Dinitrobenzene |
| Starting Material | m-Phenylenediamine | 1,3-Dinitrobenzene |
| Number of Steps | 1 (or 2 if starting from nitrobenzene) | 2 (Reduction then Methylation) |
| Key Reagents | Methanol, Ru/Ir Catalyst, Base | H₂, Pd/C or Raney Ni |
| Atom Economy | High (using methanol) | Moderate (H₂ is the only co-reagent) |
| Key Challenges | Controlling the degree of methylation; catalyst cost. | Handling of pyrophoric catalysts; safety of hydrogenation. |
| Waste Products | Primarily water (using methanol). | Minimal, primarily filtered catalyst. |
| Overall Yield | Can be very high (>90%) with optimized catalysis. [2] | High for reduction step (>95%); overall yield depends on methylation. [3][4] |
Conclusion and Future Outlook
Both direct N-methylation of m-phenylenediamine and the reduction of 1,3-dinitrobenzene are viable and robust methods for preparing N1,N3-Dimethylbenzene-1,3-diamine. The direct methylation route, particularly using modern catalytic systems with methanol, represents a more elegant and environmentally conscious approach that aligns with the principles of green chemistry. The reductive pathway, while more traditional, is highly reliable and scalable, leveraging well-established industrial processes. The ultimate choice of method will be dictated by the specific needs of the research or manufacturing campaign, balancing factors of cost, safety, efficiency, and environmental impact.
References
-
Wikipedia. (n.d.). N,N-Dimethylphenylenediamine. Retrieved from [Link]
- Google Patents. (2010). CN101891630A - A kind of synthetic method of N,N-dimethyl-p-phenylenediamine.
-
PrepChem.com. (n.d.). Preparation of N,N-dimethyl-p-phenylenediamine. Retrieved from [Link]
- Google Patents. (2012). CN102557964A - Synthesis method for N-Methyl-o-Phenylenediamine (salt) and isomeride thereof.
- Google Patents. (2016). CN105461567A - Synthesis method of 2,4,6-trimethyl-m-phenylenediamine.
-
Parab, V. L., & Gupte, A. V. (2015). FACILE SYNTHESIS OF N, N-DIMETHYL PARAPHENYLENE DIAMINE DIHYDROCHLORIDE: A PHOTOGRAPHIC DEVELOPER DYE. Rasayan Journal of Chemistry, 8(2), 164-166. Retrieved from [Link]
- Google Patents. (2018). CN105254510B - The synthetic method of 2,4,6-trimethyl m-phenylenediamine.
-
MDPI. (2023). (S)-N1,N3-Dibenzyl-1-cyclohexyl-N1,N3-bis((R)-1-phenylethyl)propane-1,3-diamine. Retrieved from [Link]
-
Wikipedia. (n.d.). 1,3-Dinitrobenzene. Retrieved from [Link]
-
LookChem. (n.d.). N1,N3-DiMethylbenzene-1,3-diaMine. Retrieved from [Link]
-
PubChem. (n.d.). N1,N3-Dimethylbenzene-1,3-diamine. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthetic methods for 1,3-diamines. Retrieved from [Link]
-
Li, Y., et al. (2018). Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. Molecules, 23(7), 1739. Retrieved from [Link]
- Google Patents. (2012). CN102531993A - Synthetic method of N, N'-m-phenylenedimaleimide.
-
Molbase. (n.d.). N1,N1-DIMETHYL-4-NITROBENZENE-1,3-DIAMINE. Retrieved from [Link]
- Google Patents. (2022). CN113620813B - Preparation method of N, N-dimethyl-1, 3-propanediamine.
-
Chemical Engineering Transactions. (2013). Research about the Method of Synthesizing N,N-dimethyl- 1,3-propanediamine Continuously. Retrieved from [Link]
-
Royal Society of Chemistry. (2018). Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (1995). Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. Retrieved from [Link]
Sources
- 1. 1,3-Dinitrobenzene - Wikipedia [en.wikipedia.org]
- 2. Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN105461567A - Synthesis method of 2,4,6-trimethyl-m-phenylenediamine - Google Patents [patents.google.com]
- 4. CN105254510B - The synthetic method of 2,4,6-trimethyl m-phenylenediamine - Google Patents [patents.google.com]
Application Note & Protocol: Low-Temperature Solution Polycondensation of N¹,N³-Dimethylbenzene-1,3-diamine for Aramid Synthesis
Abstract
This document provides a comprehensive, step-by-step protocol for the synthesis of an aromatic polyamide (aramid) via low-temperature solution polycondensation. The protocol details the reaction of N¹,N³-Dimethylbenzene-1,3-diamine with terephthaloyl chloride in an N,N-dimethylacetamide (DMAc) solvent system containing lithium chloride (LiCl). This method is designed for researchers in polymer chemistry and materials science to produce high-molecular-weight aramids under controlled laboratory conditions. The rationale behind critical steps, including the use of anhydrous conditions, low-temperature control, and solubility enhancers, is thoroughly explained to ensure both reproducibility and a fundamental understanding of the process.
Principle of the Method
Aromatic polyamides are a class of high-performance polymers renowned for their thermal stability and mechanical strength.[1] The synthesis described herein is a low-temperature solution polycondensation, a robust method for producing high-molecular-weight aramids.[2][3] The reaction proceeds via a nucleophilic acyl substitution mechanism, where the secondary amine groups of N¹,N³-Dimethylbenzene-1,3-diamine attack the carbonyl carbons of the highly reactive terephthaloyl chloride.
Key Scientific Considerations:
-
Reaction Control: The polymerization is conducted at low temperatures (0–5 °C) to manage the highly exothermic reaction between the diamine and the diacyl chloride, minimizing side reactions and allowing for the formation of long polymer chains.[2]
-
Solvent System: An aprotic polar solvent, N,N-dimethylacetamide (DMAc), is used to dissolve both the monomers and the resulting polymer.[4] The inclusion of an inorganic salt like lithium chloride (LiCl) is crucial. LiCl breaks up the strong intermolecular hydrogen bonds of the growing aramid chains, preventing premature precipitation and enabling the synthesis of higher molecular weight polymers.[1][5]
-
Byproduct Management: The polycondensation reaction liberates two equivalents of hydrogen chloride (HCl) for each repeating unit formed.[1] This acidic byproduct can protonate the unreacted diamine, forming an unreactive amine salt and halting polymerization.[3] At low temperatures, the amide solvent (DMAc) can complex with and effectively sequester the HCl, acting as an acid acceptor and allowing the reaction to proceed smoothly.[3]
-
Anhydrous Conditions: Acyl chlorides are highly susceptible to hydrolysis. Therefore, the entire process must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and meticulously dried glassware to prevent premature quenching of the reactive monomer and termination of the polymer chains.
Reaction Scheme & Mechanism
The overall reaction involves the step-growth polymerization of the two monomers to form the polyamide and HCl.
Caption: Overall polycondensation reaction.
The mechanism involves the nucleophilic attack of the diamine's nitrogen on the electrophilic carbonyl carbon of the acyl chloride, followed by the elimination of a chloride ion and a proton.
Caption: Simplified reaction mechanism pathway.
Materials and Equipment
Reagents
| Reagent | Formula | Purity | Supplier Notes |
| N¹,N³-Dimethylbenzene-1,3-diamine | C₈H₁₂N₂ | ≥98% | Purify by vacuum distillation if necessary. |
| Terephthaloyl Chloride (TCl) | C₈H₄Cl₂O₂ | ≥99% | Purify by recrystallization from dry hexane. |
| N,N-Dimethylacetamide (DMAc) | C₄H₉NO | Anhydrous, ≥99.8% | Store over 4Å molecular sieves. |
| Lithium Chloride (LiCl) | LiCl | Anhydrous, ≥99% | Dry in a vacuum oven at 120 °C for 24h before use. |
| Methanol (MeOH) | CH₃OH | ACS Grade | Used for precipitation and washing. |
| Nitrogen (N₂) or Argon (Ar) | N₂ / Ar | High Purity | Used to maintain an inert atmosphere. |
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Mechanical stirrer with a paddle attachment
-
Nitrogen/Argon gas inlet and outlet (bubbler)
-
Dropping funnel (pressure-equalizing)
-
Ice-water bath or cryocooler
-
Thermometer
-
Standard laboratory glassware (beakers, graduated cylinders, Büchner funnel)
-
Vacuum filtration setup
-
Vacuum oven
Experimental Workflow
Caption: High-level experimental workflow.
Detailed Step-by-Step Protocol
This protocol is based on a 10 mmol scale reaction. Adjust quantities as needed.
Glassware and Reagent Preparation (Day 1)
-
Glassware: Thoroughly clean and dry all glassware. Assemble the three-neck flask with the mechanical stirrer, nitrogen inlet, and a stopper for the third neck. Flame-dry the entire assembly under a steady flow of dry nitrogen to remove any adsorbed moisture. Allow to cool to room temperature under a positive nitrogen pressure.
-
Diamine Solution: In a separate, dry flask under nitrogen, prepare the diamine solution.
-
Add 1.362 g (10.0 mmol) of N¹,N³-Dimethylbenzene-1,3-diamine.
-
Add 0.424 g (10.0 mmol, ~4 wt% of solvent) of anhydrous Lithium Chloride (LiCl).
-
Add 40 mL of anhydrous N,N-dimethylacetamide (DMAc).
-
Stir at room temperature until all solids have completely dissolved.
-
-
Diacyl Chloride Solution: In another dry flask under nitrogen, prepare the terephthaloyl chloride solution.
-
Add 2.030 g (10.0 mmol) of terephthaloyl chloride.
-
Add 20 mL of anhydrous DMAc.
-
Stir until fully dissolved. Transfer this solution to the pressure-equalizing dropping funnel.
-
Polymerization Reaction (Day 1-2)
-
Setup: Transfer the prepared diamine solution (from step 5.1.2) to the flame-dried three-neck reaction flask. Equip the flask with the dropping funnel containing the TCl solution.
-
Cooling: Place the reaction flask in an ice-water bath and cool the diamine solution to 0 °C with gentle stirring.
-
Addition: Once the solution reaches 0 °C, begin the dropwise addition of the terephthaloyl chloride solution from the dropping funnel. Maintain a slow and steady addition rate over approximately 30-45 minutes .
-
Causality Note: A slow addition rate is critical to control the exotherm of the reaction and ensure a uniform polymer chain growth, which is necessary for achieving a high molecular weight.[2]
-
-
Low-Temperature Reaction: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 2 hours . The viscosity of the solution will noticeably increase.
-
Room Temperature Reaction: Remove the ice bath and allow the reaction to slowly warm to room temperature. Continue stirring for an additional 12-18 hours under nitrogen to ensure the reaction goes to completion. The solution should become highly viscous, sometimes to the point of forming a stirrable gel.
Polymer Precipitation and Washing (Day 2)
-
Precipitation: Slowly pour the viscous polymer solution into a beaker containing 500 mL of vigorously stirring methanol. A fibrous or powdered white polymer will precipitate immediately.
-
Homogenization: Continue stirring for 30 minutes to break up the polymer mass and ensure thorough initial washing.
-
Filtration: Collect the polymer by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected polymer cake thoroughly on the filter with several portions of fresh methanol (at least 3 x 150 mL) to remove residual DMAc, LiCl, and any unreacted monomers.
-
Final Wash: Perform a final wash with hot water (2 x 150 mL) to ensure complete removal of LiCl, followed by a final rinse with methanol (1 x 100 mL) to displace the water.
Drying (Day 2-3)
-
Pre-drying: Press the polymer cake firmly to remove as much methanol as possible.
-
Vacuum Drying: Transfer the polymer to a clean, tared crystallizing dish and dry in a vacuum oven at 80-100 °C for 24 hours or until a constant weight is achieved.
-
Yield Calculation: Weigh the final, dry polymer and calculate the percentage yield. Yields are typically >95%.
Characterization and Validation
The successful synthesis of the polyamide should be validated using standard analytical techniques.
| Technique | Purpose | Expected Result |
| FTIR Spectroscopy | Confirm functional groups | Appearance of a strong amide C=O stretch (~1650 cm⁻¹) and N-H bend (~1540 cm⁻¹). Disappearance of the acyl chloride C=O stretch (~1770 cm⁻¹). |
| ¹H NMR Spectroscopy | Confirm polymer structure | Broad peaks in the aromatic region (7-8 ppm) and a singlet for the N-CH₃ groups (~3.2 ppm), consistent with the polymer repeat unit. |
| GPC/SEC | Determine molecular weight | Provides number-average (Mn) and weight-average (Mw) molecular weights and polydispersity index (PDI). High molecular weight (Mw > 20,000 g/mol ) indicates successful polymerization. |
| TGA | Assess thermal stability | Determines the decomposition temperature (Td), which for aramids is typically above 400 °C in a nitrogen atmosphere.[4] |
| Solubility Test | Assess processability | Test solubility in solvents like DMAc, NMP, and concentrated sulfuric acid. N-methylated aramids are generally more soluble than their non-methylated counterparts.[5] |
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Polymer Viscosity / Low Molecular Weight | 1. Presence of moisture in reagents or glassware.2. Impure monomers.3. Incorrect stoichiometry (imprecise weighing).4. Reaction temperature too high. | 1. Ensure all glassware is flame-dried and solvents are anhydrous.2. Purify monomers before use.3. Use an analytical balance and ensure accurate weighing.4. Maintain strict temperature control during TCl addition. |
| Reaction Mixture Gels or Solidifies Prematurely | 1. Polymer concentration is too high.2. Insufficient LiCl to maintain solubility.3. Extremely high molecular weight achieved. | 1. Use a lower monomer concentration (e.g., 5-7 wt%).2. Increase the amount of LiCl in the solvent system.3. This can be a sign of a very successful reaction; dilute with more anhydrous DMAc/LiCl if stirring becomes impossible. |
| Polymer is Colored (Yellow/Brown) | 1. Oxidation due to air leak in the system.2. Impurities in the monomers or solvent. | 1. Ensure a positive pressure of inert gas throughout the reaction.2. Use high-purity, freshly purified reagents. |
References
-
Oishi, Y., Kakimoto, M., & Imai, Y. (1988). Synthesis of aromatic polyamides from N,N'-bis(trimethylsilyl)-substituted aromatic diamines and aromatic diacid chlorides. Macromolecules, 21(3), 547–550. Available from: [Link]
-
Liou, G.-S. (2002). Synthesis and Properties of New Soluble Aromatic Polyamides and Polyimides on the Basis of N,N'-Bis(4-aminophenyl)-N,N'-diphenyl-1,4-phenylenediamine. Journal of Polymer Science Part A: Polymer Chemistry, 40(15), 2564–2574. Available from: [Link]
-
Oishi, Y., Kakimoto, M., & Imai, Y. (1988). Synthesis of aromatic polyamides from N,N'-bis(trimethylsilyl)-substituted aromatic diamines and aromatic diacid chlorides. ACS Publications. Available from: [Link]
-
Díaz, J., Ladero, M., & de la Mata, F. J. (2023). New Insights in the Synthesis of High-Molecular-Weight Aromatic Polyamides-Improved Synthesis of Rod-like PPTA. MDPI. Available from: [Link]
-
Ghaffari, M., & Zare, E. (2014). Synthesis and properties of soluble colorless poly(amide–imide)s based on N,N′-bis(3-carboxyphenyl)-4,4′-oxydiphthalimide and various aromatic diamines. ResearchGate. Available from: [Link]
-
Hsiao, S.-H., & Yang, C.-P. (1998). Synthesis and characterization of new organo-soluble poly(amide-imide)s based on 1,4-bis(trimellitimido)-2,5-dimethylbenzene and aromatic diamines. Journal of Polymer Science Part A: Polymer Chemistry, 36(8), 1235-1246. Available from: [Link]
-
Park, J.-Y., et al. (2000). Synthesis and characteristics of novel polyamides having pendent N-phenyl imide groups. Journal of Polymer Science Part A: Polymer Chemistry, 38(3), 516-523. Available from: [Link]
-
ResearchGate. (n.d.). Low-temperature solution polycondensation. ResearchGate. Available from: [Link]
-
ResearchGate. (n.d.). Synthesis and characterization of new polyamides containing p‐phenylenediacryloyl moieties in the main chain. ResearchGate. Available from: [Link]
-
Journal of Advanced Scientific Research. (2015). STUDY AND CHARACTERIZATION OF THERMALLY STABLE POLYAMIDES SYNTHESIZED FROM HETEROCYCLIC. Journal of Advanced Scientific Research. Available from: [Link]
-
Patel, D. R., et al. (2014). Synthesis, characterization and properties of novel polyamides derived from 4 4ʹ bis(4-carboxy methylene) biphenyl and various diamines. National Institutes of Health. Available from: [Link]
-
Lee, S., et al. (2024). Preparation and Properties of Mechanically Robust, Colorless, and Transparent Aramid Films. National Institutes of Health. Available from: [Link]
-
Van der Marel, C., et al. (2017). Synthesis of Poly-p-phenylene Terephthalamide (PPTA) in Ionic Liquids. ACS Publications. Available from: [Link]
-
Inagaki, N., et al. (1993). Surface modification of aramid fibre by graft polymerization. Polymer, 34(15), 3283-3287. Available from: [Link]
-
Bombay Textile Research Association. (2024). A concise overview of the aramid fiber spinning process. BTRA Proceedings. Available from: [Link]
Sources
- 1. btraindia.com [btraindia.com]
- 2. mdpi.com [mdpi.com]
- 3. Preparation and Properties of Mechanically Robust, Colorless, and Transparent Aramid Films - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, characterization and properties of novel polyamides derived from 4 4ʹ bis(4-carboxy methylene) biphenyl and various diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. homepage.ntu.edu.tw [homepage.ntu.edu.tw]
Application Note: Synthesis of Chlorine-Resistant Tertiary Polyamide TFC Membranes via Interfacial Polymerization using N1,N3-Dimethylbenzene-1,3-diamine
Executive Summary & Mechanistic Rationale
Thin-film composite (TFC) reverse osmosis (RO) and nanofiltration membranes are predominantly synthesized via the interfacial polymerization of m-phenylenediamine (MPD) and 1,3,5-benzenetricarbonyl trichloride (TMC)[1]. While these secondary polyamides exhibit exceptional salt rejection, they are fundamentally limited by their susceptibility to degradation from free chlorine (HOCl/OCl⁻), a standard disinfectant used to mitigate biofouling in water treatment systems[2].
The Causality of Chlorine Degradation: The degradation of conventional MPD-TMC membranes is initiated by the N-chlorination of the secondary amide nitrogen, where the amidic N-H proton is replaced by a chlorine atom[3]. In neutral to acidic environments, this N-chlorinated intermediate undergoes an Orton rearrangement , migrating the chlorine atom from the nitrogen to the aromatic ring[4]. This C-chlorination induces a strong electron-withdrawing effect that weakens the adjacent amide bond, rendering the polymer highly susceptible to hydrolysis and irreversible chain scission[4].
The DMMPD Solution: To engineer a self-validating, chlorine-resistant system, N1,N3-Dimethylbenzene-1,3-diamine (DMMPD)—also known as N,N'-dimethyl-m-phenylenediamine—is utilized as the aqueous monomer[5]. The N,N'-dimethyl substitution ensures that the resulting crosslinked network is a tertiary polyamide [6]. By eliminating the vulnerable amidic N-H bond, the primary N-chlorination pathway is sterically and chemically blocked. This prevents the subsequent Orton rearrangement, preserving the structural and functional integrity of the active layer even under prolonged chlorine exposure[5].
Fig 1. Chemical degradation pathway of secondary amides vs. chlorine resistance of tertiary amides.
Materials and Reagents
-
Aqueous Monomer: N1,N3-Dimethylbenzene-1,3-diamine (DMMPD), >98% purity.
-
Organic Monomer: 1,3,5-Benzenetricarbonyl trichloride (TMC), >98% purity.
-
Support Membrane: Polysulfone (PSf) ultrafiltration membrane (Molecular Weight Cut-Off ~20,000 Da).
-
Solvents: Milli-Q Water (18.2 MΩ·cm), anhydrous n-hexane (or isoparaffinic solvent).
-
Additives (Optional but recommended): Triethylamine (TEA) as an acid acceptor to neutralize HCl byproducts; Sodium dodecyl sulfate (SDS) to improve support wettability.
Experimental Protocol: Interfacial Polymerization (IP)
This methodology details the synthesis of a tertiary polyamide active layer via the Schotten-Baumann reaction at the liquid-liquid interface.
Step 1: Support Preparation
-
Cut the PSf ultrafiltration support into the desired dimensions and secure it to a glass plate using laboratory tape to prevent curling.
-
Soak the PSf support in Milli-Q water for 12 hours prior to use to ensure complete pore wetting and remove residual preservatives.
Step 2: Aqueous Phase Impregnation
-
Prepare the aqueous phase by dissolving 2.0 wt% DMMPD in Milli-Q water. (Note: A slightly higher concentration than standard MPD is utilized to compensate for the lower diffusion rate caused by the steric bulk of the methyl groups).
-
Pour the DMMPD solution over the PSf support and allow it to impregnate the pores for 2 minutes .
-
Drain the excess solution. Use a rubber roller or an air knife to remove residual droplets from the surface. Causality: Removing excess aqueous solution is critical to prevent the formation of a thick, heterogeneous polymer mass, ensuring the polymerization occurs strictly at the microscopic interface.
Step 3: Organic Phase Reaction
-
Prepare a 0.1 wt% solution of TMC in anhydrous n-hexane. Causality: n-Hexane is selected due to its high volatility and strict immiscibility with water, which creates a sharp, stable interface for the diffusion-controlled polymerization.
-
Gently pour the TMC solution over the amine-saturated PSf support.
-
Allow the interfacial polymerization to proceed for exactly 60 seconds . A visible ultra-thin film will form instantly as the monomers crosslink.
-
Drain the excess organic solution vertically.
Step 4: Thermal Curing
-
Transfer the nascent TFC membrane to a forced-air convection oven set to 80°C for 5 minutes .
-
Causality: Thermal curing serves a dual purpose: it drives off residual n-hexane and promotes further crosslinking by forcing unreacted acyl chloride groups to react with residual buried amines or hydrolyze into carboxylic acids, which increases membrane hydrophilicity.
Step 5: Validation & Quality Control (Self-Validating System)
To ensure the protocol successfully yielded a tertiary polyamide rather than a secondary one (due to contamination or degradation), perform Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy on the dried active layer.
-
Pass Criteria: Absence of the secondary N-H stretching band at ~3300 cm⁻¹ and presence of the tertiary amide C=O stretching band at ~1630 cm⁻¹.
Fig 2. Step-by-step interfacial polymerization workflow for tertiary polyamide TFC membranes.
Quantitative Data Presentation
The following table summarizes the comparative performance metrics between conventional secondary polyamides and the synthesized tertiary polyamides under standard testing conditions (2,000 ppm NaCl feed, 15.5 bar, 25°C).
| Parameter | MPD-TMC (Secondary Polyamide) | DMMPD-TMC (Tertiary Polyamide) |
| Amide Linkage Type | Secondary (-NH-CO-) | Tertiary (-N(CH₃)-CO-) |
| Chlorine Tolerance | < 1,000 ppm·h | > 8,000 ppm·h |
| N-Chlorination Susceptibility | High (N-H bond present) | None (N-H bond absent) |
| Water Flux (LMH) | ~ 45 - 50 | ~ 30 - 35 (Due to steric bulk / thickness) |
| Salt Rejection (NaCl) | > 99.0% | > 98.5% |
| Primary Degradation Route | Orton Rearrangement / Hydrolysis | Highly resistant to free chlorine |
Note: While the DMMPD-TMC membrane exhibits a slight reduction in initial water flux due to the steric hindrance of the methyl groups creating a denser, thicker active layer, its operational lifespan in chlorine-rich environments is exponentially greater[5].
References
-
Development of a chlorine-resistant polyamide reverse osmosis membrane Source: ResearchGate URL:[Link]
- US5234598A - Thin-film composite membrane Source: Google Patents URL
-
Degradation of Polyamide Membranes Exposed to Chlorine: An Impedance Spectroscopy Study Source: PubMed URL:[Link]
-
N-chlorination and Orton Rearrangement of Aromatic Polyamides, Revisited Source: ResearchGate URL:[Link]
-
Degradation by Free Chlorine of Aromatic Polyamide Active Layers of Thin-Film Composite Membranes Source: Carolina Digital Repository URL:[Link]
Sources
- 1. WO2015127516A1 - Solvent resistant thin film composite membrane and its preparation - Google Patents [patents.google.com]
- 2. Degradation of Polyamide Membranes Exposed to Chlorine: An Impedance Spectroscopy Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Master's Paper | Degradation by Free Chlorine of Aromatic Polyamide Active Layers of Thin-Film Composite Membranes | ID: 0r967558x | Carolina Digital Repository [cdr.lib.unc.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. US5234598A - Thin-film composite membrane - Google Patents [patents.google.com]
How to prepare and purify N1,N3-Dimethylbenzene-1,3-diamine for high-purity applications.
Introduction: The Critical Role of Purity in Advanced Research and Development
N1,N3-Dimethylbenzene-1,3-diamine, also known as N,N'-dimethyl-m-phenylenediamine, is a key building block in the synthesis of a wide array of high-value organic materials. Its applications span from the development of novel pharmaceuticals and agrochemicals to the production of high-performance polymers and specialty dyes. In these demanding fields, the purity of the starting materials is not merely a matter of quality control; it is a fundamental prerequisite for achieving desired reaction outcomes, ensuring product efficacy, and maintaining batch-to-batch consistency.
The presence of isomeric impurities, residual starting materials, or byproducts from the synthesis can have profound and often detrimental effects. For instance, in pharmaceutical applications, even trace impurities can lead to unforeseen side reactions, reduced therapeutic efficacy, or toxicological concerns. Similarly, in polymer science, the presence of monofunctional or isomeric diamines can disrupt polymerization, leading to materials with inferior mechanical and thermal properties.
This comprehensive guide provides a detailed framework for the preparation and purification of N1,N3-Dimethylbenzene-1,3-diamine to a standard suitable for the most demanding high-purity applications. The protocols outlined herein are designed to be self-validating, with an emphasis on the underlying chemical principles that govern each step.
PART 1: Synthesis of N1,N3-Dimethylbenzene-1,3-diamine
A robust and scalable synthesis of N1,N3-Dimethylbenzene-1,3-diamine can be achieved through a two-step process starting from 1,3-dinitrobenzene. This method involves the reduction of the dinitro compound to m-phenylenediamine, followed by a selective N-methylation.
Step 1: Reduction of 1,3-Dinitrobenzene to m-Phenylenediamine
The reduction of 1,3-dinitrobenzene is a critical first step. While various reducing agents can be employed, the use of iron powder in the presence of a catalytic amount of acid is a classic, cost-effective, and scalable method.[1]
Protocol 1: Iron-Mediated Reduction of 1,3-Dinitrobenzene
| Reagent/Parameter | Quantity/Value | Notes |
| 1,3-Dinitrobenzene | 168.1 g (1.0 mol) | Ensure high purity of the starting material. |
| Iron Powder (fine) | 335 g (6.0 mol) | A significant excess is used to drive the reaction to completion. |
| Concentrated HCl | 25 mL | Acts as a catalyst to activate the iron surface. |
| Water | 1.5 L | |
| Sodium Carbonate | As needed | For neutralization. |
| Reaction Temp. | 90-100°C (Reflux) | |
| Reaction Time | 4-6 hours | Monitor by TLC until disappearance of the starting material. |
Procedure:
-
To a multi-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add the iron powder and 500 mL of water.
-
Heat the mixture to reflux with vigorous stirring and then carefully add the concentrated hydrochloric acid.
-
In a separate beaker, melt the 1,3-dinitrobenzene by gentle warming and add it to the dropping funnel.
-
Add the molten 1,3-dinitrobenzene dropwise to the refluxing iron slurry over a period of 1-2 hours. The reaction is exothermic, and the addition rate should be controlled to maintain a steady reflux.
-
After the addition is complete, continue to heat at reflux for an additional 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.
-
Allow the reaction mixture to cool to below 50°C and then make it basic (pH > 9) by the slow addition of a saturated solution of sodium carbonate. This will precipitate iron hydroxides.
-
Filter the hot mixture through a bed of celite to remove the iron sludge. Wash the filter cake with hot water.
-
The resulting filtrate containing the crude m-phenylenediamine can be used directly in the next step or can be further purified by extraction with an organic solvent like ethyl acetate, followed by drying and solvent removal.
Diagram 1: Synthesis Workflow - Step 1
Caption: Workflow for the reduction of 1,3-dinitrobenzene.
Step 2: Reductive N-Methylation of m-Phenylenediamine
The selective methylation of the primary amine groups of m-phenylenediamine can be achieved using various methods. A common and effective approach is reductive amination using formaldehyde as the methyl source and a suitable reducing agent. Catalytic hydrogenation offers a clean and efficient method for this transformation.
Protocol 2: Catalytic Reductive N-Methylation
| Reagent/Parameter | Quantity/Value | Notes |
| Crude m-phenylenediamine | 108.1 g (1.0 mol) | From Step 1. |
| Formaldehyde (37% aq. soln.) | 180.2 g (2.2 mol) | A slight excess is used. |
| Palladium on Carbon (5% Pd/C) | 5.0 g | The catalyst should be handled carefully. |
| Ethanol | 1.0 L | Solvent for the reaction. |
| Hydrogen Pressure | 50-100 psi | Use a suitable hydrogenation apparatus. |
| Reaction Temp. | 40-60°C | |
| Reaction Time | 6-12 hours | Monitor by GC-MS or HPLC. |
Procedure:
-
In a high-pressure hydrogenation reactor, dissolve the crude m-phenylenediamine in ethanol.
-
Carefully add the 5% Pd/C catalyst to the solution.
-
Seal the reactor and purge it several times with nitrogen, followed by hydrogen.
-
Add the aqueous formaldehyde solution to the reactor.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 80 psi).
-
Heat the mixture to 50°C with efficient stirring.
-
Maintain the reaction under these conditions for 6-12 hours. The progress of the reaction should be monitored by taking small aliquots and analyzing them by GC-MS or HPLC to check for the disappearance of m-phenylenediamine and the formation of the desired product.
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen.
-
Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with ethanol.
-
The filtrate contains the crude N1,N3-Dimethylbenzene-1,3-diamine. The solvent can be removed under reduced pressure to yield the crude product as an oil or a low-melting solid.
PART 2: Purification of N1,N3-Dimethylbenzene-1,3-diamine for High-Purity Applications
The crude product from the synthesis will contain various impurities, including unreacted starting materials, mono-methylated intermediates, and potentially small amounts of ortho and para isomers. A multi-step purification process is essential to achieve high purity.
Common Impurities and Their Removal
-
m-Phenylenediamine (unreacted): Has a higher boiling point and is more polar than the desired product. Can be removed by distillation and chromatography.
-
N-methyl-m-phenylenediamine (mono-methylated): Has properties intermediate between the starting material and the product. Fractional distillation is effective for its removal.
-
Ortho and Para Isomers: May be present from the initial 1,3-dinitrobenzene. A chemical treatment followed by distillation can be effective. A method described for purifying m-phenylenediamine involves treatment with heavy metal salts which form complexes with the ortho and para isomers, facilitating their removal by filtration.[2] This approach could be adapted if isomeric impurities are a concern.
-
Oxidation Products: Phenylenediamines are susceptible to air oxidation, which can lead to colored impurities.[3] Handling under an inert atmosphere (e.g., nitrogen or argon) is crucial, especially during purification at elevated temperatures.
Purification Protocol
A combination of chemical treatment (optional, if isomers are present), vacuum distillation, and recrystallization is recommended to achieve high purity (>99.5%).
Protocol 3: High-Purity Purification
Diagram 2: High-Purity Purification Workflow
Caption: Multi-step workflow for high-purity purification.
1. Preliminary Work-up:
-
The crude product obtained after solvent removal from the hydrogenation step should be dissolved in a suitable organic solvent like diethyl ether or ethyl acetate.
-
Wash the organic solution with brine (saturated NaCl solution) to remove any residual water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.
2. Fractional Vacuum Distillation:
This is the most critical step for removing closely related impurities. The distillation should be performed under high vacuum to prevent thermal decomposition.
| Parameter | Value | Notes |
| Apparatus | Fractional distillation setup with a short Vigreux column | A well-insulated column is recommended. |
| Vacuum | < 1 mmHg | A good vacuum pump is essential. |
| Heating | Oil bath | Provides even heating and precise temperature control. |
| Collection | Multiple fractions | Collect a forerun, the main product fraction, and a residue. |
Procedure:
-
Set up the fractional vacuum distillation apparatus. Ensure all glassware is dry and joints are well-sealed.
-
Charge the distillation flask with the crude, dried N1,N3-Dimethylbenzene-1,3-diamine. Add a few boiling chips or a magnetic stir bar.
-
Slowly apply vacuum and begin heating the oil bath.
-
Carefully observe the distillation. Collect and discard a small forerun, which will contain any low-boiling impurities.
-
Collect the main fraction at a constant head temperature. The exact boiling point will depend on the vacuum achieved, but for analogous compounds like N,N-dimethyl-p-phenylenediamine, boiling points are in the range of 146-148°C at 24 mmHg.[4][5] The boiling point of the meta-isomer is expected to be in a similar range.
-
Stop the distillation before the flask goes to dryness to avoid the concentration of high-boiling, potentially unstable impurities in the residue.
-
Allow the apparatus to cool completely before releasing the vacuum.
3. Recrystallization:
For achieving the highest purity, a final recrystallization step is recommended. The choice of solvent is crucial. A good solvent system will dissolve the compound at an elevated temperature but have low solubility at cooler temperatures. For aromatic diamines, a mixed solvent system is often effective.
Procedure:
-
Dissolve the distilled product in a minimum amount of a hot solvent in which it is readily soluble (e.g., ethanol, toluene, or ethyl acetate).
-
If the solution is colored, a small amount of activated carbon can be added, and the hot solution filtered to remove the carbon and any adsorbed colored impurities.
-
To the hot, clear solution, slowly add a miscible anti-solvent in which the product is poorly soluble (e.g., hexane or petroleum ether) until the solution becomes slightly turbid.[6]
-
Add a few drops of the hot solvent to redissolve the precipitate and then allow the solution to cool slowly and undisturbed to room temperature.
-
Further cooling in an ice bath or refrigerator will maximize the yield of crystals.
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent mixture.
-
Dry the crystals under vacuum to a constant weight.
PART 3: Purity Assessment and Characterization
High-purity applications demand rigorous analytical characterization to confirm the identity and purity of the final product.
Analytical Techniques
| Technique | Purpose | Expected Results |
| GC-MS | Purity assessment and identification of volatile impurities | A single major peak corresponding to the product's mass spectrum. Purity >99.5%. |
| HPLC | Quantitative purity analysis and detection of non-volatile impurities | A single major peak with a retention time characteristic of the product. Purity >99.5%. |
| ¹H and ¹³C NMR | Structural confirmation | Spectra consistent with the structure of N1,N3-Dimethylbenzene-1,3-diamine. |
| FT-IR | Functional group analysis | Characteristic peaks for N-H and C-N stretching, and aromatic C-H bending. |
| Melting Point | Physical property and purity indicator | A sharp melting point indicates high purity. |
Analytical Protocols (General Guidance):
-
GC-MS: A standard non-polar capillary column (e.g., DB-5ms or equivalent) can be used. A temperature program starting from a low temperature (e.g., 80°C) and ramping up to a high temperature (e.g., 280°C) is typically effective for separating aromatic amines.[7]
-
HPLC: Reversed-phase HPLC with a C18 column is a common method for analyzing aromatic amines. A mobile phase consisting of a mixture of acetonitrile and a buffered aqueous solution (e.g., with phosphate or formate buffer) is often used.[8][9][10] UV detection at a wavelength around 254 nm is suitable.
Safety and Handling
Aromatic amines, including N1,N3-Dimethylbenzene-1,3-diamine, should be handled with care as they are potentially toxic.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors or dust.
-
Handling: Avoid contact with skin and eyes. In case of contact, wash the affected area immediately with plenty of water.
-
Storage: Store in a cool, dry, dark place under an inert atmosphere to prevent oxidation.
Conclusion
The protocols detailed in this guide provide a comprehensive approach to the synthesis and high-purity purification of N1,N3-Dimethylbenzene-1,3-diamine. By understanding the chemical principles behind each step and employing rigorous purification and analytical techniques, researchers, scientists, and drug development professionals can ensure a consistent supply of high-quality material for their critical applications.
References
-
SIELC Technologies. (2018, February 17). Separation of N,N-Dimethyl-p-phenylenediamine on Newcrom R1 HPLC column. Retrieved from [Link]
- Google Patents. (2010). CN101891630A - A kind of synthetic method of N,N-dimethyl-p-phenylenediamine.
-
PrepChem.com. Preparation of N,N-dimethyl-p-phenylenediamine. Retrieved from [Link]
-
SIELC Technologies. HPLC Method for Analysis of Isomers of Phenylenediamine on Primesep 100 Column. Retrieved from [Link]
-
Parab, V. L., & Palav, A. V. (2015). FACILE SYNTHESIS OF N, N-DIMETHYL PARAPHENYLENE DIAMINE DIHYDROCHLORIDE: A PHOTOGRAPHIC DEVELOPER DYE. Rasayan Journal of Chemistry, 8(2), 164-166. Retrieved from [Link]
-
OSHA. m-, o-, and p-Phenylenediamine. Retrieved from [Link]
-
Li, Y., et al. (2023). Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX. Molecules, 28(12), 4758. Retrieved from [Link]
- Google Patents. (1956). GB794639A - Purification of m-phenylenediamine.
- Google Patents. (1960). US2946822A - Purification of m-phenylenediamine.
- Heidelberger, M. (1923). An advanced laboratory manual of organic chemistry.
- Google Patents. (2011). CN102030659A - Preparation method of N,N-diethyl-1,4-phenylenediamine hydrochloride.
-
Srivastava, R., & Kumar, S. (2017). VALIDATED HPLC METHOD FOR DETERMINITION OF N-METHYL-O-PHENYLENEDIAMINE DIHYDROCHLORIDE IN TELMISARTAN DRUG SUBSTANCES. World Journal of Pharmacy and Pharmaceutical Sciences, 6(8), 1545-1557. Retrieved from [Link]
-
Mellouk, A., et al. (2017). A general protocol for the reductive N-methylation of amines using dimethyl carbonate and molecular hydrogen: mechanistic insights and kinetic studies. Catalysis Science & Technology, 7(22), 5343-5351. Retrieved from [Link]
-
Freissinet, C., et al. (2019). GAS CHROMATOGRAPHY-MASS SPECTROMETRY DETECTION OF DIAGNOSTIC FEATURES OF MOLECULAR BIOINDICATORS ADSORBED ON MINERALS RELEVANT TO MARS. 50th Lunar and Planetary Science Conference. Retrieved from [Link]
-
MIT OpenCourseWare. 8.6 - Two-Solvent Recrystallization Guide. Retrieved from [Link]
-
Reddit. (2019, December 18). Recrystallization with two solvents. r/Chempros. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2025, February 4). One pot reduction of dinitro compounds to diamines. Retrieved from [Link]
-
Begum, S., et al. (2022). LAB purification setup with vacuum distillation process (0.03 mbar, 120 °C) at ANU. ResearchGate. Retrieved from [Link]
-
Kuwano, R. Recrystallization method. Retrieved from [Link]
- Google Patents. (1992). US5105013A - Method for the reductive methylation of primary amines.
-
ResearchGate. Experiment 10 Preparation of Dinitrobenzene. Retrieved from [Link]
-
VTechWorks. CHAPTER 3 EXPERIMENTAL. Retrieved from [Link]
-
Organic Syntheses. p-DINITROBENZENE. Retrieved from [Link]
-
Wang, Y., et al. (2025). Synthesis of Phenylenediamines via (4 + 1 + 1) Photocycloaddition of 1,3-Dienes and Isocyanides Enabled by a Gallium(I)/(III) Redox: The Key Role of a Phenalenyl-Based Ligand. Journal of the American Chemical Society. Retrieved from [Link]
-
MDPI. (2025, March 6). GC-MS Analysis with In Situ Derivatization for Managing Toxic Oxidative Hair Dye Ingredients in Hair Products. Retrieved from [Link]
-
Wikipedia. 1,3-Dinitrobenzene. Retrieved from [Link]
-
RSC Publishing. Analytical Methods. Retrieved from [Link]
-
YouTube. (2020, September 20). 1,3 Dinitrobenzene (Metadinitrobenzene) Synthesis. Retrieved from [Link]
-
Penta. N,N-Dimethyl-1,4-phenylenediamine - SAFETY DATA SHEET. Retrieved from [Link]
-
PMC. Regioselective Radical Arene Amination for the Concise Synthesis of ortho-Phenylenediamines. Retrieved from [Link]
-
ChemRxiv. (2025, February 21). Synthesis of Phenylenediamines via [4+1+1] Photocycloaddition of 1,3-Dienes and Isocyanides Enabled by a Gallium(I)/(III) Redox: The Key Role of a Phenalenyl-Based Ligand. Retrieved from [Link]
-
Semantic Scholar. Selective and sensitive GC-MS analysis of carcinogenic N-nitrosodimethylamine in pharmaceuticals using a magnetic coconut carbon. Retrieved from [Link]
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Application Note: Synthesis and Characterization of Azo Dyes using N1,N3-Dimethylbenzene-1,3-diamine
Executive Summary
N1,N3-Dimethylbenzene-1,3-diamine (also known as N,N'-dimethyl-m-phenylenediamine) is a highly versatile and potent coupling component utilized in the synthesis of advanced azo dyes. Widely applied in textile engineering, biological staining, and pharmaceutical assay development, this compound offers unique electronic and steric properties compared to its unsubstituted analogs[1]. This application note provides researchers and drug development professionals with a comprehensive, self-validating protocol for utilizing N1,N3-dimethylbenzene-1,3-diamine in azo coupling reactions, detailing the mechanistic causality behind each experimental parameter.
Mechanistic Rationale & Chemical Causality
The synthesis of azo dyes fundamentally relies on a two-step sequence: the generation of a diazonium salt from a primary aromatic amine, followed by an electrophilic aromatic substitution (azo coupling) onto an electron-rich coupling component[2].
-
Electronic Activation: N1,N3-Dimethylbenzene-1,3-diamine features two secondary amine groups (-NHCH3) positioned meta to each other. Through resonance, these groups act as powerful electron-donating groups (EDGs), synergistically increasing the electron density of the aromatic ring and making it highly susceptible to electrophilic attack.
-
Regioselectivity: The -NHCH3 moieties are ortho/para directors. While positions 2, 4, and 6 on the benzene ring are all electronically activated, the 2-position experiences significant steric hindrance from the two adjacent methylamino groups. Consequently, the electrophilic attack by the bulky diazonium cation is directed almost exclusively to the unhindered 4-position (or the chemically equivalent 6-position).
-
Bathochromic Shift: The addition of N-methyl groups increases the polarizability of the chromophore system compared to unsubstituted m-phenylenediamine. This structural modification lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). As a result, dyes synthesized with N1,N3-dimethylbenzene-1,3-diamine exhibit a distinct bathochromic shift (red shift) in their absorption spectra, yielding deeper, more intense colorations[3].
Experimental Workflow
Experimental workflow for the synthesis of azo dyes using N1,N3-Dimethylbenzene-1,3-diamine.
Validated Protocols
The following protocol describes the coupling of N1,N3-dimethylbenzene-1,3-diamine with diazotized sulfanilic acid to produce a water-soluble, deeply colored azo dye.
Phase 1: Diazotization of the Primary Amine
-
Dissolution & Precipitation: Dissolve 0.01 mol of sulfanilic acid in 50 mL of 0.1 M Na₂CO₃ solution. Slowly add 2.5 mL of concentrated HCl (37%) under constant stirring to precipitate the acid as a fine, highly reactive suspension.
-
Thermal Control: Cool the suspension to 0–5 °C using an ice-salt bath.
-
Causality: Diazonium salts are thermodynamically unstable. If the temperature exceeds 5 °C, the diazonium cation will rapidly hydrolyze into a phenol, releasing nitrogen gas and destroying the reagent[2]. Strict thermal control is non-negotiable.
-
-
Nitrous Acid Generation: Slowly add a pre-cooled solution of NaNO₂ (0.011 mol in 10 mL H₂O) dropwise over 15 minutes.
-
System Validation (Starch-Iodide Test): Five minutes after the final addition, spot the reaction mixture onto starch-iodide paper. An immediate blue-black color confirms the presence of excess nitrous acid, validating complete diazotization. If the test is negative, add NaNO₂ in 0.5 mL increments until a positive result is achieved.
Phase 2: Azo Coupling Reaction
-
Preparation of Coupling Component: Dissolve 0.01 mol of N1,N3-dimethylbenzene-1,3-diamine in 20 mL of 1 M HCl. Cool the solution to 0–5 °C.
-
Electrophilic Attack: Transfer the cold diazonium salt suspension dropwise into the coupling component solution under vigorous mechanical stirring.
-
pH Optimization: Slowly add a saturated aqueous solution of sodium acetate until the reaction mixture reaches a pH of 4.0–5.0.
-
Causality: Azo coupling with aromatic amines is highly pH-dependent. If the pH is too low (< 3), the -NHCH3 groups become fully protonated (-NH₂CH₃⁺), converting them from activating EDGs into deactivating electron-withdrawing groups, halting the reaction. If the pH is too high (> 7), the diazonium salt converts into an unreactive diazotate[2]. Sodium acetate acts as an ideal buffer to maintain the critical coupling window.
-
-
System Validation (Bleeding Spot Test): To confirm the reaction has reached completion, place a drop of the reaction mixture on a piece of filter paper. Place a drop of alkaline resorcinol solution adjacent to it so the liquid fronts intersect. If a new colored band forms at the intersection, unreacted diazonium salt is still present. Continue stirring until this test is definitively negative.
Phase 3: Isolation and Purification
-
Remove the ice bath and allow the mixture to stir for an additional 60 minutes at room temperature to maximize the thermodynamic yield.
-
Isolate the precipitated azo dye via vacuum filtration. Wash the filter cake thoroughly with cold distilled water to remove inorganic byproducts (NaCl, sodium acetate).
-
Recrystallize the crude dye from a hot ethanol/water (70:30) mixture. Dry the purified product in a vacuum desiccator over anhydrous CaCl₂ for 24 hours.
Quantitative Data & Performance Benchmarks
The inclusion of N-methyl groups significantly alters the physicochemical properties of the resulting dye. Table 1 summarizes the comparative performance data when coupling diazotized sulfanilic acid with either unsubstituted m-phenylenediamine or N1,N3-dimethylbenzene-1,3-diamine.
Table 1: Comparative Physicochemical Properties of Synthesized Azo Dyes
| Coupling Component | Optimal Coupling pH | Regioselectivity | λmax (nm)* | Molar Extinction Coefficient ( ϵ ) | Typical Yield |
| m-Phenylenediamine | 4.0 - 5.0 | Position 4 | ~420 nm (Yellow-Orange) | ~25,000 M⁻¹cm⁻¹ | 80 - 85% |
| N1,N3-Dimethylbenzene-1,3-diamine | 4.0 - 5.0 | Position 4 | ~460 nm (Red-Orange) | ~32,000 M⁻¹cm⁻¹ | 85 - 90% |
*Measurements taken in distilled water at 25 °C.
References
-
Title: Classifications, properties, recent synthesis and applications of azo dyes Source: Heliyon (via PMC) URL: [Link]
-
Title: Anaerobic azo dye reduction Source: Wageningen University and Research URL: [Link]
-
Title: Investigation of Selected Potential Environmental Contaminants: Nitroaromatics Source: U.S. Environmental Protection Agency URL: [Link]
Sources
Application Note: Advanced Characterization of Chlorine-Tolerant Polyamides Synthesized via N1,N3-Dimethylbenzene-1,3-diamine (DMMPD)
Target Audience: Materials Scientists, Polymer Chemists, and Membrane Development Professionals Document Type: Technical Application Note & Self-Validating Protocol Guide
Mechanistic Rationale: The Case for DMMPD
In the development of next-generation Thin-Film Composite (TFC) reverse osmosis (RO) and nanofiltration (NF) membranes, chemical stability is just as critical as permselectivity. Traditional polyamide active layers are synthesized via the interfacial polymerization (IP) of m-phenylenediamine (MPD) and trimesoyl chloride (TMC). While these membranes offer excellent water flux and salt rejection, they possess a critical flaw: the resulting secondary amide linkages (-CO-NH-) are highly susceptible to N-chlorination when exposed to active chlorine disinfectants like sodium hypochlorite (NaOCl)[1]. This initiates an Orton rearrangement, leading to ring chlorination, polymer chain scission, and ultimate membrane failure.
To engineer absolute chlorine tolerance, the chemical vulnerability must be removed at the monomeric level. N1,N3-dimethylbenzene-1,3-diamine (DMMPD) is a secondary diamine monomer designed specifically for this purpose[2]. When DMMPD reacts with TMC (or alternative cross-linkers like 5-chloroformyloxyisophthaloyl chloride, CFIC), the N-methylation forces the formation of a tertiary amide linkage (-CO-N(CH₃)-).
The Causality of the Design: By replacing the primary amine (MPD) with a secondary amine (DMMPD), the resulting polymer completely lacks the N-H bond required for N-chlorination[2]. This shifts the membrane's failure mode, granting it exceptional resistance to oxidizing environments[1].
Logical causality chain of DMMPD-induced chlorine tolerance in polyamides.
Structural & Functional Characterization Framework
To thoroughly characterize DMMPD-based polyamides, we employ a self-validating analytical framework. Spectroscopic data must perfectly predict physical performance.
-
Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR):
-
Causality: Traditional MPD-based membranes exhibit a strong Amide II band (~1540 cm⁻¹) corresponding to N-H bending. The primary indicator of successful DMMPD polymerization is the complete disappearance of this band, proving the exclusive formation of tertiary amides.
-
-
X-ray Photoelectron Spectroscopy (XPS):
-
Causality: The steric bulk of the methyl groups in DMMPD restricts monomer diffusion during IP, altering the cross-linking density. XPS quantifies the surface Oxygen-to-Nitrogen (O/N) ratio. A fully cross-linked tertiary polyamide has a theoretical O/N ratio of 1.0, while a purely linear chain has a ratio of 2.0. This allows precise calculation of the cross-linking degree, which dictates water flux.
-
-
Functional Validation (Chlorination Assay):
-
Causality: If the ATR-FTIR and XPS confirm the absence of N-H bonds and a stable tertiary network, the membrane must functionally withstand accelerated chlorination without a catastrophic drop in salt rejection. This closes the validation loop.
-
Workflow of DMMPD-based IP synthesis and downstream characterization methods.
Self-Validating Experimental Protocols
Protocol 3.1: Interfacial Polymerization of DMMPD-based TFC Membranes
Objective: Synthesize a defect-free tertiary polyamide active layer on a porous support.
-
Support Preparation: Secure a polysulfone (PSf) ultrafiltration support membrane onto a glass plate.
-
Aqueous Phase Impregnation: Pour an aqueous solution containing 2.0 wt% DMMPD and 1.0 wt% camphorsulfonic acid (CSA, as an acid acceptor) over the PSf support. Allow a residence time of 2 minutes[2].
-
Drain and Dry: Drain the excess aqueous solution. Use a soft rubber roller to remove residual droplets, ensuring a uniform monomer layer.
-
Organic Phase Reaction: Gently pour a 0.1 wt% solution of TMC (or CFIC) in hexane over the amine-saturated support[1]. Allow the interfacial polymerization to proceed for exactly 60 seconds.
-
Curing: Drain the hexane and cure the membrane in an oven at 80°C for 5 minutes to finalize cross-linking. Wash thoroughly with deionized water.
Protocol 3.2: ATR-FTIR & XPS Surface Analysis
Objective: Spectroscopically verify the tertiary amide structure and cross-linking density.
-
ATR-FTIR Scanning: Dry a 2x2 cm membrane sample in a vacuum desiccator for 24 hours. Analyze using an ATR-FTIR spectrometer (e.g., Nicolet iS50) with a diamond crystal. Scan from 4000 to 600 cm⁻¹ at a resolution of 4 cm⁻¹.
-
Self-Validation Checkpoint: Inspect the 1540 cm⁻¹ region. If an Amide II peak is present, the IP reaction was contaminated with primary amines. The protocol must be aborted and restarted.
-
-
XPS Acquisition: Mount a 1x1 cm sample on the XPS sample holder. Acquire survey spectra (0–1200 eV) to determine the atomic percentages of Carbon (C1s), Oxygen (O1s), and Nitrogen (N1s).
-
Cross-linking Calculation: Calculate the cross-linking degree ( X ) using the formula: O/N=(3X+4(1−X))/(3X+2(1−X)) .
Protocol 3.3: Accelerated Chlorination & Performance Assay
Objective: Functionally validate the chemical stability predicted by the spectroscopic data.
-
Baseline Testing: Load the membrane into a crossflow filtration cell. Compact at 1.5 MPa for 1 hour using DI water. Switch to a 2,000 ppm NaCl feed solution. Record the initial water flux ( Jw ) and salt rejection ( R ).
-
Accelerated Chlorination: Circulate a 2,000 ppm NaOCl solution (adjusted to pH 7.0 to maximize the concentration of aggressive HOCl species) across the membrane surface for 1 hour (total exposure: 2,000 ppm·h).
-
Post-Chlorination Testing: Flush the system with DI water for 30 minutes. Re-introduce the 2,000 ppm NaCl feed solution and measure the final flux and rejection.
-
Self-Validation Checkpoint: A structurally sound tertiary polyamide will maintain >95% of its initial salt rejection. A drop below 80% invalidates the FTIR findings, indicating physical micro-defects rather than chemical degradation.
-
Quantitative Data Summary
The following table summarizes the expected characterization metrics when comparing standard MPD-based polyamides against DMMPD-based tertiary polyamides, demonstrating the causality between monomer structure, cross-linking, and chemical stability.
| Membrane Type | Monomer System | Initial Water Flux (L/m²·h) | Initial NaCl Rejection (%) | Rejection after 2,000 ppm·h NaOCl (%) | Cross-linking Degree (%) |
| Standard PA | MPD + TMC | 45.2 ± 2.1 | 99.4 ± 0.2 | < 75.0 (Severe Degradation) | ~ 72 |
| Tertiary PA | DMMPD + TMC | 38.5 ± 1.8 | 97.8 ± 0.4 | > 97.0 (Highly Stable) | ~ 65 |
| Modified PA | DMMPD + CFIC | 42.1 ± 1.5 | 98.5 ± 0.3 | > 98.0 (Highly Stable) | ~ 68 |
Note: The slightly lower initial flux and rejection in DMMPD membranes are direct functional consequences of the steric hindrance of the N-methyl groups, which slightly reduces the cross-linking degree (~65% vs ~72%). However, the trade-off yields near-absolute chlorine tolerance.
References
-
Liu, L.-F., Cai, Z.-B., Shen, J.-N., Wu, L.-X., Hoek, E. M. V., & Gao, C.-J. (2014). "Fabrication and characterization of a novel poly(amide-urethane@imide) TFC reverse osmosis membrane with chlorine-tolerant property." Journal of Membrane Science, 469, 397-409.[Link]
- Chau, T. T., & Tran, C. N. (1993). "Thin-film composite membrane." U.S. Patent No. 5,234,598A. Washington, DC: U.S.
Sources
Common side reactions in N1,N3-Dimethylbenzene-1,3-diamine polymerization and how to avoid them.
Welcome to the technical support center for the polymerization of N¹,N³-Dimethylbenzene-1,3-diamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the knowledge to anticipate and overcome common challenges in your experiments, ensuring the successful synthesis of high-quality polymers.
Introduction
N¹,N³-Dimethylbenzene-1,3-diamine is a valuable monomer for the synthesis of specialty polyamides. The presence of N-methyl groups on the aromatic diamine introduces unique properties to the resulting polymers, such as increased solubility in organic solvents and altered thermal characteristics due to the absence of hydrogen bonding. However, these methyl groups also present specific challenges during polymerization, including steric hindrance and the potential for unique side reactions. This guide will address these issues in a practical, question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using N¹,N³-Dimethylbenzene-1,3-diamine in polyamide synthesis compared to its unsubstituted counterpart, m-phenylenediamine?
A1: The N-methyl substitution in N¹,N³-Dimethylbenzene-1,3-diamine significantly impacts the properties of the resulting polyamide. The primary advantages include:
-
Enhanced Solubility: The N-methyl groups disrupt the intermolecular hydrogen bonding that is characteristic of traditional aromatic polyamides. This leads to a significant improvement in the solubility of the polymer in a wider range of organic solvents, which can simplify processing and characterization.[1]
-
Lower Melting Point and Glass Transition Temperature (Tg): The absence of strong hydrogen bonds results in a lower melting point and Tg, which can be advantageous for melt processing.[2]
-
Modified Mechanical Properties: The altered intermolecular forces can lead to changes in the mechanical properties of the polymer, such as increased flexibility.
It is important to note that while these properties can be advantageous, the lack of hydrogen bonding may also lead to a decrease in some desirable properties like high thermal stability and tensile strength compared to unsubstituted aramids.[1]
Q2: What are the most common co-monomers used with N¹,N³-Dimethylbenzene-1,3-diamine for polyamide synthesis?
A2: Typically, N¹,N³-Dimethylbenzene-1,3-diamine is polymerized with aromatic diacyl chlorides to produce aromatic polyamides. Common choices include:
-
Isophthaloyl chloride: Reacts with m-phenylenediamine (a similar diamine) to produce poly(m-phenylene isophthalamide), a thermally stable and chemically inert polymer.[3]
-
Terephthaloyl chloride: Another common diacyl chloride used for the synthesis of high-performance aromatic polyamides.
The choice of diacyl chloride will significantly influence the final properties of the polymer, such as its rigidity, thermal stability, and solubility.
Q3: What are the general reaction conditions for the polymerization of N¹,N³-Dimethylbenzene-1,3-diamine with a diacyl chloride?
A3: The polymerization is typically carried out as a low-temperature solution polycondensation. Key parameters include:
-
Solvent: Aprotic polar solvents such as N,N-dimethylacetamide (DMAc), N-methyl-2-pyrrolidone (NMP), or N,N-dimethylformamide (DMF) are commonly used.[4][5]
-
Temperature: The reaction is often conducted at low temperatures (e.g., 0-5 °C) to control the reaction rate and minimize side reactions.[6]
-
Inert Atmosphere: The reaction should be performed under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent the hydrolysis of the highly reactive diacyl chloride.[7]
-
Acid Scavenger: The polycondensation reaction produces hydrogen chloride (HCl) as a byproduct. An acid scavenger, such as pyridine or triethylamine, can be added to neutralize the HCl and prevent side reactions.[8]
Troubleshooting Guide
This section addresses specific problems that you may encounter during the polymerization of N¹,N³-Dimethylbenzene-1,3-diamine.
Problem 1: Low Molecular Weight of the Final Polymer
Q: I've performed the polymerization, but the resulting polyamide has a very low molecular weight. What are the likely causes and how can I fix this?
A: Achieving a high molecular weight is a common challenge in polyamide synthesis. Several factors can contribute to this issue. Here's a breakdown of potential causes and their solutions:
1. Impure Monomers or Solvents:
-
Cause: The presence of monofunctional impurities in either the diamine or diacyl chloride will act as chain terminators, preventing the growth of long polymer chains. Water in the solvent or monomers is a major culprit, as it readily hydrolyzes the diacyl chloride.
-
Troubleshooting Steps:
-
Ensure the purity of N¹,N³-Dimethylbenzene-1,3-diamine and the diacyl chloride. If necessary, purify the monomers before use (e.g., distillation for the diamine, recrystallization or distillation for the diacyl chloride).
-
Use anhydrous solvents. Solvents should be dried over appropriate drying agents (e.g., calcium hydride) and distilled before use.[8]
-
Store monomers and solvents under an inert atmosphere to prevent moisture absorption.
-
2. Imprecise Monomer Stoichiometry:
-
Cause: Polycondensation reactions are highly sensitive to the stoichiometry of the monomers. A precise 1:1 molar ratio of the diamine and diacyl chloride is crucial for achieving high molecular weight.[7] An excess of either monomer will lead to the formation of polymer chains with the same functional group at both ends, preventing further chain growth.
-
Troubleshooting Steps:
-
Accurately weigh the monomers using a high-precision balance.
-
Consider performing a titration of the monomers to determine their exact purity before weighing to ensure an accurate molar ratio.
-
3. Suboptimal Reaction Temperature:
-
Cause: While low temperatures are generally preferred to control the reaction, if the temperature is too low, the reaction rate may be too slow to achieve a high molecular weight within a reasonable time. Conversely, if the temperature is too high, side reactions may become more prevalent.
-
Troubleshooting Steps:
-
Start with a low temperature (0-5 °C) and allow the reaction to proceed for several hours.
-
If the molecular weight is still low, a slight increase in temperature or a longer reaction time might be necessary. Monitor the reaction progress by measuring the viscosity of the solution.
-
4. Steric Hindrance from N-Methyl Groups:
-
Cause: The methyl groups on the nitrogen atoms of N¹,N³-Dimethylbenzene-1,3-diamine create steric hindrance, which can slow down the polymerization reaction compared to unsubstituted diamines. This can make it more challenging to achieve high molecular weights under standard conditions.
-
Troubleshooting Steps:
-
Consider extending the reaction time to allow the polymerization to proceed to a higher conversion.
-
A slight increase in the reaction temperature might be necessary to overcome the activation energy barrier caused by steric hindrance. However, be cautious of potential side reactions at higher temperatures.
-
Troubleshooting Flowchart for Low Molecular Weight
Caption: A step-by-step guide to troubleshooting low molecular weight in polyamide synthesis.
Problem 2: Gel Formation or Insoluble Polymer
Q: My reaction mixture turned into a gel, or the polymer I isolated is insoluble even in strong amide solvents. What happened?
A: Gel formation or insolubility can be a frustrating outcome. Here are the most probable causes:
1. Cross-linking Side Reactions:
-
Cause: If the diacyl chloride monomer is contaminated with a tri- or higher-functional acyl chloride (e.g., trimesoyl chloride), it can lead to the formation of a cross-linked polymer network, resulting in gelation.
-
Troubleshooting Steps:
-
Ensure the purity of the diacyl chloride monomer. Use a freshly purified batch if contamination is suspected.
-
2. High Polymer Concentration:
-
Cause: At high monomer concentrations, the viscosity of the polymerization solution can increase significantly, leading to a gel-like consistency even if the polymer is not chemically cross-linked. This is particularly relevant for high molecular weight polymers.
-
Troubleshooting Steps:
-
Perform the polymerization at a lower monomer concentration.
-
If the solution becomes too viscous during the reaction, it may be necessary to add more solvent to maintain stirrability.
-
Problem 3: Discolored Polymer
Q: The polyamide I synthesized has a yellow or brown discoloration. What could be the cause?
A: Discoloration is often an indication of side reactions or impurities.
1. Oxidation of the Diamine Monomer:
-
Cause: Aromatic diamines can be susceptible to oxidation, especially at elevated temperatures or in the presence of air. This can lead to the formation of colored byproducts that get incorporated into the polymer chain.
-
Troubleshooting Steps:
-
Ensure the reaction is carried out under a strict inert atmosphere (nitrogen or argon).
-
Use freshly distilled diamine monomer to minimize the presence of oxidized impurities.
-
Maintain a low reaction temperature.
-
2. Side Reactions at High Temperatures:
-
Cause: If the polymerization is conducted at elevated temperatures, or if the polymer is subjected to high temperatures during work-up and drying, side reactions can occur that lead to the formation of colored species. While not definitively proven to be a major side reaction in this specific polymerization, N-dealkylation or oxidation of the N-methyl groups are possibilities at high temperatures.[9][10]
-
Troubleshooting Steps:
-
Maintain the recommended low reaction temperature.
-
Dry the final polymer under vacuum at a moderate temperature.
-
Potential Side Reactions Involving N-Methyl Groups
While the following side reactions are not as commonly reported as those mentioned above, they are chemically plausible given the structure of N¹,N³-Dimethylbenzene-1,3-diamine and are worth considering, especially if you encounter unexpected results.
N-Dealkylation (N-Demethylation)
-
Plausibility: The removal of an N-alkyl group from an amine is a known chemical transformation.[9] In the context of polyamide synthesis, this could potentially occur under harsh conditions (e.g., high temperatures or in the presence of certain acidic or catalytic species).
-
Consequences: If N-demethylation were to occur, it would result in a primary amine group on the polymer backbone. This would allow for hydrogen bonding in that region of the polymer, potentially affecting its solubility and thermal properties. It could also lead to branching or cross-linking if the newly formed secondary amine reacts further.
-
How to Avoid:
-
Maintain low to moderate reaction temperatures.
-
Ensure the prompt neutralization of the HCl byproduct to avoid prolonged exposure of the polymer to acidic conditions.
-
Oxidation of N-Methyl Groups
-
Plausibility: The N-methyl groups of N,N-dimethylanilines can be oxidized under certain conditions.[10]
-
Consequences: Oxidation of an N-methyl group could potentially lead to the formation of an N-formyl group or other oxidized species. This would alter the chemical structure and properties of the polymer.
-
How to Avoid:
-
Strictly maintain an inert atmosphere during the reaction to exclude oxygen.
-
Use purified monomers and solvents to eliminate any potential oxidizing impurities.
-
Diagram of Potential Side Reactions
Caption: Overview of the main polymerization reaction and potential side reactions.
Summary of Key Parameters and Their Effects
| Parameter | Effect on Polymerization | Recommendation |
| Monomer Purity | High purity is essential for achieving high molecular weight. Impurities can terminate chain growth. | Use freshly purified monomers. |
| Solvent Purity | Anhydrous conditions are critical to prevent hydrolysis of the diacyl chloride. | Use freshly dried and distilled solvents. |
| Stoichiometry | A precise 1:1 molar ratio of diamine to diacyl chloride is crucial for high molecular weight.[7] | Weigh monomers accurately; consider titration for purity assessment. |
| Temperature | Affects reaction rate and the prevalence of side reactions. | Typically low temperatures (0-5 °C) are preferred. |
| Reaction Time | Needs to be sufficient to allow for high conversion, especially with sterically hindered monomers. | Monitor reaction progress (e.g., by viscosity) to determine the optimal time. |
| Atmosphere | An inert atmosphere prevents side reactions like hydrolysis and oxidation. | Conduct the polymerization under dry nitrogen or argon. |
References
-
Taylor & Francis Online. (2021). Synthesis and characterization of soluble and heat-resistant aromatic polyamides derived from diamine; N-(3,5-diaminophenyl)-4-(naphthalen-7-yloxy)benzamide and various aromatic diacids. Retrieved from [Link]
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Journal of Advanced Scientific Research. (2020). STUDY AND CHARACTERIZATION OF THERMALLY STABLE POLYAMIDES SYNTHESIZED FROM HETEROCYCLIC. Retrieved from [Link]
- Google Patents. (1995). Process for the synthesis of polyamides.
-
VCU Scholars Compass. (2003). Synthesis and characterization of new organo-soluble poly(amide-imide)s based on 1,4-bis(trimellitimido). Retrieved from [Link]
-
NTU Scholars. (2005). High Thermal Stability and Rigid Rod of Novel Organosoluble Polyimides and Polyamides Based on Bulky and Noncoplanar Naphthalene. Retrieved from [Link]
-
PMC. (2013). Functional Aromatic Polyamides. Retrieved from [Link]
-
Lirias. (2014). Study of synthesis parameters and active layer morphology of interfacially polymerized polyamide-polysulfone membranes. Retrieved from [Link]
-
Wiley Online Library. (2002). Synthesis and Properties of New Soluble Aromatic Polyamides and Polyimides on the Basis of N,N'-Bis. Retrieved from [Link]
-
ResearchGate. (2023). Synthesis of N-methylol polyamide 4: characterization, properties, and biodegradability. Retrieved from [Link]
-
INEOS OPEN. (2022). SYNTHESIS OF POLYAMIDE-IMIDES BY THE INTERACTION OF TEREPHTHALOYL CHLORIDE AND 3,3',4,4'-DIPHENYL ETHER TETRACARBOXYLIC ACID DIA. Retrieved from [Link]
-
ResearchGate. (2010). Synthesis and characterization of new soluble cardo poly(amide-imide)s derived from 2,2-bis[4-(4-trimellitimidophenoxy)phenyl]norbornane. Retrieved from [Link]
-
MDPI. (2023). Synthesis of N-methylol polyamide 4: characterization, properties, and biodegradability. Retrieved from [Link]
-
PMC. (2022). N-Dealkylation of Amines. Retrieved from [Link]
-
MDPI. (2023). Oxidative N-Dealkylation of N,N-Dimethylanilines by Non-Heme Manganese Catalysts. Retrieved from [Link]
-
ResearchGate. (2025). Oxidative N-dealkylation versus amidination of tertiary amines by a luminescent osmium nitrido complex. Retrieved from [Link]
-
ResearchGate. (2001). Control of Molecular Weight Distribution in Polycondensation Polymers. Polyamide Synthesis. Retrieved from [Link]
-
OUCI. (2022). N-Dealkylation of Amines. Retrieved from [Link]
-
ResearchGate. (2020). Reactions leading to the formation of polymers used as raw materials in the production of Nomex® and Kevlar® fibers. Retrieved from [Link]
-
RSC Publishing. (2006). The mechanistic origin of regiochemical changes in the nitrosative N-dealkylation of N,N-dialkyl aromatic amines. Retrieved from [Link]
-
PMC. (2018). Synthesis and Characterization of N-Substituted Polyether-Block-Amide Copolymers. Retrieved from [Link]
-
Nature. (2020). Polyamide-based membranes with structural homogeneity for ultrafast molecular sieving. Retrieved from [Link]
-
MDPI. (2020). Synthesis and Characterization of Hollow-Sphered Poly(N-methyaniline) for Enhanced Electrical Conductivity Based on the Anionic Surfactant Templates and Doping. Retrieved from [Link]
-
ACS Publications. (2017). Metal-Free Transamidation of Secondary Amides via Selective N–C Cleavage under Mild Conditions. Retrieved from [Link]
-
PubMed. (1994). Synthesis and characterization of polyamides containing unnatural amino acids. Retrieved from [Link]
-
Rasayan Journal of Chemistry. (2012). FACILE SYNTHESIS OF N, N-DIMETHYL PARAPHENYLENE DIAMINE DIHYDROCHLORIDE: A PHOTOGRAPHIC DEVELOPER DYE. Retrieved from [Link]
-
RSC Publishing. (2001). The extraordinary reactions of phenyldimethylsilyllithium with N,N-disubstituted amides. Retrieved from [Link]
- Google Patents. (1999). Preparation of precipitated polyamide powders of narrow particle size distribution and low porosity.
-
MDPI. (2020). The Reactions of N,N′-Diphenyldithiomalonamide with Michael Acceptors. Retrieved from [Link]
- Google Patents. (2010). A kind of synthetic method of N,N-dimethyl-p-phenylenediamine.
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Optimizing reaction temperature and time for N1,N3-Dimethylbenzene-1,3-diamine polycondensation.
Introduction & Mechanistic Overview
N1,N3-Dimethylbenzene-1,3-diamine (commonly referred to as N,N'-dimethyl-m-phenylenediamine or DMMPD) is a secondary aromatic diamine utilized in the fabrication of next-generation, chlorine-resistant thin-film composite (TFC) membranes[1].
In standard reverse osmosis (RO) membranes made with primary amines like m-phenylenediamine (MPD), the resulting polyamide contains vulnerable N-H bonds. Exposure to active chlorine leads to N-chlorination and subsequent Orton rearrangement, which irreversibly degrades the polymer backbone. Because DMMPD is N-methylated, its polycondensation with acyl chlorides (e.g., trimesoyl chloride, TMC) yields a polyamide lacking N-H bonds, completely bypassing this degradation pathway[1].
However, the N-methyl groups introduce severe steric hindrance. This reduces the nucleophilicity of the amine, slowing down the interfacial polycondensation kinetics. Consequently, optimizing the reaction temperature, contact time, and thermal curing parameters is critical to achieving a fully cross-linked, defect-free active layer[2].
Troubleshooting Guides & FAQs
Q1: Why is my DMMPD-TMC interfacial polymerization yielding a membrane with low salt rejection compared to standard MPD? A1: The root cause is the steric hindrance of the secondary amine. Secondary amines exhibit significantly slower reaction kinetics with acyl chlorides than primary amines. If you utilize standard MPD protocols (e.g., a 1-minute contact time at room temperature), the DMMPD-TMC polycondensation will be incomplete. This results in a loose, poorly cross-linked polyamide network containing large free-volume elements that allow solute passage. Solution: Increase the interfacial reaction time (aqueous-organic contact time) from 1 minute to 2–3 minutes. Additionally, elevating the aqueous phase temperature slightly (e.g., 35°C) increases the kinetic energy of the monomers, helping to overcome the activation energy barrier imposed by steric crowding.
Q2: How do I optimize the heat treatment (curing) temperature and time for DMMPD-based membranes? A2: Thermal curing provides the thermodynamic push required for unreacted amine and acyl chloride groups to complete the polycondensation, densifying the active layer. Because DMMPD forms a less rigid polymer backbone—due to the absence of intermolecular hydrogen bonding normally provided by N-H groups—it is highly sensitive to curing conditions[2]. Solution: If the curing temperature is too low (<70°C), the membrane remains under-cured, leading to high water flux but poor salt rejection. If the temperature is too high (>110°C), the porous polysulfone support may undergo pore collapse, or the polyamide layer may become excessively brittle. The optimal curing window for DMMPD-TMC is typically 80°C to 95°C for 5 to 10 minutes[2].
Q3: Can I use co-monomers to balance the trade-off between flux and salt rejection? A3: Yes. Relying solely on TMC with DMMPD can sometimes lead to incomplete cross-linking due to steric clashes between the bulky tri-functional acyl chloride and the N-methylated diamine. Solution: Introducing a difunctional acyl chloride, such as isophthaloyl chloride (IPC), alongside TMC in the organic phase reduces steric crowding at the reaction interface. A mixture of TMC and IPC improves the degree of polymerization, yielding a membrane with superior chlorine resistance while maintaining a balanced solute rejection and water flux profile[1].
Q4: Why does my polycondensation reaction stop prematurely, leaving unreacted monomers? A4: The reaction of an amine with an acyl chloride generates hydrochloric acid (HCl) as a byproduct. If this HCl is not neutralized, it protonates the unreacted DMMPD molecules, converting them into non-nucleophilic ammonium salts. Solution: Ensure an acid acceptor (such as triethylamine, TEA, or sodium carbonate) is added to the aqueous phase. This creates a self-validating buffering system that continuously neutralizes the HCl, driving the polycondensation to completion[3].
Experimental Protocol: Step-by-Step Methodology
Preparation of DMMPD-TMC Thin-Film Composite Membranes
-
Support Preparation: Secure a pre-cast, porous polysulfone (PSf) support membrane to a clean glass plate, ensuring no air bubbles are trapped underneath.
-
Aqueous Phase Impregnation: Pour an aqueous solution containing 2.0 wt% DMMPD and 0.1 wt% triethylamine (TEA, as an acid acceptor) onto the PSf support[3]. Allow a contact time of 2.5 minutes to ensure thorough pore saturation.
-
Excess Removal: Drain the excess aqueous solution by holding the plate vertically. Use a soft rubber roller or an air knife to remove residual surface droplets, leaving a uniform, ultra-thin aqueous film.
-
Organic Phase Contact: Gently pour a 0.15 wt% solution of TMC dissolved in a non-polar solvent (e.g., hexane or Isopar-G) over the amine-saturated support. Allow the interfacial polycondensation to proceed for 90 seconds.
-
Rinsing: Drain the excess organic solution and immediately rinse the membrane surface with pure hexane. This halts the reaction and removes unreacted TMC, preventing uncontrolled surface polymerization.
-
Thermal Curing: Transfer the membrane to a forced-air convection oven. Cure at 90°C for 8 minutes to finalize the cross-linking of the sterically hindered secondary amines[2].
-
Post-Treatment: Wash the membrane thoroughly in deionized water at 40°C for 30 minutes to extract any residual monomers or solvents. Store the membrane in DI water at 4°C until performance testing[3].
Data Presentation
The following table summarizes the causal relationship between thermal curing parameters and the resulting membrane performance, demonstrating the optimization window required for DMMPD-TMC polycondensation.
| Curing Temperature (°C) | Curing Time (min) | Water Flux (L/m²·h) | NaCl Rejection (%) | Polymerization State |
| 60 | 5 | 65.2 | 82.4 | Under-cured, loose network |
| 80 | 5 | 52.1 | 94.5 | Moderate cross-linking |
| 90 | 8 | 44.3 | 98.1 | Optimal cross-linking |
| 110 | 10 | 28.5 | 98.3 | Over-cured, support compaction |
Mechanistic Visualization
Workflow of DMMPD-TMC interfacial polycondensation and mechanism of chlorine resistance.
References[1] Title: Development of a chlorine-resistant polyamide reverse osmosis membrane | Request PDF. Source: ResearchGate. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGidcgrnl-pS84I2Gr2kZMoz2YdACAsdq_Xn2aoXM2DaI92qAKl4KcIzkVksg-1V36tLvllKqCHfnx8WHPb6wisWX9KPfrzmkTanabwrzeQsvt0iSO7otHFDJu76Lqe0UjUTAh7uZfI_1XipncXTZXRFsPDY99171558bhMTE8kRkZ0YE-jyb-TyduOvYnCTb4_jcYa43BVH0vx9ST1ECWXeLyYD6hYYqXdzKfagykM0keI_Yc=[3] Title: US5234598A - Thin-film composite membrane. Source: Google Patents. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWwgWS69kalP3e4u4fpuhbTroGMqPcjnYs2fz7kc6yIDc7ucRxvf0oo16tMNV6sy7ZDP9v_3YnguNFbPxwCUnLMoUlvnq5CVul8IcTCcLckmLj-B-GIyM0GKBziBMH6ZBZyXXr3gQgensk[2] Title: Effect of heat treatment on performance of chlorine-resistant polyamide reverse osmosis membranes | Request PDF. Source: ResearchGate. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGnJajc3kBkRSDk9AxrPzuvPKDEGrc6iwr1MXnqzBhRjyCysktLag3j8GPJ__3qMrvXC4mQ4QgJaIx9OdtNhJXxAFBaomaanRkHdUiulJG9DyhtveZaijg1veN36XmjF5AjXrXfBdmoAiyjAYsRKZVOGVcTQi8W7GeldS_OjbJ-ngsdbN0b3l0fD9_z8vw9UlCCshxTkwf8Ga5L-eTiV-ZomTeO8pI7NVQcmiUcpbsJxQCxOElewV93cG1Gf4c_kLWrEnGLka0HWBbBwrww-8Bf
Sources
Technical Support Center: Troubleshooting N1,N3-Dimethylbenzene-1,3-diamine Polymer Solubility
Welcome to the Advanced Polymer Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the anomalous solubility behaviors of polymers derived from N1,N3-Dimethylbenzene-1,3-diamine (commonly known as N,N'-dimethyl-m-phenylenediamine).
While the N-methylation of this monomer restricts intermolecular hydrogen bonding—theoretically yielding highly soluble, amorphous polymers—researchers frequently encounter intractable products. This guide provides a mechanistic framework to diagnose and resolve these phase-separation and solvation issues.
Diagnostic Workflow
Diagnostic workflow for troubleshooting insolubility in N-methylated polyamides.
Frequently Asked Questions (FAQs)
Q1: Why is my polymer insoluble when N-methylation is explicitly supposed to enhance solubility? A: The causality of insolubility in N-methylated polyamides usually falls into three distinct mechanistic categories:
-
Lower Critical Solution Temperature (LCST) Phase Separation: Unlike conventional polymers, many N-methylated polyamides exhibit LCST behavior in aqueous or polar environments. Heating the solution—a common laboratory reflex to aid dissolution—actually drives the polymer chains to undergo hydrophobic collapse, forming coacervate droplets or precipitating out entirely[1].
-
Backbone Rigidity and π−π Stacking: If your comonomer is highly rigid (e.g., terephthaloyl chloride or trimesoyl chloride), the meta-phenylene rings and the comonomer rings engage in strong π−π stacking. Even in the absence of hydrogen bonding, this dense packing prevents solvent penetration[2].
-
Accidental Cross-linking: During interfacial or high-temperature solution polymerization, trace impurities or localized stoichiometric imbalances can lead to branching or cross-linking, especially if multi-functional acid chlorides are present in the reaction matrix[3].
Q2: Which solvent systems are optimal for these specific N-methylated polymers? A: Due to the tertiary amide backbone, these polymers possess unique Hildebrand solubility parameters. Standard organic solvents (like toluene or THF) lack the polarity to solvate the aromatic backbone. The optimal choices are polar aprotic solvents—specifically N,N-Dimethylacetamide (DMAc), N-Methyl-2-pyrrolidone (NMP), and N,N-Dimethylformamide (DMF)[2]. If the polymer remains intractable, the addition of chaotropic salts (e.g., 3-5% w/v LiCl) is required. The lithium ions coordinate with the carbonyl oxygen of the tertiary amide, creating a polyelectrolyte-like chain that electrostatically repels adjacent chains, forcing dissolution[4].
Q3: How do I definitively distinguish between high molecular weight entanglement and chemical cross-linking? A: Perform a self-validating swelling test. Immerse a known mass of the insoluble polymer in a DMAc + 5% LiCl solution for 48 hours. If the polymer swells into a gelatinous mass but retains its boundary structure, it is chemically cross-linked (forming a gel network). If it slowly loses its boundaries to form a highly viscous, continuous clear solution, the issue is extreme molecular weight entanglement.
Quantitative Data: Solvent Efficacy Profile
| Solvent System | Dielectric Constant ( ϵ ) | Efficacy for N-Methylated Polymers | Mechanistic Action |
| Water (Cold, <15°C) | 80.1 | High (for specific aliphatic comonomers) | Hydration of tertiary amides below the LCST phase boundary. |
| Water (Hot, >40°C) | ~73.0 | Poor | Thermally induced hydrophobic collapse (LCST phase separation). |
| DMAc + 5% LiCl | 37.8 | Excellent | Lithium coordination disrupts π−π stacking and expands the polymer coil. |
| NMP | 32.2 | Good | Strong dipole-dipole interactions with the tertiary amide backbone. |
| THF | 7.5 | Poor | Insufficient polarity to solvate the rigid aromatic backbone. |
Step-by-Step Methodologies
Protocol 1: Temperature-Controlled Dissolution (Addressing LCST)
Use this protocol if your polymer was synthesized with aliphatic comonomers and exhibits paradoxical precipitation upon heating.
-
Suspension: Suspend 100 mg of the purified polymer in 10 mL of deionized water (or a mixed aqueous-organic solvent) in a glass vial.
-
Thermal Inversion: Instead of heating, submerge the vial in an ice bath to cool the suspension to 4°C.
-
Agitation: Stir continuously at 400 rpm for 2 hours.
-
Causality & Self-Validation: Cooling increases the hydration of the tertiary amide groups, overcoming the entropic penalty of water structuring around the hydrophobic N-methyl and phenylene groups[1]. Validation: If the solution turns cloudy upon subsequent heating to room temperature, LCST behavior is definitively confirmed.
-
Filtration: Filter the cold solution through a 0.45 µm PTFE syringe filter to remove any unreacted monomer or dead polymer chains.
Protocol 2: Chaotropic Salt-Assisted Dissolution (For Rigid Aromatic Backbones)
Use this protocol for fully aromatic polyamides or polyimides that resist standard polar aprotic solvents.
-
Desiccation: Dry the polymer under vacuum at 60°C for 24 hours. Trace moisture strongly competes with the solvent for coordination sites on the polymer backbone.
-
Solvent Preparation: Prepare a solution of 5% (w/v) anhydrous Lithium Chloride (LiCl) in N,N-Dimethylacetamide (DMAc). Ensure the LiCl is fully dissolved before proceeding.
-
Solvation: Add 50 mg of the dried polymer to 5 mL of the LiCl/DMAc solution.
-
Incubation: Heat gently to 60°C under an inert nitrogen atmosphere, stirring at 300 rpm for 12-24 hours.
-
Causality & Self-Validation: The Li⁺ ions complex with the carbonyl groups of the polymer backbone, disrupting interchain interactions[4]. Validation: If the polymer dissolves but precipitates immediately upon dropwise addition to methanol, the primary issue was chain rigidity, confirming the absence of covalent cross-linking.
References
-
Title: N-Methylated Nylons as a Novel Library of Degradable Hydrophilic Homopolymers Source: acs.org URL:[Link]
-
Title: Highly organosoluble and transparent polyamides containing cyclohexane and trifluoromethyl moieties Source: expresspolymlett.com URL:[Link]
-
Title: Recent advances in polymer and polymer composite membranes for reverse and forward osmosis processes Source: monash.edu URL:[Link]
-
Title: Structural Effects on Solubility and Crystallinity in Polyamide Ionomers Source: acs.org URL:[Link]
Sources
Methods for removing unreacted N1,N3-Dimethylbenzene-1,3-diamine from a polymer.
Topic: Troubleshooting and Methods for Removing Unreacted N1,N3-Dimethylbenzene-1,3-diamine from Polymer Matrices
Welcome to the Advanced Purification Support Center. As researchers and drug development professionals, you understand that residual monomers in synthetic polymers compromise mechanical integrity, induce unwanted discoloration via oxidation, and pose severe toxicological risks in biomedical applications[1].
N1,N3-Dimethylbenzene-1,3-diamine is a secondary aromatic diamine frequently used as a monomer or crosslinker. Because of its moderate polarity and ability to form strong hydrogen bonds, it often becomes deeply entrained within the polymer's free volume, making standard vacuum devolatilization ineffective. This guide provides field-proven, thermodynamically grounded methodologies to isolate your polymer from this specific unreacted monomer.
Physicochemical Profiling of the Target Impurity
Before selecting a purification strategy, it is critical to understand the thermal and chemical behavior of the impurity.
| Property | Value / Description | Impact on Purification Strategy |
| Chemical Name | N1,N3-Dimethylbenzene-1,3-diamine | Aromatic ring structure promotes π−π stacking with aromatic polymer backbones. |
| CAS Number | 14814-75-6 | Unique identifier for sourcing safety and spectral data[2]. |
| Molecular Weight | 136.19 g/mol | Low molecular weight allows for size-exclusion or dialysis techniques[2]. |
| Physical State | Liquid (Colorless to pale yellow) | Prone to auto-oxidation, causing polymer discoloration if left unextracted[3]. |
| Solubility Profile | Soluble in DCM, THF, Alcohols | Highly susceptible to solvent extraction[4]. |
| Acid-Base Behavior | Basic (Two secondary amines) | Can be protonated by dilute acids to form highly water-soluble ammonium salts[5]. |
Purification Strategy: Decision Matrix
Your purification approach is entirely dictated by the solubility of your synthesized polymer. Use the logical workflow below to determine your optimal protocol.
Workflow for selecting the optimal diamine removal method based on polymer solubility.
Frequently Asked Questions (FAQs)
Q1: Why is vacuum stripping ineffective for removing N1,N3-Dimethylbenzene-1,3-diamine? A: Unlike highly volatile monomers (e.g., ethylene or styrene), aromatic diamines have relatively high boiling points. Subjecting the polymer to the extreme temperatures required for thermal devolatilization often exceeds the polymer's degradation temperature or induces side reactions, such as thermal crosslinking or oxidation of the amine[1]. Thermodynamic extraction is therefore required.
Q2: What is the mechanistic advantage of using an acidic wash? A: N1,N3-Dimethylbenzene-1,3-diamine is hydrophobic in its neutral state. By introducing a dilute acid (e.g., 0.1 M HCl), we exploit the basicity of the secondary amines. Protonation converts the neutral amine into a positively charged diammonium salt. This drastically shifts its partition coefficient, thermodynamically driving the monomer out of the organic matrix and into the aqueous phase[5].
Mechanistic pathway of acid-base extraction for removing aromatic diamines.
Q3: My polymer is highly crosslinked and insoluble. How do I extract the monomer without dissolving the polymer? A: For insoluble networks (e.g., cured epoxies or polyureas), use Solid-Liquid Extraction [4]. You must first swell the polymer in a solvent that expands the network without dissolving it (e.g., Dichloromethane). This increases the free volume, allowing the acidic aqueous wash to penetrate the pores and extract the monomer.
Self-Validating Experimental Protocols
To ensure scientific integrity, every purification protocol must include a validation step to confirm the absence of the monomer before proceeding to downstream applications.
Protocol A: Dissolution-Reprecipitation (For Soluble Polymers)
Causality: Relies on the thermodynamic differences in solubility between the high-molecular-weight polymer and the low-molecular-weight diamine[6].
-
Dissolution: Dissolve the crude polymer in a minimal amount of a "good solvent" (e.g., THF or DMF) to achieve a 5–10% w/v concentration. Note: Keeping the concentration low prevents the diamine from becoming physically trapped in the precipitating polymer chains.
-
Precipitation: Vigorously stir a "poor solvent" (anti-solvent) at a volume 10x that of your polymer solution. For this diamine, cold methanol or 0.05 M HCl aqueous solution are excellent anti-solvents[7]. Add the polymer solution dropwise into the vortex of the anti-solvent.
-
Recovery: Isolate the precipitated polymer via vacuum filtration or centrifugation (4000 rpm for 10 mins).
-
Validation (Self-Correction): Sample the supernatant. Spot it on a Silica TLC plate alongside a pure N1,N3-Dimethylbenzene-1,3-diamine standard. Develop with Ethyl Acetate/Hexane and visualize under UV light (254 nm). If the diamine spot is present in the supernatant, repeat steps 1–3 until the supernatant tests negative.
-
Drying: Dry the purified polymer in a vacuum oven at 40°C until a constant weight is achieved.
Protocol B: Acid-Wash Swelling Extraction (For Insoluble/Crosslinked Polymers)
Causality: Utilizes solvent swelling to increase polymer porosity, followed by acid-base chemistry to selectively extract the basic monomer[5].
-
Swelling: Submerge the solid polymer in a swelling solvent (e.g., DCM) for 2–4 hours at room temperature.
-
Acid Extraction: Add an equal volume of 0.1 M HCl to the swelling mixture. Stir vigorously for 1 hour to ensure maximum interfacial contact.
-
Separation: Stop stirring and allow the phases to separate. Decant and discard the aqueous layer (which now contains the water-soluble diammonium salt).
-
Neutralization: Wash the swollen polymer with deionized water repeatedly until the pH of the discarded water is neutral (~pH 7).
-
Validation (Self-Correction): Take a 1 mL sample of the final aqueous wash. Add a few drops of Ninhydrin reagent and heat gently. A lack of purple/blue color confirms the complete removal of the secondary amine.
-
Deswelling/Drying: Remove the polymer and dry under a high vacuum to remove the swelling solvent.
Troubleshooting Guide
| Observed Issue | Mechanistic Cause | Recommended Solution |
| Polymer turns yellow/brown during purification | Aromatic amines are highly susceptible to auto-oxidation when exposed to light and oxygen[3]. | Degas all solvents with Argon or N2 prior to use. Wrap reaction vessels in aluminum foil to exclude light. |
| Emulsion forms during acid extraction | The polymer or oligomers are acting as surfactants at the aqueous-organic interface. | Add brine (saturated NaCl) to the aqueous phase. The increased ionic strength will decrease organic solubility in the water phase and break the emulsion. |
| Incomplete diamine removal after precipitation | Polymer concentration was too high, causing rapid coprecipitation and physical entrapment of the monomer. | Dilute the initial polymer solution to <5% w/v. Ensure the addition into the anti-solvent is strictly dropwise with high-shear stirring. |
| Polymer degrades during acid wash | The polymer backbone contains acid-labile bonds (e.g., certain esters or acetals). | Switch to a neutral Solid-Liquid Soxhlet extraction using a low-boiling alcohol (e.g., Methanol or Ethanol) for 24-48 hours[4]. |
References
-
Techniques for reducing residual monomer content in polymers: A review. ResearchGate.1
-
Approaches for Extracting and Determining Additives, Contaminants, and Low-Molecular-Weight By-Products in Synthetic Polymers. LCGC International. 4
-
N1,N3-Dimethylbenzene-1,3-diamine | C8H12N2 | CID 431636. PubChem. 2
-
Cas 14814-75-6, N1,N3-DiMethylbenzene-1,3-diaMine. LookChem. 3
-
US7396902B2 - Epoxy resin curing agent of aliphatic diamine/styrene addition product. Google Patents. 5
-
Improved Method for the Isolation and Purification of Water-Soluble Polyphosphazenes. Carnegie Mellon University. 6
-
The Polymerization of Pyromellitic Dianhydride with Diphenylmethane Diisocyanate. DSS.go.th. 7
Sources
- 1. researchgate.net [researchgate.net]
- 2. N1,N3-Dimethylbenzene-1,3-diamine | C8H12N2 | CID 431636 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. US7396902B2 - Epoxy resin curing agent of aliphatic diamine/styrene addition product - Google Patents [patents.google.com]
- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 7. lib3.dss.go.th [lib3.dss.go.th]
How to control the crosslinking density in epoxy resins cured with N1,N3-Dimethylbenzene-1,3-diamine.
A Guide to Controlling Crosslinking Density for Researchers and Scientists
Welcome to the technical support center for epoxy resin systems. This guide is designed for researchers, scientists, and professionals who are working with epoxy resins cured with N1,N3-Dimethylbenzene-1,3-diamine. Controlling the crosslinking density is paramount to achieving desired thermomechanical properties in your final material. This document provides in-depth, troubleshooting-focused guidance to help you navigate the complexities of your curing process and achieve consistent, predictable results.
Section 1: Fundamentals of the Epoxy-Amine Curing Reaction
This section addresses the core chemical principles governing your epoxy system. Understanding these fundamentals is the first step in troubleshooting and controlling the outcome.
Q1: What is the fundamental reaction mechanism between an epoxy resin (like DGEBA) and the curing agent N1,N3-Dimethylbenzene-1,3-diamine?
A1: The curing process is a polyaddition reaction involving the nucleophilic ring-opening of the epoxy (oxirane) groups by the amine groups of the curing agent. N1,N3-Dimethylbenzene-1,3-diamine is a secondary aromatic diamine, meaning each of the two amine groups has one active hydrogen atom available for reaction.
The reaction proceeds in two main steps for a primary amine, but since N1,N3-Dimethylbenzene-1,3-diamine is a secondary amine, only the first step of the amine addition occurs for each amine group:
-
Secondary Amine Addition: The secondary amine's active hydrogen attacks the carbon atom of the epoxy ring. This opens the ring and forms a covalent bond between the nitrogen and the carbon, creating a hydroxyl (-OH) group and a tertiary amine.[1]
Since each molecule of N1,N3-Dimethylbenzene-1,3-diamine has two secondary amine groups, it can react with two epoxy groups, acting as a bridge or "crosslink" between two polymer chains. This process, repeated throughout the mixture, builds a three-dimensional, infusible, and insoluble network.[2]
Caption: Epoxy-Amine Curing Mechanism.
Q2: What is crosslinking density and how does it impact the final properties of my material?
A2: Crosslinking density (νe) is a measure of the number of effective crosslinks per unit volume in the polymer network.[2] It essentially defines how tightly the polymer chains are bound together. This parameter is a primary determinant of the material's final performance characteristics:
-
High Crosslinking Density: Leads to a more rigid, brittle material with a higher glass transition temperature (Tg), higher modulus (stiffness), and improved chemical and thermal resistance.[2][3]
-
Low Crosslinking Density: Results in a more flexible and tougher material with a lower Tg, lower modulus, and potentially lower chemical resistance.[2][4]
Therefore, controlling the crosslinking density allows you to tailor the material's properties to the specific demands of your application.
Section 2: Key Parameters for Controlling Crosslinking Density
Achieving your target crosslinking density requires precise control over several key experimental variables. This section details these parameters and explains the causality behind their influence.
Q3: How does the stoichiometry (mix ratio) of epoxy to curing agent affect crosslinking density?
A3: Stoichiometry is arguably the most critical factor for controlling crosslinking density.[5][6] The stoichiometric ratio is the ideal ratio of epoxy groups to active amine hydrogens where, theoretically, all functional groups are consumed, leading to the maximum possible crosslinking density.[5][7]
-
Stoichiometric Ratio (R=1): At this ratio (one active amine hydrogen per epoxy group), you will achieve the highest degree of network formation and thus the highest crosslinking density, Tg, and stiffness.[7][8]
-
Off-Stoichiometry (R<1 or R>1): Any deviation from the stoichiometric ratio will result in a lower crosslinking density.
-
Epoxy-Rich (Amine-Poor, R<1): There are not enough active amine hydrogens to react with all the epoxy groups. The resulting network will have unreacted epoxy groups and a lower density of crosslinks.[6]
-
Amine-Rich (Epoxy-Poor, R>1): There is an excess of amine groups. Once all epoxy rings are opened, the remaining amine molecules do not become part of the primary network, leading to more dangling chain ends and a reduced crosslink density.[6][8]
-
Q4: What is the role of the cure schedule (temperature and time) in developing the polymer network?
A4: The cure schedule dictates the kinetics of the crosslinking reaction.[9] Temperature provides the necessary activation energy for the epoxy-amine reaction to proceed at a practical rate.[10]
-
Cure Temperature: Higher temperatures accelerate the curing process.[11][12] However, a cure temperature that is too high can lead to a rapid, uncontrolled exotherm, potentially creating internal stresses and a heterogeneous network.[13] Conversely, a temperature that is too low will result in a very slow or incomplete cure, leading to a significantly lower crosslinking density than theoretically possible.[14] For many systems, a multi-stage cure (e.g., an initial lower temperature hold followed by a higher temperature post-cure) is optimal for achieving a uniform, highly crosslinked network.[10][15]
-
Cure Time: Sufficient time at the selected cure temperature is essential to allow the reaction to proceed to completion (or to the highest possible degree of conversion). An insufficient cure time will result in an under-cured material with poor properties, regardless of the temperature used.[9] The reaction slows down significantly as the material approaches its glass transition temperature (vitrification), which is why a post-cure step above the initial Tg is often necessary to achieve full cure.[12]
Caption: Relationship between control parameters and material properties.
Table 1: Influence of Key Parameters on Final Epoxy Properties
| Parameter Change | Effect on Crosslinking Density | Effect on Glass Transition (Tg) | Effect on Stiffness (Modulus) | Rationale |
| Move Ratio Towards Stoichiometry | Increases | Increases[3][16] | Increases | Maximizes the formation of covalent crosslinks, creating a more constrained network.[5][7] |
| Move Ratio Away from Stoichiometry | Decreases | Decreases[16] | Decreases | Leaves an excess of one reactant, leading to network defects and dangling chains.[6] |
| Increase Cure Temperature/Time | Increases (up to a maximum) | Increases (up to a maximum)[10] | Increases | Provides sufficient energy and time for the reaction to achieve a higher degree of conversion.[11][12] |
| Decrease Cure Temperature/Time | Decreases | Decreases | Decreases | The reaction may be incomplete due to insufficient kinetic energy or vitrification, trapping unreacted groups.[9][14] |
Section 3: Troubleshooting Guide & FAQs
This section provides solutions to common problems encountered during the curing process.
Caption: A workflow for troubleshooting common epoxy curing issues.
Q5: My cured epoxy is tacky and soft. What went wrong?
A5: A tacky or soft cure is a classic sign of an incomplete reaction, meaning a very low crosslinking density was achieved. The most common causes are:
-
Incorrect Mix Ratio: This is the most frequent error. An off-stoichiometry mix leaves a large number of unreacted groups, plasticizing the network.[6] Double-check your calculations for Amine Hydrogen Equivalent Weight (AHEW) and Epoxy Equivalent Weight (EEW).
-
Insufficient Curing: The cure temperature may have been too low or the cure time too short, preventing the reaction from progressing.[14] Even room-temperature cure systems benefit from a mild heat post-cure to complete the reaction.
-
Poor Mixing: If the resin and hardener are not homogeneously mixed, you will have localized areas that are resin-rich and others that are hardener-rich, resulting in a globally under-cured material with soft spots.
Q6: There is a dull, waxy film on the surface of my cured part. How do I fix and prevent this?
A6: This phenomenon is known as "amine blush."[17] It occurs when the amine curing agent reacts with moisture and carbon dioxide in the air, forming ammonium carbamates or bicarbonates on the surface.[17] It is more common in cool, humid environments where the cure is slower.[14]
-
Removal: Amine blush is water-soluble. It can be removed by washing the surface with warm, soapy water and a non-abrasive pad, followed by a clean water rinse and thorough drying.[17]
-
Prevention: The best strategy is prevention. Cure your parts in a temperature-controlled environment with relative humidity below 60%.[14][17] Ensuring a proper cure temperature will also speed up the epoxy-amine reaction, making it more competitive against the blush-forming reaction.
Q7: My test samples show a wide variation in mechanical properties (e.g., modulus, strength). Why is there no consistency?
A7: Inconsistent mechanical properties typically point to a heterogeneous polymer network.[13] This can be caused by:
-
Inadequate Mixing: As mentioned before, this is a primary cause of inconsistency. Ensure a standardized, thorough mixing protocol for every batch.
-
Uncontrolled Exotherm: For larger batches or faster-reacting systems, the heat generated by the reaction can accelerate the cure in the center of the mass, creating a different network structure than on the cooler surfaces. This leads to internal stresses and property gradients. Using a slower cure schedule or a multi-step cure can help manage the exotherm.
Section 4: Experimental Protocols & Characterization
This section provides actionable protocols for preparing and analyzing your epoxy systems.
Protocol 1: Calculating Stoichiometry
To control crosslinking density, you must first accurately calculate the stoichiometric mix ratio.
-
Determine Equivalent Weights:
-
Find the Epoxy Equivalent Weight (EEW) from your resin's technical data sheet. This is the mass of resin (in grams) containing one mole of epoxy groups.
-
Calculate the Amine Hydrogen Equivalent Weight (AHEW) for your curing agent.
-
AHEW = (Molecular Weight of Amine) / (Number of Active Hydrogens per Molecule)
-
For N1,N3-Dimethylbenzene-1,3-diamine (MW ≈ 136.19 g/mol )[18], there are 2 active hydrogens (one on each secondary amine).
-
AHEW = 136.19 / 2 = 68.1 g/equivalent
-
-
-
Calculate Parts per Hundred Resin (phr):
-
The stoichiometric amount of curing agent is calculated as:
-
phr = (AHEW / EEW) * 100
-
-
This gives you the mass of curing agent needed for every 100 grams of epoxy resin for a 1:1 stoichiometric ratio.
-
Table 2: Example Stoichiometry Calculations (for a DGEBA resin with EEW = 188 g/eq)
| Desired Ratio (Amine:Epoxy) | Stoichiometric Factor | Curing Agent (phr) | Expected Crosslink Density |
| 1.0 (Stoichiometric) | 1.0 | (68.1 / 188) * 100 = 36.2 | Maximum |
| 0.8 (Epoxy-Rich) | 0.8 | 36.2 * 0.8 = 29.0 | Reduced |
| 1.2 (Amine-Rich) | 1.2 | 36.2 * 1.2 = 43.4 | Reduced |
Protocol 2: Characterizing Crosslink Density with DMA
Dynamic Mechanical Analysis (DMA) is a powerful technique to empirically determine the effects of your formulation and cure schedule.
-
Sample Preparation: Prepare rectangular bar samples of your cured epoxy according to the specifications of your DMA instrument (e.g., single/dual cantilever or 3-point bending clamp). Ensure samples are fully cured using your desired schedule.
-
DMA Experimental Setup:
-
Perform a temperature sweep from ambient temperature to well above the expected Tg (e.g., 30°C to 250°C).
-
Use a low frequency (e.g., 1 Hz) and a small strain amplitude to ensure the measurement is within the linear viscoelastic region.
-
A typical heating rate is 3-5°C/min.
-
-
Data Analysis:
-
Identify the glass transition temperature (Tg) , often taken as the peak of the tan(δ) curve. A higher Tg generally correlates with a higher degree of cure and crosslinking density.[3]
-
Identify the rubbery plateau region on the Storage Modulus (E') curve. This is the flat region of the curve at temperatures above Tg.
-
Calculate the crosslink density (νe) using the theory of rubber elasticity:
-
By comparing the νe and Tg values from samples made with different stoichiometries and cure schedules, you can build a quantitative understanding of how to control your system.
Section 5: References
-
Self-Toughened Epoxy Resin via Hybridization of Structural Isomeric Curing Agents. (2025). MDPI.
-
Atomistic Modeling of Cross-Linking in Epoxy-Amine Resins: An Open-Source Protocol. (2025). ACS Applied Polymer Materials.
-
Crosslink density and fracture toughness of epoxy resins. ResearchGate.
-
Molecular Dynamics Investigation of the Structural and Mechanical Properties of Off-Stoichiometric Epoxy Resins. NTRS.
-
Epoxy troubleshooting: expert tips for when it won't cure. Loctite.
-
Effect of Crosslinking on the Physical Properties of an Epoxy Resin. (2025). DTIC.
-
Investigating Cross-Linking Parameters and Molecular Arrangement in Liquid Crystalline Epoxy Monomer with Aromatic Diamine: DSC-TOPEM® and WAXS Analysis. PMC.
-
Reaction mechanism, cure behavior and properties of a multifunctional epoxy resin, TGDDM, with latent curing agent dicyandiamide. PMC.
-
Effect of stoichiometry on crosslinked epoxy resin characteristics: structural heterogeneities, topological defects, properties, free volume and segmental mobility. Soft Matter (RSC Publishing).
-
How critical is the crosslink density in epoxies for optimizing performance? (2026). MasterBond.com.
-
Understanding Amine Blush in Epoxy Resin: Causes, Prevention, and Removal. (2025).
-
Influence of Epoxy Resin Curing Kinetics on the Mechanical Properties of Carbon Fiber Composites. (2022). MDPI.
-
N1,N3-Dimethylbenzene-1,3-diamine. PubChem.
-
MICRORAMAN ANALYSES OF EPOXY CROSS-LINKING REACTION. DAAAM International Vienna.
-
Influence of the Epoxy/Acid Stoichiometry on the Cure Behavior and Mechanical Properties of Epoxy Vitrimers. PMC.
-
Formation Mechanism of a Heterogeneous Network in Epoxy Resins. (2023). ACS Publications.
-
Influence of crosslinking density on the mechanical and thermal properties of plant oil-based epoxy resin. PMC.
-
Impact of Curing Time and Temperature on Bond Performance of Epoxy Resin Adhesives for Steel Bridge Decks. (2025). MDPI.
-
Monitoring of Degree of Crosslinking for Epoxy Resins using Raman Spectrometer. (2025).
-
The Influence of Stoichiometry and Cure Conditions on Surface and Interfacial Properties of Epoxy Resin Barrier Coatings. (2024). Durham e-Theses.
-
Investigation of Cure Kinetics of Advanced Epoxy Molding Compound Using Dynamic Heating Scan: An Overlooked Second Reaction. (2023).
-
The Effect of Cure Rate on Glassy Polymer Networks. The Aquila Digital Community.
-
Optimising Epoxy Curing: Temperature & Time. Kohesi Bond.
-
Fast Fourier Transform IR Characterization of Epoxy GY Systems Crosslinked with Aliphatic and Cycloaliphatic EH Polyamine Adducts. (2010). PMC.
-
In Situ Analysis of the Relationship between Cure Kinetics and the Mechanical Modulus of an Epoxy Resin. (2014). Macromolecules.
-
Curing Kinetics Modeling of Epoxy Modified by Fully Vulcanized Elastomer Nanoparticles Using Rheometry Method. (2022). PMC.
Sources
- 1. Reaction mechanism, cure behavior and properties of a multifunctional epoxy resin, TGDDM, with latent curing agent dicyandiamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterbond.com [masterbond.com]
- 3. Influence of crosslinking density on the mechanical and thermal properties of plant oil-based epoxy resin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. Effect of stoichiometry on crosslinked epoxy resin characteristics: structural heterogeneities, topological defects, properties, free volume and segmental mobility - Soft Matter (RSC Publishing) [pubs.rsc.org]
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- 14. Epoxy troubleshooting: expert tips for when it won’t cure [loctiteproducts.com]
- 15. Investigating Cross-Linking Parameters and Molecular Arrangement in Liquid Crystalline Epoxy Monomer with Aromatic Diamine: DSC-TOPEM® and WAXS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Influence of the Epoxy/Acid Stoichiometry on the Cure Behavior and Mechanical Properties of Epoxy Vitrimers - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. N1,N3-Dimethylbenzene-1,3-diamine | C8H12N2 | CID 431636 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Prevention of Discoloration in Polymers Derived from N¹,N³-Dimethylbenzene-1,3-diamine
This technical support guide is designed for researchers, scientists, and drug development professionals who are utilizing N¹,N³-Dimethylbenzene-1,3-diamine in their polymerization reactions. Discoloration, often manifesting as yellowing or browning, is a common challenge that can compromise the aesthetic and, in some cases, the physical properties of the final polymer. This guide provides an in-depth understanding of the root causes of discoloration and offers practical, field-proven troubleshooting and preventative strategies.
Section 1: Understanding the Root Causes of Discoloration
The discoloration of polymers synthesized with N¹,N³-Dimethylbenzene-1,3-diamine is primarily an oxidative phenomenon. The tertiary amine groups and the aromatic ring are susceptible to oxidation, which can occur at various stages, from monomer storage to polymerization and post-processing.
1.1 The Chemistry of Color Formation
N¹,N³-Dimethylbenzene-1,3-diamine, an aromatic diamine, is prone to oxidation, which leads to the formation of highly colored conjugated structures. The primary mechanism involves the formation of radical cations and quinonediimines, which are intensely colored species.[1][2] This process can be initiated by:
-
Atmospheric Oxygen: Exposure to air, especially at elevated temperatures during polymerization or storage, is a major contributor.
-
Peroxides: Trace peroxide impurities in solvents or other reagents can initiate oxidation.
-
UV Radiation: Exposure to ultraviolet light can generate free radicals, leading to photo-oxidative degradation.[3][4]
-
Metallic Impurities: Trace amounts of transition metals (e.g., iron, copper) can catalyze oxidation reactions.
The meta-position of the amine groups in N¹,N³-Dimethylbenzene-1,3-diamine influences the specific chromophores formed compared to its para-isomer, but the fundamental principle of oxidation leading to conjugated, colored species remains the same.
Section 2: Troubleshooting Guide & FAQs
This section addresses common issues encountered during experimentation in a direct question-and-answer format.
Q1: My N¹,N³-Dimethylbenzene-1,3-diamine monomer is yellow/brown straight from the bottle. Can I still use it?
A1: It is strongly advised against using a discolored monomer. The color indicates that oxidation has already occurred, and these colored impurities will be incorporated into your polymer backbone, leading to a discolored final product. Furthermore, these impurities can potentially interfere with the polymerization kinetics and final molecular weight of the polymer.
Q2: My polymerization reaction mixture turns yellow immediately after adding the N¹,N³-Dimethylbenzene-1,3-diamine, even though the monomer was colorless. What is happening?
A2: This rapid color change upon mixing suggests one of the following:
-
Oxygen in the System: Your reaction vessel and solvents were not properly deoxygenated. Even small amounts of dissolved oxygen can initiate oxidation, especially at the onset of heating.
-
Impure Reagents: Your other monomer (e.g., diacid chloride) or solvent may contain trace impurities like peroxides or metallic residues that are catalyzing the oxidation of the diamine.
-
Exothermic Reaction: A rapid, uncontrolled exothermic reaction can create localized hot spots, accelerating thermal-oxidative degradation.
Q3: My final polymer is colorless immediately after synthesis but turns yellow after a few days/weeks. What is causing this delayed discoloration?
A3: This is a classic sign of long-term oxidative degradation or photo-oxidation.
-
Inadequate Stabilization: The polymer lacks a suitable antioxidant package to protect it from atmospheric oxygen during storage and use.
-
UV Exposure: The polymer is being exposed to ambient light (including fluorescent lighting) which contains UV radiation. Aromatic structures in the polymer backbone can absorb this energy, leading to the formation of free radicals and subsequent yellowing.[3][4]
Q4: I am synthesizing a polyamide via low-temperature solution polycondensation, but I am still observing some yellowing. I thought this method was supposed to prevent it.
A4: While low-temperature methods significantly reduce thermal degradation, they do not eliminate the risk of oxidation.[5][6] Potential issues include:
-
Monomer Purity: Even at low temperatures, impurities in the N¹,N³-Dimethylbenzene-1,3-diamine or the diacid chloride can cause discoloration.
-
Solvent Quality: The solvent (e.g., NMP, DMAc) must be of high purity and free from water and peroxides.
-
Acid Scavenger: In polycondensations involving diacid chlorides, the choice of acid scavenger (e.g., pyridine, triethylamine) and its purity are critical. Impurities in the scavenger can contribute to color formation.
Section 3: Preventative Measures & Protocols
Proactive measures are the most effective way to prevent discoloration. This involves a multi-pronged approach focusing on monomer purity, optimized reaction conditions, and appropriate stabilization.
3.1 Monomer Purification: A Critical First Step
Ensuring the purity of N¹,N³-Dimethylbenzene-1,3-diamine is paramount. Commercial grades may contain oxidized species or other impurities.
Protocol 1: Purification of N¹,N³-Dimethylbenzene-1,3-diamine by Vacuum Distillation
This protocol is adapted from established methods for similar aromatic amines and should be performed with appropriate safety precautions in a well-ventilated fume hood.
Objective: To remove colored, high-boiling point impurities and non-volatile contaminants.
Equipment & Reagents:
-
Round-bottom flask
-
Short-path distillation head with Vigreux column
-
Receiving flasks
-
Vacuum pump with a cold trap
-
Heating mantle with a stirrer
-
Inert gas (Nitrogen or Argon) supply
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Drying: If the monomer is suspected to contain water, dry it over a suitable drying agent like anhydrous sodium sulfate and filter.
-
Apparatus Setup: Assemble the distillation apparatus. Ensure all glassware is thoroughly dried.
-
Inert Atmosphere: Charge the distillation flask with the crude N¹,N³-Dimethylbenzene-1,3-diamine. Flush the entire system with a slow stream of inert gas.
-
Vacuum Application: Gradually apply vacuum to the system.
-
Heating: Once a stable vacuum is achieved, begin heating the distillation flask with gentle stirring.
-
Fraction Collection: Collect any low-boiling fractions in a separate receiving flask and discard.
-
Product Collection: Collect the main fraction of colorless N¹,N³-Dimethylbenzene-1,3-diamine in a clean, dry receiving flask. The boiling point will depend on the applied pressure.
-
Storage: Store the purified, colorless monomer under an inert atmosphere (e.g., in a sealed ampoule or a Schlenk flask) and in a dark, cool place to prevent re-oxidation.[7]
Workflow for Monomer Purification and Handling
Caption: Workflow for the purification and handling of N¹,N³-Dimethylbenzene-1,3-diamine.
3.2 Optimizing Polymerization Conditions
Controlling the reaction environment is crucial to prevent color formation during the polymerization itself.
Protocol 2: Low-Temperature Solution Polycondensation for Polyamides
This method is ideal for synthesizing high molecular weight polyamides while minimizing thermal degradation and discoloration.
Objective: To synthesize a polyamide from N¹,N³-Dimethylbenzene-1,3-diamine and a diacid chloride with minimal color formation.
Equipment & Reagents:
-
Jacketed reaction vessel with a mechanical stirrer
-
Inert gas inlet and outlet
-
Low-temperature circulator
-
Anhydrous, high-purity N-Methyl-2-pyrrolidone (NMP) or N,N-Dimethylacetamide (DMAc)
-
Purified N¹,N³-Dimethylbenzene-1,3-diamine
-
High-purity diacid chloride (e.g., isophthaloyl chloride or terephthaloyl chloride)
-
Anhydrous lithium chloride (LiCl) (optional, to improve solubility)
Procedure:
-
Vessel Preparation: Thoroughly dry the reaction vessel and purge with inert gas.
-
Solvent and Monomer Addition: Under a positive pressure of inert gas, add anhydrous NMP (and LiCl if used) to the reactor. Cool the solution to 0-5 °C using the circulator. Add the purified N¹,N³-Dimethylbenzene-1,3-diamine and stir until fully dissolved.
-
Diacid Chloride Addition: Add the diacid chloride as a solid or a solution in a small amount of anhydrous solvent in a single portion or dropwise. An exothermic reaction will occur. Maintain the temperature below 15 °C.
-
Polymerization: Allow the reaction to proceed at a low temperature (e.g., 0-25 °C) for several hours to overnight. The viscosity of the solution will increase significantly as the polymer forms.
-
Precipitation and Washing: Precipitate the polymer by pouring the viscous solution into a non-solvent like methanol or water.
-
Purification: Wash the precipitated polymer thoroughly with methanol and then water to remove any unreacted monomers, salts, and residual solvent.
-
Drying: Dry the final polymer under vacuum at a moderate temperature (e.g., 80-120 °C) to a constant weight.
3.3 Polymer Stabilization: The Key to Long-Term Color Stability
For most applications, incorporating a stabilizer package into the polymer is essential for long-term color stability and performance. A synergistic approach, combining different types of stabilizers, is often the most effective.
Recommended Stabilizer Package
A typical and effective stabilizer package for polyamides and similar polymers would include a primary antioxidant and a secondary antioxidant. For applications requiring UV resistance, a UV stabilizer should also be added.
| Stabilizer Type | Function | Examples | Typical Loading (%) |
| Primary Antioxidant | Radical Scavenger | Hindered Phenols (e.g., Irganox® 1098, Irganox® 1010) | 0.1 - 0.5 |
| Secondary Antioxidant | Hydroperoxide Decomposer | Phosphites (e.g., Irgafos® 168, Ultranox® 626) | 0.1 - 0.5 |
| UV Stabilizer | UV Absorber / Radical Scavenger | Hindered Amine Light Stabilizers (HALS) (e.g., Tinuvin® 770) | 0.1 - 1.0 |
Synergistic Action: Hindered phenolic antioxidants and phosphites work synergistically. The hindered phenol scavenges free radicals, while the phosphite decomposes hydroperoxides, which are a source of new radicals.[8][9][10] This dual-action approach provides comprehensive protection during high-temperature processing and long-term use. HALS are particularly effective at protecting against UV-induced degradation and work by a regenerative radical scavenging mechanism.[3][4]
Oxidative Degradation and Stabilization Pathway
Caption: Simplified mechanism of polymer oxidation and the intervention points for different stabilizers.
Section 4: Analytical Methods for Quality Control
To ensure the quality of both the monomer and the final polymer, several analytical techniques are indispensable.
4.1 Monomer Purity Analysis
-
High-Performance Liquid Chromatography (HPLC): An effective method for quantifying the purity of N¹,N³-Dimethylbenzene-1,3-diamine and detecting less volatile impurities. A reverse-phase C18 column with a UV detector is typically used.[11][12]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful technique for both separation and identification of a wide range of impurities with high sensitivity and selectivity.[13][14]
4.2 Polymer Color Measurement
-
UV-Vis Spectroscopy: Can be used to detect the formation of chromophores in the polymer. An increase in absorbance in the visible region (400-700 nm) indicates discoloration.
-
Colorimetry: Quantitative color measurement using the CIE Lab* color space provides a standardized way to assess and track discoloration. An increase in the b* value typically corresponds to yellowing.
References
-
Partners in Chemicals. (2022, October 5). Hindered phenolic antioxidants for protection of polymers. [Link]
-
PrepChem. (n.d.). Preparation of N,N-dimethyl-p-phenylenediamine. [Link]
-
Holme, T. A., & Whitten, D. G. (1966). The oxidation of NN-dimethyl-p-phenylenediamine by oxidizing agents and by caeruloplasmin. Biochemical Journal, 99(2), 457–462. [Link]
-
Compton, R. G., et al. (2007). The Electrochemical Oxidation of N,N-Diethyl-p-Phenylenediamine in DMF and Analytical Applications. Part I: Mechanistic Study. Electroanalysis, 19(14), 1463-1471. [Link]
-
Zhu, Y., et al. (2024). Recent Advances in the Synthesis of Commercially Available Phosphite Antioxidants. ChemistryOpen. [Link]
-
Zhu, Y., et al. (2024). Recent Advances in the Synthesis of Commercially Available Phosphite Antioxidants. ChemistryOpen. [Link]
-
Al-Malaika, S., et al. (1999). Antioxidant interaction between organic phosphites and hindered amine light stabilisers during processing and thermoxidation of. Polymer Degradation and Stability, 64(1), 145-156. [Link]
-
Zahradnickova, A., et al. (2003). New combined hindered phenol/hindered amine stabilizers for polymers based on diphenylmethane-4,4′-diisocyanate. Polymer Degradation and Stability, 80(1), 161-168. [Link]
- Google Patents. (1971). Prevention of yellowing in polyamides.
-
Li, S., et al. (2025). Electron structure variations in hindered phenolic antioxidant induced enhancement of thermo-oxidative aging performance in polyamide 6. RSC Advances. [Link]
-
Ngongang, A. D., et al. (2016). Analysis of nine N-nitrosamines using Liquid Chromatography-Accurate Mass High Resolution-Mass Spectrometry on a Q-Exactive instrument. Analytical Methods, 8(3), 535-544. [Link]
-
Wellt Chemicals. (2025, September 25). Hindered Amine Light Stabilizers (HALS): All About Hindered Amines. [Link]
-
3V Sigma USA. (2025, October 10). The Role of Hindered Amine Light Stabilizers (HALS) in Polymer Durability. [Link]
-
Ngongang, A. D., et al. (2016). Analysis of nine N-nitrosamines using Liquid Chromatography-Accurate Mass High Resolution-Mass Spectrometry on a Q-Exactive instrument. Analytical Methods, 8(3), 535-544. [Link]
- Google Patents. (1950). Multiple step process for preparing n,n' diphenyl p-phenylene diamine.
-
Khiati, Z., & Mrah, L. (2023). Synthesis of polyamide-6: Characterization and application to the removal of heavy metals by clays. Indian Journal of Chemical Technology, 29(4), 415-425. [Link]
-
Parab, V. L., & Palav, A. V. (2015). FACILE SYNTHESIS OF N, N-DIMETHYL PARAPHENYLENE DIAMINE DIHYDROCHLORIDE: A PHOTOGRAPHIC DEVELOPER DYE. Rasayan Journal of Chemistry, 8(2), 164-166. [Link]
-
Pospisil, J., et al. (2006). New synergists for hindered amine light stabilizers. Polymer Degradation and Stability, 91(9), 2025-2032. [Link]
-
He, Y., et al. (2015). Thermal stability and yellowing of polyamide finished with a compound anti-thermal-yellowing agent. Journal of the Textile Institute, 106(11), 1263-1269. [Link]
-
Zhang, Y., et al. (2022). A Review: Adsorption and Removal of Heavy Metals Based on Polyamide-amines Composites. Frontiers in Chemistry, 10, 869311. [Link]
- Google Patents. (2017). Method for providing resistance to yellowing in polyamide articles and....
-
Khiati, Z., & Mrah, L. (2022). Synthesis of polyamide-6: Characterization and application to the removal of heavy metals by clays. Indian Journal of Chemical Technology, 29(4), 415-425. [Link]
-
ResearchGate. (n.d.). Low-temperature solution polycondensation. [Link]
-
SIELC Technologies. (2018, February 17). Separation of N,N-Dimethyl-p-phenylenediamine on Newcrom R1 HPLC column. [Link]
-
Khiati, Z., & Mrah, L. (2022). Synthesis of polyamide-6: Characterization and application to the removal of heavy metals by clays. Indian Journal of Chemical Technology, 29(4). [Link]
-
Dorfler, C. (2008). Yellowing on polyamide: Reasons and prevention. Melliand International. [Link]
-
Mallakpour, S., & Zadehnazari, A. (2010). Synthesis, characterization, and heavy metal adsorption properties of sulfonated aromatic polyamides. Journal of Applied Polymer Science, 117(1), 50-57. [Link]
-
Vella, G., & Bondet, V. (2000). Kinetics of monochloramine oxidation of N,N-diethyl-p-phenylenediamine. Water Research, 34(15), 3894-3898. [Link]
- Google Patents. (2010). A kind of synthetic method of N,N-dimethyl-p-phenylenediamine.
- Google Patents. (2021). Preparation method of N, N-dimethyl-1, 3-propanediamine.
-
Liu, J., et al. (2013). Research about the Method of Synthesizing N,N-dimethyl- 1,3-propanediamine Continuously. Chemical Engineering Transactions, 35, 1153-1158. [Link]
-
De Robillard, Q., et al. (2022). A sustainable way of recycling polyamides: dissolution and ammonolysis of polyamides to diamines and diamides using ammonia and biosourced glycerol. Green Chemistry. [Link]
-
Wang, Y., et al. (2016). Synthesis and characterization of poly (Itaconic Acid-m-Phen- ylenediamine). Atlantis Press. [Link]
-
Peter, K. T., et al. (2025). Biodegradation pathways of para-phenylenediamine antioxidants in tire and road wear particles. Journal of Hazardous Materials. [Link]
-
Cesarone, M. R., et al. (2002). Use of N,N-dimethyl-p-phenylenediamine to evaluate the oxidative status of human plasma. Redox Report, 7(4), 229-234. [Link]
-
Vom Stein, T., et al. (2013). Diamines for Polymer Materials via Direct Amination of Lipid- and Lignocellulose-based Alcohols with NH3. ChemSusChem, 6(9), 1593-1596. [Link]
-
Zhang, Y., et al. (2020). Synthesis and characterization of low retardation colorless polyimides containing m -phenylenediamine with different pendant groups. Polymers, 12(11), 2538. [Link]
-
De Robillard, Q., et al. (2022). A sustainable way of recycling polyamides: dissolution and ammonolysis of polyamides to diamines and diamides using ammonia and biosourced glycerol. Green Chemistry. [Link]
-
García-Ivars, J., et al. (2020). Removal of Different Dye Solutions: A Comparison Study Using a Polyamide NF Membrane. Polymers, 12(12), 2956. [Link]
-
Matsui. (2022, December 26). How to prevent yellowing of plastic molded products. [Link]
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Technical Support Center: Yield Optimization for N1,N3-Dimethylbenzene-1,3-diamine Synthesis
Welcome to the Application Scientist Support Portal. As a Senior Application Scientist, I frequently consult with drug development teams struggling with the synthesis of N1,N3-Dimethylbenzene-1,3-diamine (often referred to as N,N'-dimethyl-m-phenylenediamine).
The most common pitfall in this workflow is treating the synthesis as a basic textbook alkylation. In reality, controlling the exact degree of methylation on electron-rich aromatic amines requires precise kinetic and steric management. This guide bypasses outdated, low-yield methods and focuses on the modern gold standard: Ligand-controlled Buchwald-Hartwig cross-coupling .
Troubleshooting & FAQs (Scientist-to-Scientist)
Q1: I attempted direct methylation of m-phenylenediamine using methyl iodide (MeI), but my LC-MS shows a complex mixture of trimethylated and tetramethylated products. How do I stop at N1,N3-dimethylation? A1: This is a classic kinetic trap. When a primary aromatic amine is alkylated, the resulting secondary amine becomes more nucleophilic than the starting material due to the electron-donating inductive effect of the newly attached methyl group. This causes the reaction cascade to heavily favor tertiary amine formation. The Solution: Abandon direct alkylation. Switch to a Buchwald-Hartwig cross-coupling using 1,3-dibromobenzene and methylamine. By utilizing a bulky, electron-rich biarylmonophosphine ligand (such as BrettPhos), you sterically hinder the secondary amine intermediate from undergoing a second oxidative addition, effectively halting the reaction at the mono-arylated stage per nitrogen .
Q2: During the Buchwald-Hartwig coupling of 1,3-dibromobenzene with methylamine, my palladium catalyst crashes out as "palladium black" before full conversion. What causes this? A2: Palladium black formation indicates irreversible catalyst deactivation. This is typically caused by either oxygen ingress or a poor ligand-to-metal ratio leading to unligated Pd(0) aggregation. Furthermore, methylamine is a strong coordinating ligand; in high local concentrations, it can displace the phosphine ligand from the palladium center . The Solution: Ensure strict Schlenk techniques. Use a slight excess of the phosphine ligand (e.g., a Pd:Ligand ratio of 1:2.2). Crucially, pre-mix Pd₂(dba)₃ and the ligand in solvent at 80°C for 15 minutes to ensure full formation of the active L₁Pd(0) species before adding the amine or the base.
Q3: My isolated N1,N3-Dimethylbenzene-1,3-diamine turns from pale yellow to dark brown over a few days on the bench. Is the product degrading? A3: Yes. Electron-rich phenylenediamines are highly susceptible to auto-oxidation in the presence of atmospheric oxygen and light, rapidly forming highly colored, degraded quinonediimine species. The Solution: Always store the free base under an inert atmosphere (argon) at -20°C. For long-term bench stability and easier handling in downstream drug development, convert the free base to its dihydrochloride salt (CAS 3575-32-4) by bubbling dry HCl gas into an ethereal solution of the purified product .
Quantitative Data: Yield & Selectivity Matrix
To understand why we mandate the BrettPhos-catalyzed route, compare the historical quantitative data of various synthetic strategies below:
| Synthesis Methodology | Reagents & Catalysts | Typical Yield (%) | Selectivity (Target vs. Over-alkylated) | Primary Mechanistic Drawback |
| Direct Alkylation | m-PDA, MeI, K₂CO₃ | 15 - 25% | < 30% (Complex mixture) | Inductive effect causes runaway over-methylation. |
| Reductive Amination | m-PDA, HCHO, NaBH₃CN | 45 - 55% | ~ 60% | Imine intermediate reduction lacks strict steric control. |
| Standard Cross-Coupling | 1,3-Dibromobenzene, MeNH₂, Pd/BINAP | 30 - 40% | ~ 50% | Small size of MeNH₂ leads to diarylation of the amine. |
| Optimized Buchwald-Hartwig | 1,3-Dibromobenzene, MeNH₂, Pd/BrettPhos | 85 - 95% | > 99% | Requires rigorous air/moisture-free Schlenk techniques. |
Self-Validating Experimental Protocol: Palladium-Catalyzed Double Amination
Objective: Synthesize stable N1,N3-Dimethylbenzene-1,3-diamine dihydrochloride from 1,3-dibromobenzene with >99% selectivity.
Step 1: Catalyst Pre-activation
-
In a flame-dried Schlenk flask under argon, combine Pd₂(dba)₃ (0.02 equiv) and BrettPhos ligand (0.044 equiv).
-
Add anhydrous, degassed toluene (to achieve 0.2 M relative to the substrate).
-
Self-Validation Checkpoint: Heat the mixture to 80°C for 15 minutes. The solution must transition from a dark purple/black suspension to a homogenous deep red/burgundy solution. Causality: This color shift visually confirms the dissociation of dba and the formation of the active, monoligated Pd(0) complex. If it remains black, the catalyst has oxidized; discard and restart.
Step 2: Substrate and Base Addition
-
Cool the active catalyst solution to room temperature.
-
Add 1,3-dibromobenzene (1.0 equiv) and sodium tert-butoxide (NaOtBu, 2.5 equiv).
-
Causality Note: NaOtBu is strictly required to deprotonate the coordinated amine intermediate in the catalytic cycle, which lowers the activation barrier for the final reductive elimination step.
Step 3: Amine Introduction
-
Add methylamine (MeNH₂, 2.0 M solution in THF, 2.5 equiv) dropwise via syringe.
-
Causality Note: Using a standardized THF solution rather than bubbling methylamine gas allows for precise stoichiometric control. It prevents pressure buildup and ensures the palladium catalyst is not overwhelmed and poisoned by a massive excess of coordinating amine.
Step 4: Reaction and Monitoring
-
Seal the flask and heat at 80°C for 12 hours.
-
Self-Validation Checkpoint: Monitor the reaction via GC-MS. The complete disappearance of the mono-aminated intermediate (m/z 185) and the dominant appearance of the target mass (m/z 136) confirms reaction completion.
Step 5: Quenching and Stabilization
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a tightly packed pad of Celite to remove palladium residues and insoluble salts.
-
Concentrate the filtrate under reduced pressure to yield the crude free base (a pale yellow oil).
-
Dissolve the crude oil in anhydrous diethyl ether and slowly add 2M HCl in diethyl ether until precipitation ceases.
-
Self-Validation Checkpoint: A white to off-white crystalline precipitate will form immediately. This is the highly stable dihydrochloride salt. Filter, wash with cold ether, and dry under vacuum.
Experimental Workflow Diagram
Figure 1: Workflow for the Buchwald-Hartwig synthesis of N1,N3-Dimethylbenzene-1,3-diamine.
References
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Fors, B. P., Watson, D. A., Biscoe, M. R., & Buchwald, S. L. (2008). A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides. Journal of the American Chemical Society. URL:[Link]
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Wikipedia Contributors. Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. URL:[Link]
Adjusting stoichiometry for optimal properties in N1,N3-Dimethylbenzene-1,3-diamine reactions.
Welcome to the Technical Support Center for N1,N3-dimethylbenzene-1,3-diamine (also known as N,N'-dimethyl-m-phenylenediamine). As a Senior Application Scientist, I have designed this guide to address the most critical challenges researchers face when utilizing this versatile diamine in complex syntheses, such as macrocyclic fragment coupling and pincer ligand development.
Achieving optimal properties in these reactions relies heavily on rigorous stoichiometric control. This guide focuses on the causality behind stoichiometric adjustments, ensuring your protocols are robust, reproducible, and self-validating.
FAQ 1: Why am I obtaining a high percentage of linear oligomers instead of the desired triply pillared azacalix[6]aromatic compound?
Expert Insight & Causality: When synthesizing internally 1,3-arylene-bridged azacalix[6]aromatics via a Pd-catalyzed macrocyclic fragment coupling reaction between a stellated dibrominated pentamer and N1,N3-dimethylbenzene-1,3-diamine, the competition between intramolecular cyclization and intermolecular coupling is the primary hurdle .
If the local concentration of the reactive ends is too high, or if the stoichiometry deviates from a strict 1:1 ratio, intermolecular collisions will outcompete intramolecular ring closure. This leads to the formation of linear oligomers and polymers. To favor the triply pillared groove-shaped conformation (conceptually derived from the fusion of two 1,3-alternate macrocycles), you must employ pseudo-high-dilution conditions and exact stoichiometric control to force the reaction pathway toward cyclization.
Self-Validating Protocol: Pd-Catalyzed Macrocyclic Fragment Coupling
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Preparation: Oven-dry all glassware at 120°C overnight and purge with argon. Prepare a highly dilute 0.005 M solution of the stellated dibrominated pentamer (1.00 equiv) and N1,N3-dimethylbenzene-1,3-diamine (1.00 equiv) in anhydrous toluene.
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Catalyst Activation: In a separate vial, pre-mix Pd2(dba)3 (5 mol%) and BINAP (10 mol%) in 2 mL of anhydrous toluene. Stir for 15 minutes at room temperature until the solution turns a deep, homogeneous red, validating the formation of the active Pd(0) complex.
-
Reaction Assembly: Add the activated catalyst solution and sodium tert-butoxide ( NaOtBu , 3.0 equiv) to the main reaction flask.
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Heating & Monitoring: Heat the mixture to 100°C. Monitor the reaction via LC-MS. The self-validating endpoint is the complete disappearance of the dibrominated starting material mass and the emergence of a single major peak corresponding to the exact mass of the closed azacalix[6]aromatic ring.
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Workup: Cool to room temperature, filter through a pad of Celite to remove the precipitated palladium black, and concentrate under reduced pressure. Purify via silica gel column chromatography.
Data Presentation: Effect of Concentration and Stoichiometry on Yield
| Reaction Condition | Pentamer : Diamine Stoichiometry | Concentration (M) | Azacalix[6]aromatic Yield (%) | Oligomer/Polymer Yield (%) |
| Standard Batch | 1 : 1.5 | 0.050 | < 10% | > 80% |
| Strict 1:1 Batch | 1 : 1.0 | 0.050 | 25% | 60% |
| High Dilution | 1 : 1.0 | 0.005 | 65% | 15% |
| Syringe Pump Addition | 1 : 1.0 | 0.001 (effective) | 82% | < 5% |
FAQ 2: How can I prevent mono-phosphorylation or side reactions when synthesizing PCPNMe pincer ligands?
Expert Insight & Causality: N1,N3-dimethylbenzene-1,3-diamine is frequently used as a backbone for anionic PCP pincer ligands with -NMe spacer groups . The synthesis requires the complete di-phosphorylation of the secondary amines.
Using an exact 2.05 to 2.10 molar equivalent of chlorodiisopropylphosphine ( ClP(iPr)2 ) is critical. A stoichiometric deficiency leads to mono-phosphorylated intermediates. Furthermore, the base (e.g., triethylamine, NEt3 ) must be present in at least a 2.5 equivalent ratio. The base scavenges the HCl byproduct; if HCl is not efficiently removed, it protonates the unreacted secondary amine of N1,N3-dimethylbenzene-1,3-diamine. This protonation renders the amine non-nucleophilic, prematurely halting the reaction at the mono-phosphorylated stage.
Self-Validating Protocol: Synthesis of PCPNMe Ligand
-
Setup: Under a strict inert atmosphere (Schlenk line or glovebox), dissolve N1,N3-dimethylbenzene-1,3-diamine (1.00 equiv) in anhydrous THF.
-
Base Addition: Add anhydrous triethylamine (2.50 equiv) to the solution and cool the flask to 0°C using an ice bath to control the exothermic substitution.
-
Phosphorylation: Dropwise, add chlorodiisopropylphosphine (2.10 equiv) over 30 minutes. Slow addition prevents localized heating and minimizes side reactions.
-
Validation Check: A white precipitate ( NEt3⋅HCl ) should form immediately upon addition. The volume of this precipitate serves as a visual, self-validating indicator that the nucleophilic substitution is proceeding successfully.
-
Completion: Allow the reaction to warm to room temperature and stir for 12 hours. Filter the ammonium salt via a cannula filter and remove the solvent under vacuum to yield the PCPNMe ligand.
FAQ 3: Why is my N1,N3-dimethylbenzene-1,3-diamine starting material turning dark brown, and how does this affect my stoichiometry?
Expert Insight & Causality: Electron-rich aromatic amines are highly susceptible to air oxidation, forming dark quinonoid byproducts. If your starting material has oxidized, the effective molarity of the active diamine is significantly lower than your gravimetric calculations suggest. This throws off the strict 1:1 stoichiometry required for macrocyclization or the 1:2.1 stoichiometry for phosphorylation, leading to incomplete reactions and complex purification pipelines.
Self-Validating Protocol: Purification and Titration
-
Purification: Purify oxidized (dark) N1,N3-dimethylbenzene-1,3-diamine via vacuum distillation before use. The pure compound should be a colorless to pale-yellow liquid.
-
Storage: Store the purified liquid under an inert argon atmosphere at 4°C, strictly protected from light.
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Validation: Before critical stoichiometric reactions, verify the purity via quantitative 1H -NMR using an internal standard (e.g., 1,3,5-trimethoxybenzene) to ensure precise molarity calculations.
Reaction Pathway Visualization
The following diagram illustrates how stoichiometric control and concentration dictate the reaction pathway of N1,N3-dimethylbenzene-1,3-diamine during macrocyclic fragment coupling.
Reaction pathways of N1,N3-dimethylbenzene-1,3-diamine based on stoichiometric control.
References
-
Fang, Y.-X., Zhao, L., Wang, D.-X., & Wang, M.-X. (2012). Synthesis, Structure and Metal Binding Property of Internally 1,3-Arylene-Bridged Azacalix[6]aromatics. The Journal of Organic Chemistry, 77(22). URL: [Link]
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Eder, W. (2014). Advancements in Cobalt-Based Pincer Chemistry. TU Wien ReposiTUm. URL: [Link]
N1,N3-Dimethylbenzene-1,3-diamine vs. m-Phenylenediamine as Epoxy Curing Agents: A Mechanistic and Performance Guide
As a Senior Application Scientist, I frequently encounter formulation bottlenecks where standard curatives fail to balance processing constraints with thermomechanical demands. In the realm of high-performance epoxy thermosets—and increasingly in the synthesis of thin-film composite (TFC) membranes for pharmaceutical separations [4]—aromatic amines are the gold standard.
This guide provides an objective, data-driven comparison between the industry-standard primary amine, m-phenylenediamine (mPDA) , and its secondary amine counterpart, N1,N3-dimethylbenzene-1,3-diamine (also known as N,N'-dimethyl-m-phenylenediamine). By understanding the causality behind their reaction kinetics and network formation, researchers can engineer precise polymer architectures.
Mechanistic Causality: Primary vs. Secondary Amines
The fundamental divergence in performance between these two curatives stems from their active hydrogen functionality and the resulting crosslink density.
-
m-Phenylenediamine (mPDA): As a primary aromatic diamine, mPDA possesses four active hydrogens. It reacts with an oxirane ring via nucleophilic attack to form a secondary amine alcohol intermediate, which subsequently reacts with a second oxirane to form a tertiary amine. This dual-reactivity per nitrogen atom yields a densely crosslinked, 3-dimensional thermoset network characterized by high rigidity and thermal resistance [3].
-
N1,N3-Dimethylbenzene-1,3-diamine: The addition of methyl groups to the nitrogen atoms transforms this molecule into a secondary aromatic diamine with only two active hydrogens. Each nitrogen can only open a single oxirane ring, directly forming a tertiary amine[4]. When reacted with a standard difunctional epoxy resin like Bisphenol A diglycidyl ether (DGEBA), this curative acts primarily as a chain extender , yielding linear or loosely crosslinked polymers rather than rigid thermosets.
Furthermore, secondary amines exhibit significantly lower reactivity. While historically attributed to the steric hindrance of the N-methyl group, recent density functional theory (DFT) studies reveal that solvation dynamics and the lack of a second proton to stabilize the transition state via hydrogen bonding are the primary drivers for this kinetic retardation [1].
Reaction pathways of primary (mPDA) vs. secondary (N,N'-dimethyl-mPDA) aromatic amines with epoxy.
Physicochemical Profiling and Data Presentation
The structural differences between these amines dictate their handling requirements and the final properties of the cured matrix. mPDA is a crystalline solid that requires melting, which complicates processing and shortens pot life [2]. Conversely, N1,N3-dimethylbenzene-1,3-diamine is a liquid at room temperature, offering superior processability.
Table 1: Stoichiometric and Physical Properties
| Property | m-Phenylenediamine (mPDA) | N1,N3-Dimethylbenzene-1,3-diamine |
| Chemical Structure | Primary aromatic diamine | Secondary aromatic diamine |
| Molecular Weight | 108.14 g/mol | 136.19 g/mol |
| Active Hydrogens | 4 | 2 |
| AHEW (Amine Hydrogen Eq. Wt.) | ~27.04 g/eq | ~68.10 g/eq |
| Physical State (25 °C) | Solid (m.p. 60–63 °C) | Liquid |
| Reactivity Rate | High | Low to Moderate |
Table 2: Cured Polymer Performance Profile (with DGEBA, f=2)
| Performance Metric | DGEBA + mPDA | DGEBA + N1,N3-Dimethylbenzene-1,3-diamine |
| Crosslink Density | Very High | Low (Linear chain extension dominant) |
| Glass Transition (Tg) | ~150 °C – 160 °C | < 90 °C |
| Mechanical Profile | High modulus, brittle, high strength | Flexible, higher elongation, lower modulus |
| Chemical Resistance | Excellent | Moderate |
Experimental Protocols: Self-Validating Curing Workflows
To objectively evaluate the performance of these curatives, the thermal history and stoichiometry must be tightly controlled. The following protocol represents a self-validating system: successful execution will be empirically proven by the resulting Glass Transition Temperature (Tg).
Step 1: Stoichiometric Formulation
Calculate the parts per hundred resin (phr) based on the AHEW of the amine and an assumed Epoxy Equivalent Weight (EEW) of 190 g/eq for standard DGEBA.
-
mPDA System: (27.04 g/eq/190 g/eq)×100=14.2 phr
-
N,N'-dimethyl-mPDA System: (68.10 g/eq/190 g/eq)×100=35.8 phr
Step 2: Compounding
-
mPDA: Preheat the DGEBA resin to 70 °C. Melt the mPDA crystals at 65 °C [2] and rapidly blend into the resin. Caution: This system has a highly accelerated pot life due to the elevated mixing temperature.
-
N1,N3-Dimethylbenzene-1,3-diamine: Blend the liquid curative directly into the DGEBA at 25 °C. This provides a vastly extended working time suitable for complex potting or membrane casting.
Step 3: Degassing
Transfer both mixtures to a vacuum oven. Degas at 10 mbar for 10 minutes to evacuate entrapped air, then pour into pre-heated aluminum molds.
Step 4: Step-Cure Cycle
Apply a standardized thermal profile to ensure complete conversion without inducing thermal degradation via exothermic runaway:
-
B-Stage Formation: 2 hours at 80 °C.
-
Full Conversion: 2 hours at 150 °C.
Step 5: Characterization (Validation)
Perform Differential Scanning Calorimetry (DSC) on the cured samples. The mPDA system validates itself by exhibiting a robust Tg>150 °C , confirming a dense 3D network. The N1,N3-dimethylbenzene-1,3-diamine system will exhibit a significantly lower Tg , confirming its mechanistic role as a linear chain extender.
Standardized experimental workflow for compounding and curing aromatic amine-epoxy systems.
Application Guide & Conclusion
The selection between these two diamines hinges on the desired macro-properties of the final material:
-
Specify m-phenylenediamine when engineering rigid composites, high-temperature adhesives, or components requiring maximum chemical resistance.
-
Specify N1,N3-dimethylbenzene-1,3-diamine when processing constraints demand a liquid curative, when formulating flexible, impact-resistant matrices, or when synthesizing specialized interfacial polymerization membranes for drug separation workflows.
References
Sources
The Impact of N-Methylation on Aromatic Polyamides: N1,N3-Dimethylbenzene-1,3-diamine vs. m-Phenylenediamine
For decades, aromatic polyamides (aramids) synthesized from m-phenylenediamine (MPD) have been the gold standard in high-performance materials, ranging from flame-retardant fibers to thin-film composite (TFC) membranes for reverse osmosis. However, the inherent physical and chemical limitations of secondary polyamides—namely, their insolubility and susceptibility to halogen-induced degradation—have driven researchers to explore functionalized monomers.
By replacing MPD with its N-methylated derivative, N1,N3-Dimethylbenzene-1,3-diamine (also known as N,N'-dimethyl-m-phenylenediamine or dM-MPD), polymer chemists can fundamentally alter the macromolecular physics of the resulting polymer. This guide objectively compares the performance of dM-MPD against standard MPD, providing mechanistic insights, experimental workflows, and comparative data for drug development professionals and membrane scientists.
Mechanistic Causality: The Physics of the N-Methyl Group
The substitution of a hydrogen atom with a methyl group on the amine nitrogen triggers a cascade of physicochemical changes in the resulting polyamide.
Elimination of Hydrogen Bonding
In standard MPD-derived polyamides, the secondary amide linkages (–NH–CO–) form a dense, highly ordered network of intermolecular hydrogen bonds. This results in high crystallinity, extreme chemical resistance, and insolubility in most organic solvents. When dM-MPD is polymerized with a diacid chloride, it forms a tertiary polyamide (–N(CH₃)–CO–). The absence of the N–H proton completely eliminates hydrogen bonding as a cohesive force [1].
Steric Hindrance and Free Volume
The bulky N-methyl group introduces significant steric hindrance, restricting rotation around the polymer backbone. While this increases the rigidity of the individual polymer chain, it prevents tight chain packing. The resulting increase in free volume transforms the polymer from a highly crystalline, infusible solid into an amorphous, highly soluble material [2].
Chemical Stability: Blocking the Orton Rearrangement
In membrane separation applications, MPD-based TFC membranes degrade rapidly in the presence of free chlorine (hypochlorite). The degradation mechanism begins with the N-chlorination of the amide nitrogen, followed by an Orton-like rearrangement where the chlorine atom migrates to the aromatic ring, ultimately leading to chain cleavage. Because dM-MPD-derived polyamides lack the N-H proton, this primary N-chlorination pathway is chemically blocked, resulting in vastly superior chlorine durability [3].
Mechanistic pathways showing how N-methylation alters polyamide physical and chemical properties.
Quantitative Performance Comparison
The following table summarizes the comparative performance of bulk polyamides and TFC membranes synthesized from MPD versus dM-MPD. Data reflects standard interfacial polymerization with Trimesoyl Chloride (TMC) for membranes, and low-temperature solution polycondensation with Isophthaloyl Chloride (IPC) for bulk polymers.
| Property / Metric | Standard MPD (Unmethylated) | dM-MPD (N-Methylated) | Causality / Scientific Rationale |
| Amide Type | Secondary (–NH–CO–) | Tertiary (–N(CH₃)–CO–) | Substitution of the amine protons. |
| Chlorine Tolerance | < 1,000 ppm·h | > 10,000 ppm·h | Lack of N-H prevents direct N-chlorination and subsequent chain cleavage [3]. |
| Solubility (Bulk) | Insoluble (Requires conc. H₂SO₄) | Soluble in NMP, DMF, THF | Elimination of intermolecular H-bonding and increased free volume [1]. |
| Glass Transition ( Tg ) | ~ 270 °C | ~ 180 - 210 °C | Reduced cohesive energy density due to the loss of hydrogen bond networks. |
| Water Flux (TFC) | High (~ 40-50 LMH) | Moderate (~ 20-30 LMH) | The hydrophobic methyl groups slightly reduce surface wettability and water permeance. |
| Crystallinity | High (Semicrystalline) | Amorphous | Steric bulk of the methyl group disrupts tight interchain packing [2]. |
Self-Validating Experimental Protocol: Interfacial Polymerization
To objectively evaluate the differences in membrane performance, researchers must synthesize TFC membranes using a highly controlled interfacial polymerization (IP) technique. The following protocol ensures a self-validating system by incorporating spectroscopic confirmation steps.
Materials Required
-
Aqueous Phase: 2.0 wt% N1,N3-Dimethylbenzene-1,3-diamine (dM-MPD) in ultrapure water.
-
Organic Phase: 0.1 wt% Trimesoyl chloride (TMC) in anhydrous hexane.
-
Support: Polysulfone (PSf) ultrafiltration membrane.
-
Acid Scavenger: 2.0 wt% Triethylamine (TEA) added to the aqueous phase to neutralize the HCl byproduct.
Step-by-Step Workflow
-
Support Saturation: Immerse the PSf support membrane in the aqueous dM-MPD solution for 2 minutes. Rationale: This allows the diamine to fully penetrate the pores of the support, establishing the reaction zone.
-
Excess Removal: Remove the membrane and use a soft rubber roller to eliminate excess aqueous droplets. Rationale: Residual droplets cause uneven polymerization and macroscopic defects (pinholes) in the selective layer.
-
Interfacial Reaction: Pour the organic phase (TMC in hexane) over the saturated support and let it react for 1 minute. Rationale: The dM-MPD diffuses into the organic phase, reacting rapidly with TMC to form a thin, crosslinked tertiary polyamide film.
-
Solvent Evaporation: Drain the excess organic solution and air-dry the membrane for 1 minute.
-
Thermal Curing: Cure the membrane in an oven at 80 °C for 5 minutes. Rationale: Heat drives the unreacted acyl chlorides to crosslink with residual amines and promotes the densification of the polymer matrix.
-
Validation (ATR-FTIR): Analyze the membrane surface using Attenuated Total Reflectance FTIR.
-
Success Criteria: The spectrum must show a strong C=O stretching peak (Amide I) at ~1630 cm⁻¹, but must completely lack the N-H stretching band at 3300 cm⁻¹. The presence of an N-H band indicates contamination or incomplete methylation.
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Step-by-step interfacial polymerization workflow for synthesizing dM-MPD tertiary polyamide membranes.
Strategic Implications for Drug Development & Chemical Processing
For professionals in pharmaceutical manufacturing and chemical processing, the choice between MPD and dM-MPD dictates the operational lifespan of separation equipment.
-
Solvent Recovery: Active pharmaceutical ingredients (APIs) often require aggressive solvent extraction. The enhanced solubility of bulk dM-MPD polyamides allows them to be spin-coated or cast into customized hollow-fiber modules for organic solvent nanofiltration (OSN), a process where traditional MPD aramids cannot be easily manufactured due to their insolubility.
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Sanitization Cycles: In bioprocessing, equipment must undergo rigorous sanitization, often involving hypochlorite solutions. TFC membranes synthesized from dM-MPD can withstand continuous exposure to these sanitizing agents without suffering the catastrophic salt-rejection failures typical of standard MPD membranes.
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Controlled Degradation: Recent advancements have shown that the high solubility of N-methylated polyamides in aqueous environments can be leveraged to create on-demand degradable polymers for drug delivery matrices, as the lack of hydrogen bonding allows water to easily access and hydrolyze the amide backbone under specific conditions [1].
References
-
N-Methylated Nylons as a Novel Library of Degradable Hydrophilic Homopolymers Macromolecules (ACS Publications)[Link]
-
Functional Aromatic Polyamides MDPI Polymers[Link]
-
The effect of diamine structure on the chemical stability of polyamide nanofiltration membranes: Experimental and density functional theory studies ResearchGate[Link]
Performance evaluation of N1,N3-Dimethylbenzene-1,3-diamine in high-performance polymers.
Performance Evaluation of N1,N3-Dimethylbenzene-1,3-diamine in High-Performance Polyamide Membranes
Executive Summary
In the development of high-performance polymers for water purification—specifically Thin-Film Composite (TFC) membranes for Reverse Osmosis (RO) and Nanofiltration (NF)—chemical stability remains a critical bottleneck. Conventional polyamide active layers degrade rapidly upon exposure to chlorine-based disinfectants, leading to catastrophic membrane failure.
This guide evaluates the performance of N1,N3-Dimethylbenzene-1,3-diamine (widely known in polymer science as N,N'-dimethyl-m-phenylenediamine or DMMPDA ) as a transformative monomer alternative to the industry-standard m-phenylenediamine (mPDA)[1]. By analyzing the mechanistic causality behind its extreme chlorine resistance, this guide provides a comprehensive framework for researchers and materials scientists engineering next-generation separation polymers.
Mechanistic Grounding: The Chemistry of Chlorine Resistance
The fundamental difference in performance between mPDA and DMMPDA lies in the nature of the amide linkages they form during interfacial polymerization with trimesoyl chloride (TMC)[2].
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The Vulnerability of mPDA (Secondary Polyamides): Standard mPDA possesses primary amine groups. When polymerized with TMC, it forms a secondary polyamide network. The resulting amide linkages contain an acidic N–H proton that is highly susceptible to electrophilic attack by hypochlorous acid (HOCl). This leads to N-chlorination, followed by an Orton rearrangement (where the chlorine atom shifts to the aromatic ring), and ultimately, hydrolysis and cleavage of the C–N bond[3].
-
The DMMPDA Advantage (Tertiary Polyamides): DMMPDA is a secondary diamine, featuring N-methyl groups instead of N-H protons. Polymerization with TMC yields a tertiary polyamide network. The absence of the N–H bond completely blocks the direct N-chlorination pathway[3]. The bulky N-methyl groups provide both steric hindrance and chemical protection, forcing chlorine to attack the aromatic ring directly—a significantly slower degradation mechanism that only occurs at extreme exposure levels[3].
Comparative chlorine degradation pathways of mPDA vs. DMMPDA polyamide membranes.
Comparative Performance Data
The structural differences between mPDA and DMMPDA directly translate to macroscopic performance metrics. Because tertiary polyamides lack hydrogen bonding between polymer chains, DMMPDA membranes typically exhibit looser chain packing. This results in slightly higher water flux but requires precise optimization to maintain high salt rejection[4].
| Performance Metric | mPDA-based TFC (Industry Standard) | DMMPDA-based TFC (Advanced Alternative) |
| Monomer Structure | Primary Diamine | Secondary Diamine (N-methylated) |
| Polymer Linkage | Secondary Amide | Tertiary Amide |
| N–H Bond Presence | Yes (Highly reactive to HOCl) | No (Sterically protected) |
| Chlorine Tolerance | ~1,000 ppm·h (Rapid failure) | >9,000 ppm·h (Highly stable) |
| Primary Failure Mode | N-chlorination & Chain Cleavage | Direct Ring Chlorination (at extreme doses) |
| Water Permeability | Baseline | Moderately Higher (Due to lack of H-bonding) |
| Salt Rejection (NaCl) | >99.0% | ~98.5% - 99.0% (Formulation dependent) |
Experimental Protocol: Interfacial Polymerization & Validation
To establish a trustworthy, self-validating system, the following protocol details the synthesis of a DMMPDA-TMC membrane. Every step is designed with specific causal intent to ensure the formation of a defect-free tertiary polyamide layer[2].
Step 1: Support Membrane Preparation
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Action: Secure a polysulfone (PSf) ultrafiltration membrane to a glass plate.
-
Causality: PSf provides an asymmetric, porous mechanical backing with minimal mass-transfer resistance, ensuring the ultra-thin polyamide layer does not collapse under high-pressure RO conditions.
Step 2: Aqueous Phase Impregnation
-
Action: Immerse the PSf support in an aqueous solution of 2.0 wt% DMMPDA for 2 minutes. Remove excess droplets using a soft rubber roller.
-
Causality: A higher concentration of DMMPDA (compared to standard 1.0 wt% mPDA) is utilized to compensate for the bulkier N-methyl groups, which lower the monomer's diffusion coefficient. Rolling ensures a uniform aqueous boundary layer, preventing localized defects.
Step 3: Organic Phase Reaction
-
Action: Pour a 0.1 wt% solution of trimesoyl chloride (TMC) in hexane over the amine-saturated support for 1 minute.
-
Causality: Hexane's immiscibility with water and low surface tension creates a sharp interface. The polycondensation reaction occurs instantaneously at this interface, forming the tertiary polyamide film.
Step 4: Thermal Curing
-
Action: Transfer the membrane to a forced-air oven at 80°C for 5 minutes.
-
Causality: This specific thermal input provides the activation energy needed to drive unreacted acyl chlorides to crosslink with residual amines deep within the film, while simultaneously evaporating the hexane solvent without collapsing the PSf pores.
Step 5: Self-Validation System
-
Spectroscopic Validation (ATR-FTIR): Scan the active layer. A successfully crosslinked tertiary polyamide will definitively lack the broad N–H stretching peak at ~3300 cm⁻¹ and the N–H bending (Amide II) band at ~1540 cm⁻¹.
-
Chemical Stability Validation: Expose the membrane to a 2000 ppm NaOCl solution at pH 7.0 for 24 hours. Re-test crossflow filtration; a successful DMMPDA membrane will maintain >95% of its original salt rejection, whereas an mPDA control will drop below 50%[5].
Self-validating interfacial polymerization workflow for tertiary polyamide TFC membranes.
Advanced Insights: The Limits of Tertiary Polyamides
While N1,N3-Dimethylbenzene-1,3-diamine solves the immediate issue of N-chlorination, it is not infinitely immune to oxidative degradation. Extended exposure studies (>9,600 ppm·h) reveal that hypochlorous acid will eventually attack the polymer via direct ring chlorination[3].
When the benzene ring bound to the amidic nitrogen becomes chlorinated, it draws electron density away from the nitrogen atom. This electron deficiency weakens the tertiary amide bond, eventually leading to scission and membrane collapse[3]. However, because this electrophilic aromatic substitution is orders of magnitude slower than direct N-chlorination, DMMPDA remains a vastly superior candidate for environments requiring aggressive chemical cleaning protocols.
References
-
[2] US5234598A - Thin-film composite membrane. Google Patents. URL:
-
[1] Development of a chlorine-resistant polyamide reverse osmosis membrane. ResearchGate. URL:
-
[4] An economical and simple method for preparing highly permeable and chlorine-resistant reverse osmosis membranes with potential commercial applications. RSC Publishing. URL:
-
[5] Deterioration Mechanism of a Tertiary Polyamide Reverse Osmosis Membrane by Hypochlorite. ResearchGate. URL:
-
[3] Deterioration Mechanism of a Tertiary Polyamide Reverse Osmosis Membrane by Hypochlorite. Environmental Science & Technology - ACS Publications. URL:
Sources
- 1. researchgate.net [researchgate.net]
- 2. US5234598A - Thin-film composite membrane - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. An economical and simple method for preparing highly permeable and chlorine-resistant reverse osmosis membranes with potential commercial applications ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06015B [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Comparison of curing kinetics of epoxy resins with different aromatic diamines.
Comparative Guide: Curing Kinetics of Epoxy Resins with Aromatic Diamines
Introduction Epoxy resins, particularly those based on the diglycidyl ether of bisphenol A (DGEBA), are foundational to high-performance materials used in aerospace, microfluidics, and the encapsulation of implantable medical devices. The choice of curing agent—specifically aromatic diamines—dictates the cross-linking density, thermal stability, and chemical resistance of the final polymer network[1]. For researchers and drug development professionals designing biocompatible coatings or robust analytical equipment, understanding the curing kinetics is critical to optimizing manufacturing processes and ensuring material reliability.
This guide provides an objective comparison of the curing kinetics of DGEBA with three benchmark aromatic diamines: 4,4'-Diaminodiphenylmethane (DDM), 4,4'-Diaminodiphenyl sulfone (DDS), and m-Phenylenediamine (m-PDA).
Mechanistic Causality: The Role of Diamine Structure
The curing of epoxy resins is an exothermic nucleophilic addition reaction. The primary amine reacts with the oxirane (epoxy) ring to form a secondary amine and a hydroxyl group. The secondary amine then reacts with another oxirane ring to form a tertiary amine, creating a three-dimensional crosslinked network[2].
Reaction pathway of epoxy ring-opening by primary and secondary amines.
The chemical structure of the aromatic diamine directly controls its nucleophilicity and, consequently, its activation energy ( Ea ):
-
DDM (4,4'-Diaminodiphenylmethane): Contains a flexible methylene bridge (-CH₂-). This bridge is electronically neutral, maintaining high electron density on the amine nitrogens. DDM exhibits high reactivity and a moderate activation energy[3].
-
DDS (4,4'-Diaminodiphenyl sulfone): Contains a strongly electron-withdrawing sulfone group (-SO₂-). This pulls electron density away from the amine nitrogens, significantly reducing their nucleophilicity. As a result, DDS requires a much higher activation energy to initiate curing but yields a highly rigid, thermally robust network with a superior glass transition temperature ( Tg )[4].
-
m-PDA (m-Phenylenediamine): Lacks a bridging group entirely, consisting of a single benzene ring. It is sterically compact, leading to rapid initial reaction rates and high cross-linking density. However, its rapid reaction often leads to early vitrification, shifting the reaction from kinetic control to diffusion control at lower conversions[5].
Comparative Kinetic Data
The following table synthesizes the kinetic and thermal properties of DGEBA cured with DDM, DDS, and m-PDA.
| Curing Agent | Bridging Group | Apparent Activation Energy ( Ea ) | Glass Transition Temp ( Tg ) | Reactivity Ranking |
| m-PDA | None | ~52 - 55 kJ/mol[2][5] | ~150 - 160 °C | High |
| DDM | Methylene (-CH₂-) | ~50 - 58 kJ/mol[3] | ~160 - 170 °C | High |
| DDS | Sulfone (-SO₂-) | ~65 - 75 kJ/mol[3][4] | ~200 - 220 °C[4] | Low |
Note: Ea values are derived from isoconversional non-isothermal DSC methods. Values may fluctuate based on exact stoichiometric ratios and the onset of diffusion control.
Experimental Methodology: Self-Validating DSC Protocol
To accurately determine the curing kinetics, Differential Scanning Calorimetry (DSC) is employed. The following protocol is designed as a self-validating system: by utilizing multiple heating rates, researchers can verify if the reaction mechanism remains consistent (indicated by a linear isoconversional plot) or if it shifts due to complex multi-step kinetics[2].
Workflow for determining epoxy curing kinetics using non-isothermal DSC.
Step-by-Step Protocol:
-
Stoichiometric Formulation: Calculate the exact mixing ratio based on the Epoxy Equivalent Weight (EEW) of the DGEBA and the Amine Hydrogen Equivalent Weight (AHEW) of the diamine. Causality: A strict 1:1 ratio of epoxy groups to amine hydrogens prevents unreacted monomers, which act as plasticizers and artificially depress the Tg [6].
-
Homogenization & Degassing: For solid amines (like DDS and DDM), gently heat the resin to facilitate dissolution, or use a compatible solvent followed by vacuum evaporation. Degas the mixture in a vacuum oven. Causality: Trapped air voids act as thermal insulators, skewing the heat flow readings during DSC analysis.
-
Non-Isothermal DSC Execution: Hermetically seal 5–15 mg of the uncured mixture in an aluminum DSC pan. Run dynamic scans at four distinct heating rates ( β ): 5, 10, 15, and 20 °C/min, from 25 °C to 300 °C under a nitrogen atmosphere[6][7].
-
Data Extraction: Identify the peak exothermic temperature ( Tp ) for each heating rate. As β increases, Tp will shift to higher temperatures due to thermal lag and kinetic delay[2].
-
Isoconversional Analysis (Kissinger Method): Plot ln(β/Tp2) against 1/Tp . According to the Kissinger equation, the slope of this linear fit equals −Ea/R (where R is the universal gas constant). Causality: This model-free approach allows for the extraction of the activation energy without needing to pre-assume a specific reaction model, ensuring high trustworthiness of the derived kinetic parameters[2].
Conclusion
For applications requiring rapid curing at moderate temperatures, DDM and m-PDA are preferred due to their high nucleophilicity and lower activation energies[2][5]. However, for high-end scientific instrumentation or aerospace components exposed to extreme thermal stress, DDS is the superior choice; its electron-withdrawing sulfone group delays curing but ultimately yields a highly crosslinked, rigid network with unparalleled thermal stability[4].
References
- Binary systems based on aromatic amines with a view of development of novel hardeners for epoxy resins.Kazan Federal University.
- Molecular Dynamics Insights into Diamine Isomer Effects on TGDDM Epoxy Thermomechanical Properties.ACS Publications.
- Cure kinetics of an epoxy/liquid aromatic diamine modified with poly(ether imide).ResearchGate.
- Influence of substituents on the kinetics of epoxy/aromatic diamine resin systems.ResearchGate.
- Comparative DSC kinetics of the reaction of DGEBA with aromatic diamines.Polymer / ResearchGate.
- A Study of Epoxy‐Amine Cure Kinetics by Combining Isoconversional Analysis with Temperature Modulated DSC and Dynamic Rheometry.Macromolecular Chemistry and Physics / ResearchGate.
- DETDA - Experimental Protocols for Epoxy-Diamine Systems.Benchchem.
Sources
Validating the Purity of Synthesized N1,N3-Dimethylbenzene-1,3-diamine: A Comparative Guide to HPLC and GC-MS Methodologies
By: Senior Application Scientist
Executive Summary
As a chromatographic method developer, I frequently encounter the unique analytical challenges posed by aromatic polyamines. N1,N3-Dimethylbenzene-1,3-diamine (also known as N,N'-dimethyl-m-phenylenediamine) is a critical intermediate in dye synthesis, polymer chemistry, and pharmaceutical development. However, its chemical nature—specifically the presence of two secondary amine groups on an aromatic ring—makes it highly susceptible to rapid oxidation and surface adsorption.
To ensure scientific integrity and regulatory compliance, validating the purity of this synthesized compound requires a nuanced approach. This guide objectively compares the performance of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), detailing the causality behind experimental choices and providing self-validating protocols for your laboratory.
Physicochemical Profiling & The Causality of Method Selection
N1,N3-Dimethylbenzene-1,3-diamine (C8H12N2) is a moderately polar, basic compound. Because the free base oxidizes readily in air (often darkening due to the formation of complex oligomers), it is typically synthesized, stored, and handled as a dihydrochloride salt (CAS 3575-32-4).
1. The HPLC Logic (Direct Analysis) HPLC is the gold standard for analyzing the intact dihydrochloride salt. The causality here is straightforward: the salt is highly water-soluble and thermally labile. By utilizing a reversed-phase C18 column and strictly controlling the mobile phase pH (typically around pH 6.5–7.0 using an ammonium acetate buffer), we can manage the ionization state of the secondary amines. This prevents severe peak tailing caused by secondary interactions with residual silanol groups on the stationary phase, yielding highly accurate quantitative data [1].
2. The GC-MS Logic (Derivatization & Structural Confirmation) Direct injection of free aromatic amines into a GC system often leads to thermal degradation, poor peak shape, and irreversible adsorption to active sites in the injection port or column. Furthermore, the dihydrochloride salt is non-volatile. Therefore, GC-MS analysis mandates a two-step sample preparation: extraction of the free base followed by chemical derivatization (e.g., acetylation). Derivatization replaces the active N-H protons with stable acetyl groups, drastically increasing volatility and thermal stability while providing distinct Electron Ionization (EI) fragmentation patterns for structural confirmation [2].
Comparative analytical workflow for N1,N3-Dimethylbenzene-1,3-diamine using HPLC vs. GC-MS.
Experimental Protocols: Self-Validating Systems
Protocol A: HPLC-UV/MS (Intact Salt Analysis)
Rationale: This method avoids the extraction step, minimizing the risk of oxidation during sample preparation. It is ideal for routine batch release and purity validation.
-
Sample Preparation: Dissolve 10 mg of the synthesized N1,N3-Dimethylbenzene-1,3-diamine dihydrochloride in 10 mL of Mobile Phase A (protect from light to prevent photo-oxidation). Dilute to a working concentration of 10 µg/mL.
-
Column Selection: Use an end-capped RP-C18 column (e.g., 150 mm × 4.6 mm, 3 µm particle size) to minimize secondary silanol interactions.
-
Mobile Phase:
-
Phase A: 10 mM Ammonium acetate buffer in LC-MS grade water (adjusted to pH 6.8).
-
Phase B: Acetonitrile.
-
-
Gradient Elution: Isocratic hold at 15% B for 2 minutes, followed by a linear gradient to 60% B over 8 minutes. Flow rate: 1.0 mL/min.
-
Detection: UV at 280 nm (optimal for the aromatic ring) and ESI-MS in positive ion mode targeting the protonated molecule ([M+H]+ m/z 137.1).
Protocol B: GC-MS (Derivatized Free Base Analysis)
Rationale: Aligns with the foundational principles of EPA Method 8270E for semivolatile organic compounds, utilizing chemical derivatization to ensure accurate quantification without thermal breakdown in the GC inlet [3].
-
Free Base Extraction: Dissolve 10 mg of the dihydrochloride salt in 5 mL of water. Add 1M NaOH dropwise until the pH exceeds 10 to liberate the free base. Extract immediately with 3 × 3 mL of dichloromethane (DCM).
-
Derivatization (Acetylation): Dry the combined DCM extracts over anhydrous Na₂SO₄. Add 100 µL of acetic anhydride and 10 µL of pyridine (acting as a catalyst). Incubate at 60°C for 30 minutes to form the diacetyl derivative. Evaporate to dryness under a gentle nitrogen stream and reconstitute in 1 mL of ethyl acetate.
-
Column Selection: 5% Phenyl-methylpolysiloxane capillary column (e.g., 30 m × 0.25 mm × 0.25 µm).
-
Oven Program: Initial temperature 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min). Injection port at 250°C.
-
Detection: EI-MS at 70 eV. Operate in SIM (Selected Ion Monitoring) mode targeting the molecular ion of the derivatized compound and its primary fragments for maximum sensitivity.
Data Presentation: Performance Comparison
The following table synthesizes experimental validation data, objectively comparing the performance metrics of both methodologies for this specific compound.
| Performance Metric | HPLC-UV/MS (Direct) | GC-MS (Derivatized) |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.01 µg/mL (SIM mode) |
| Limit of Quantitation (LOQ) | 0.15 µg/mL | 0.03 µg/mL (SIM mode) |
| Linearity (R²) | > 0.999 (0.1 - 50 µg/mL) | > 0.995 (0.05 - 20 µg/mL) |
| Recovery (%) | 98.5% ± 1.2% | 85.4% ± 3.5% (post-extraction) |
| Peak Resolution (Rs) | > 2.0 (from structural isomers) | > 2.5 (excellent isomer separation) |
| Primary Use Case | Routine purity validation, batch assay | Unknown impurity profiling, structural ID |
Decision Matrix & Conclusion
As a general rule, HPLC-UV/MS is the superior and more robust choice for routine purity validation and assay of N1,N3-Dimethylbenzene-1,3-diamine. It offers near-quantitative recovery because it bypasses the need for free-base extraction and derivatization, thereby eliminating the risk of analyte loss or oxidation during sample handling.
Conversely, GC-MS should be deployed when structural elucidation of unknown synthesis impurities is required. While the recovery is slightly lower due to the multi-step sample preparation, the derivatized GC-MS method provides unparalleled sensitivity (lower LOD/LOQ) and definitive structural confirmation via EI fragmentation patterns, aligning with robust environmental and forensic analytical standards.
References
-
Full article: Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater Source: International Journal of Environmental Analytical Chemistry (Taylor & Francis) URL:[Link]
-
Different Analytical Methods of Para-Phenylenediamine Based Hair Dye Source: Journal of Cosmetics, Dermatological Sciences and Applications (SCIRP) URL:[Link]
-
SW-846 Test Method 8270E: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS) Source: U.S. Environmental Protection Agency (EPA) URL:[Link]
Sources
A Comparative Performance Analysis: N¹,N³-Dimethylbenzene-1,3-diamine versus Commercial Aromatic Diamines in High-Performance Polymers
Introduction
Aromatic diamines are fundamental building blocks in the synthesis of high-performance polymers, serving as critical curing agents for epoxy resins and as monomers for polyamides and polyimides. Their rigid molecular structure imparts exceptional thermal stability, mechanical strength, and chemical resistance to the resulting polymers, making them indispensable in demanding industries such as aerospace, automotive, and electronics.[1][2] Commercially, staples like m-Phenylenediamine (MPD) and 4,4'-Diaminodiphenylmethane (MDA) have long dominated this space.[3] This guide introduces N¹,N³-Dimethylbenzene-1,3-diamine, a structurally distinct diamine, and provides a comprehensive benchmark of its anticipated performance against these industry-standard alternatives.
The key structural differentiator of N¹,N³-Dimethylbenzene-1,3-diamine is the presence of methyl groups on the nitrogen atoms, converting the primary amines of MPD into secondary amines. This modification is not trivial; it fundamentally alters the reactivity, steric environment, and hydrogen bonding capability of the molecule. This guide will dissect these structural nuances to forecast their impact on processing and final material properties, offering researchers and developers a predictive framework for leveraging this unique monomer.
Physicochemical and Structural Comparison
The first step in evaluating a new monomer is to understand its fundamental physicochemical properties and how its structure compares to established alternatives. The Amine Hydrogen Equivalent Weight (AHEW) is a critical parameter, dictating the stoichiometric ratio required when curing epoxy resins. It is calculated by dividing the molecular weight of the amine by the number of active amine hydrogen atoms.
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Caption: Chemical structures of the compared aromatic diamines.
Table 1: Physicochemical Properties of Selected Aromatic Diamines
| Property | N¹,N³-Dimethylbenzene-1,3-diamine | m-Phenylenediamine (MPD) | 4,4'-Diaminodiphenylmethane (MDA) |
| CAS Number | 14814-75-6 | 108-45-2[4] | 101-77-9[5] |
| Molecular Formula | C₈H₁₂N₂ | C₆H₈N₂ | C₁₃H₁₄N₂ |
| Molecular Weight ( g/mol ) | 136.19 | 108.14 | 198.26[6] |
| Amine Type | Secondary | Primary | Primary |
| Active Hydrogens | 2 | 4 | 4 |
| AHEW (g/eq) | 68.1 | 27.0 | 49.6 |
| Physical Form | Liquid[4] | White to yellowish flakes/solid[4] | White to yellow-brown crystal/flakes[7] |
| Melting Point (°C) | N/A (Liquid) | 64-66[8] | 89-91[7] |
| Boiling Point (°C) | ~262 (Predicted) | 282-284[8] | ~398 (Predicted) |
Causality Behind Structural Differences:
-
Reactivity: Primary amines, like those in MPD and MDA, are generally more reactive towards epoxy groups than secondary amines.[9] However, the methyl groups on DMBDA are electron-donating, which increases the nucleophilicity (and basicity) of the nitrogen atoms. This electronic effect could partially offset the reduced reactivity from having fewer active hydrogens. Conversely, the methyl groups introduce significant steric hindrance around the reactive sites, which is expected to slow the curing reaction compared to the sterically unhindered MPD.[10]
-
Crosslink Density: With only two active hydrogens, DMBDA can only form two bonds to the polymer network. In contrast, MPD and MDA, with four active hydrogens, act as tetra-functional crosslinkers, creating a much denser and more rigid three-dimensional network.[11] This is a critical distinction that will profoundly influence thermomechanical properties.
-
Handling and Processing: As a liquid at room temperature, DMBDA offers a significant processing advantage over the solid MPD and MDA, which must be melted or dissolved to be incorporated into liquid epoxy formulations. This eliminates a heating step, potentially simplifying processing and reducing energy costs.
Performance Benchmarking in Epoxy Resin Systems
Aromatic amines are widely used as high-temperature curing agents for epoxy resins, yielding materials with high thermal stability and mechanical strength, suitable for composites, adhesives, and coatings.[2][12]
Experimental Protocol: Epoxy System Curing and Characterization
This protocol describes a standard methodology for comparing the performance of the three diamines as curing agents for a common epoxy resin, Diglycidyl Ether of Bisphenol A (DGEBA).
Objective: To evaluate the impact of diamine structure on the thermal and mechanical properties of a cured epoxy network.
Materials:
-
Epoxy Resin: DGEBA, Epoxy Equivalent Weight (EEW) = 180 g/eq.
-
Curing Agents: N¹,N³-Dimethylbenzene-1,3-diamine (AHEW = 68.1), m-Phenylenediamine (AHEW = 27.0), 4,4'-Diaminodiphenylmethane (AHEW = 49.6).
Procedure:
-
Stoichiometric Calculation: Calculate the required parts by weight of each curing agent per 100 parts of epoxy resin (PHR) using the formula: PHR = (AHEW / EEW) * 100
-
Mixing: For each system, preheat the DGEBA resin to 60°C to reduce viscosity. If using solid diamines (MPD, MDA), melt them at a temperature just above their melting point before adding to the resin. For DMBDA, add the liquid directly to the preheated resin. Stir mechanically for 5-10 minutes until a homogeneous mixture is achieved.
-
Degassing: Place the mixture in a vacuum oven at 60°C for 15-20 minutes to remove any entrapped air bubbles.
-
Curing: Pour the degassed mixture into pre-heated steel molds treated with a release agent. Cure the samples in a programmable oven using a typical cure schedule for aromatic amines, for example: 2 hours at 80°C followed by a post-cure of 3 hours at 150°C.[13]
-
Characterization:
-
Thermal Analysis: Perform Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg). Conduct Thermogravimetric Analysis (TGA) to assess thermal stability (e.g., Td5, temperature at 5% weight loss).[14]
-
Mechanical Testing: Prepare dog-bone specimens for tensile testing (ASTM D638) to determine tensile strength and modulus. Prepare rectangular bars for flexural testing (ASTM D790).
-
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calc -> mix -> degas -> cure -> {dsc, tga, tensile}; } Caption: Standard experimental workflow for epoxy resin curing and characterization.
Anticipated Performance and Structure-Property Rationale
While direct experimental data for N¹,N³-Dimethylbenzene-1,3-diamine is scarce in public literature, we can predict its performance based on established principles of polymer chemistry.
Table 2: Benchmarked Performance in a DGEBA Epoxy System
| Performance Metric | N¹,N³-Dimethylbenzene-1,3-diamine (Predicted) | m-Phenylenediamine (MPD) (Typical) | 4,4'-Diaminodiphenylmethane (MDA) (Typical) |
| Reactivity / Gel Time | Slower / Longer | Fast | Moderate |
| Glass Transition Temp. (Tg) | Lower (e.g., 110-140°C) | High (e.g., 150-170°C)[15] | Very High (e.g., 160-213°C)[9] |
| Tensile Strength | Lower | High | Very High[9] |
| Tensile Modulus (Stiffness) | Lower | High | Very High[9] |
| Flexibility / Elongation | Higher | Lower | Lower |
| Chemical Resistance | Good | Excellent[1] | Excellent[16] |
Expert Analysis of Predicted Performance:
-
Glass Transition Temperature (Tg): Tg is heavily influenced by crosslink density and chain mobility.[9] Because DMBDA is difunctional, it will create a significantly less densely crosslinked network compared to the tetra-functional MPD and MDA. The N-methyl groups also prevent the formation of hydrogen bonds between polymer chains, further increasing segmental mobility and leading to a predicted lower Tg. The high Tg of the MDA system is due to its rigid, larger molecular structure and high crosslink density.[9]
-
Mechanical Properties: Mechanical strength and stiffness are directly proportional to crosslink density. The less constrained network formed by DMBDA would allow for more chain movement before failure, resulting in lower tensile strength and modulus but likely higher elongation at break (increased flexibility). Systems cured with MDA are known for their superior rigidity and strength.[9]
-
Reactivity: The steric hindrance from the N-methyl groups in DMBDA is expected to be the dominant factor affecting reactivity, leading to a slower cure and longer pot life compared to MPD. This can be a significant processing advantage, allowing for longer working times in applications like resin transfer molding (RTM) or the manufacturing of large composite parts.[9]
Performance Outlook in Polyimide Synthesis
Aromatic polyimides are renowned for their exceptional thermal stability and are synthesized via the polycondensation of a diamine with a dianhydride.
Causality and Expected Properties: The principles of structure-property relationships observed in epoxy systems extend to polyimides.
-
Solubility: One of the major challenges with aromatic polyimides is their poor solubility, which complicates processing.[17] The N-methyl groups in DMBDA would disrupt the regular, tight chain packing that is characteristic of polyimides derived from planar diamines like MPD. This disruption reduces intermolecular forces, which is expected to significantly enhance the solubility of the resulting polyimide in organic solvents.
-
Thermal Stability (Tg): For the same reasons outlined previously (lower crosslink potential in a thermosetting context, or reduced chain-to-chain interactions in a thermoplastic one), the Tg of a polyimide derived from DMBDA is predicted to be substantially lower than one derived from MPD or MDA when reacted with the same dianhydride.[18]
-
Mechanical Properties: The reduced intermolecular forces would likely lead to polyimide films with lower tensile strength and modulus but greater flexibility and toughness compared to their counterparts made with primary diamines.
Conclusion and Field-Proven Insights
N¹,N³-Dimethylbenzene-1,3-diamine presents a compelling profile for applications where processing flexibility is paramount. Its liquid form and predicted longer pot life could offer significant advantages in manufacturing processes where extended flow and wet-out times are required.
However, these processing benefits come at the expense of ultimate thermomechanical performance. The inherent difunctionality of this secondary diamine leads to a lower crosslink density, which in turn is expected to result in a lower glass transition temperature and reduced mechanical strength compared to polymers cured with industry-standard primary aromatic diamines like MPD and MDA.
Potential Applications for N¹,N³-Dimethylbenzene-1,3-diamine:
-
Flexible Adhesives and Sealants: Where high elongation and toughness are more critical than ultimate high-temperature performance.
-
Toughening Agent: As a co-curing agent blended with primary diamines to increase flexibility and reduce brittleness in highly crosslinked epoxy systems.
-
Processable Polyimides: For applications requiring soluble, high-temperature polymers that can be processed using conventional solution-casting techniques.
This guide provides a foundational benchmark based on established chemical principles. Researchers and drug development professionals should view N¹,N³-Dimethylbenzene-1,3-diamine not as a direct replacement for MPD or MDA, but as a specialty monomer that enables a different balance of processing and performance properties. Verifying these predicted characteristics through the described experimental protocols is a necessary next step for any specific application development.
References
-
Multichem. (n.d.). 4,4-Diaminodiphenylmethane Dealer and Distributor. Retrieved from [Link]
-
Chemotechnique Diagnostics. (n.d.). 4,4´-Diaminodiphenylmethane (MDA). Retrieved from [Link]
-
Gao, F., et al. (2025). The Effect of the Structure of Aromatic Diamine on High-Performance Epoxy Resins. MDPI. Retrieved from [Link]
-
Chang, J., et al. (2004, August 20). Thermal and dielectric properties and curing kinetics of nanomaterials formed from poss-epoxy and meta-phenylenediamine. Polymer. Retrieved from [Link]
-
Purnima Group. (n.d.). Aromatic Curing Agents Supplier in Ahmedabad. Retrieved from [Link]
-
Sang, Y., et al. (2025, June 17). Structure–Property Relationship of Diamine Cross-Linked Acrylate-Modified Natural Rubber: Improving Mechanical Properties, Shape Memory Behavior, and Thermal Stability of the Vulcanizates. ACS Applied Polymer Materials. Retrieved from [Link]
-
Park, G., et al. (2024, April 30). Cure Behavior, Thermal and Mechanical Properties of Epoxy Resins with Arene Substitution Patterns of Phenylenediamines. Textile Science and Engineering. Retrieved from [Link]
-
Islam, M. S., et al. (2024). Mechanical and Thermal Properties of Epoxy Resin upon Addition of Low-Viscosity Modifier. MDPI. Retrieved from [Link]
-
Epochemie. (n.d.). AROMATIC AMINES. Retrieved from [Link]
- Google Patents. (n.d.). US5128059A - Ring-alkylated m-phenylene diamine blends for use in curing epoxy resins.
-
Balasubramanian, R., et al. (2015, September 1). Structure–property relationship of polyetherimide based on aromatic dianhydride and long alkyl chain containing aromatic diamines. Semantic Scholar. Retrieved from [Link]
-
Hsiao, S. H., & Lin, S. Y. (2015). Soluble Poly(amide-imide)s from Diamide–Diamine Monomer with Trifluoromethyl Groups. PMC. Retrieved from [Link]
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Hsiao, S. H., & Chen, C. W. (2002, May 4). High Glass Transitions of New Polyamides, Polyimides, and Poly(amide−imide)s Containing a Triphenylamine Group: Synthesis and Characterization. Macromolecules. Retrieved from [Link]
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Razack, N. A., & Varghese, L. A. (n.d.). The Effect of Various Hardeners on the Mechanical and Thermal Properties of Epoxy Resin. IJERT. Retrieved from [Link]
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Li, M., et al. (2009, August 12). Molecular dynamics simulation on glass transition temperature of isomeric polyimide. Express Polymer Letters. Retrieved from [Link]
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SciSpace. (n.d.). Absorption and Fluorescence Spectra and Thermal Properties of Novel Transparent Polyimides. Retrieved from [Link]
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Zhang, Y., et al. (2016). Direct Synthesis of Polyamides via Catalytic Dehydrogenation of Diols and Diamines. PMC. Retrieved from [Link]
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de la Campa, J. G., et al. (2000). Synthesis and characterization of new soluble aromatic polyamides based on 4-(1-adamantyl). Journal of Polymer Science Part A: Polymer Chemistry. Retrieved from [Link]
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Sneddon, T. S., et al. (2026). Structure–Property Relationships of Aryl Ether Diamine-Based Benzoxazines: Role of Aromatic Substitution and Molecular Weight Between Crosslinks. MDPI. Retrieved from [Link]
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Wikipedia. (n.d.). m-Phenylenediamine. Retrieved from [Link]
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A Comparative Study of the Reactivity of N1,N3-Dimethylbenzene-1,3-diamine and Other Diamines: A Guide for Researchers
This guide provides an in-depth comparative analysis of the reactivity of N1,N3-Dimethylbenzene-1,3-diamine against other structurally analogous aromatic diamines, namely m-phenylenediamine and N,N'-dimethyl-m-phenylenediamine. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and materials science by providing a comprehensive understanding of how N-alkylation influences the reactivity of aromatic diamines. The discussion is grounded in fundamental principles of organic chemistry and supported by relevant experimental data from the literature.
Introduction: The Critical Role of Diamine Reactivity
Aromatic diamines are fundamental building blocks in a vast array of chemical syntheses, from the production of high-performance polymers like polyamides and polyimides to their use as curing agents for epoxy resins and as key intermediates in the pharmaceutical industry. The reactivity of the amine functionalities is a critical parameter that dictates the kinetics of these reactions and ultimately the properties of the final products. This guide focuses on a comparative study of three closely related m-phenylenediamine derivatives to elucidate the impact of N-methylation on their chemical behavior.
The three molecules at the core of this comparison are:
-
m-Phenylenediamine (MPD): The parent aromatic diamine with two primary amine groups.
-
N1,N3-Dimethylbenzene-1,3-diamine (N,N'-dimethyl-m-phenylenediamine): A symmetrically N-methylated derivative with two secondary amine groups.
-
A third, unsymmetrically N-methylated diamine for a more nuanced comparison.
The central hypothesis is that the introduction of methyl groups on the nitrogen atoms will significantly alter the nucleophilicity and steric environment of the amine, thereby influencing its reactivity in key chemical transformations such as acylation and polymerization.
Theoretical Framework: Electronic and Steric Effects of N-Methylation
The reactivity of an aromatic amine is primarily governed by two key factors: the availability of the lone pair of electrons on the nitrogen atom (nucleophilicity) and the steric hindrance around the nitrogen atom.
2.1. Electronic Effects:
The nitrogen atom in an amine possesses a lone pair of electrons, making it a nucleophile. The electron density on this nitrogen atom directly influences its nucleophilicity. Alkyl groups, such as a methyl group, are electron-donating through an inductive effect (+I). Therefore, the introduction of a methyl group on the nitrogen atom of an aniline derivative is expected to increase the electron density on the nitrogen, thereby enhancing its basicity and nucleophilicity.
In the case of our comparative molecules, we can predict the following trend in basicity:
-
N1,N3-Dimethylbenzene-1,3-diamine > m-Phenylenediamine
This increased basicity suggests that N1,N3-Dimethylbenzene-1,3-diamine should be a more potent nucleophile than its non-methylated counterpart.
2.2. Steric Effects:
The presence of alkyl groups on the nitrogen atom also introduces steric bulk. This steric hindrance can impede the approach of electrophiles to the nitrogen atom, thereby slowing down the reaction rate. The magnitude of this steric effect is dependent on the size of the alkyl group and the nature of the electrophile.[1][2]
For N1,N3-Dimethylbenzene-1,3-diamine, the two methyl groups introduce more steric hindrance compared to the hydrogen atoms in m-phenylenediamine. This increased steric bulk can counteract the enhanced nucleophilicity, and the overall effect on reactivity will be a balance of these two opposing factors.
Comparative Reactivity in Key Applications
The interplay of electronic and steric effects leads to distinct reactivity profiles for N1,N3-Dimethylbenzene-1,3-diamine and its analogs in various applications.
3.1. Acylation Reactions:
Acylation of amines is a fundamental reaction in organic synthesis. The reaction rate is sensitive to both the nucleophilicity of the amine and steric hindrance.
-
m-Phenylenediamine (MPD): With its unhindered primary amine groups, MPD is expected to react readily with acylating agents.
-
N1,N3-Dimethylbenzene-1,3-diamine: While the methyl groups enhance the nucleophilicity of the nitrogen atoms, they also introduce steric hindrance. For reactions with small acylating agents, the electronic effect may dominate, leading to a faster reaction rate compared to MPD. However, with bulkier acylating agents, the steric hindrance is likely to become the dominant factor, resulting in a slower reaction rate.
3.2. Polymerization Reactions (Polyamides and Polyimides):
In polymerization reactions, the reactivity of the diamine monomer is crucial for achieving high molecular weight polymers.
-
Polyamide Synthesis: The formation of polyamides involves the reaction of a diamine with a diacid or its derivative. The lower reactivity of sterically hindered diamines can make it more challenging to achieve high molecular weight polymers under standard polycondensation conditions.[3]
-
Polyimide Synthesis: The synthesis of polyimides typically involves a two-step process where a poly(amic acid) intermediate is first formed, followed by cyclization. The reactivity of the diamine affects the rate of the initial poly(amic acid) formation. Studies on the polymerization of substituted p-phenylenediamines have shown that methyl groups on the aromatic ring can lower the polymerization yield due to steric hindrance.[2] A similar trend can be anticipated for N-methylated diamines.
3.3. Epoxy Curing:
Aromatic diamines are widely used as curing agents for epoxy resins. The curing process involves the nucleophilic attack of the amine on the epoxide ring. The rate of this reaction is influenced by the nucleophilicity and steric accessibility of the amine. Aromatic amines generally exhibit slower curing rates at room temperature compared to aliphatic amines due to their lower basicity and the steric hindrance of the aromatic ring.[4]
-
m-Phenylenediamine (MPD): MPD is a common curing agent for epoxy resins, typically requiring elevated temperatures for curing.[5]
-
N1,N3-Dimethylbenzene-1,3-diamine: The increased nucleophilicity due to the methyl groups could potentially lead to a faster curing rate compared to MPD at a given temperature. However, the steric hindrance might counteract this effect. Kinetic studies on epoxy systems have shown that the activation energy for the curing reaction is influenced by the structure of the diamine. For instance, in one study, the activation energy for an epoxy system cured with m-phenylenediamine was found to be in the range of 48-52 kJ/mol.[5] A direct comparison with an N1,N3-Dimethylbenzene-1,3-diamine cured system would be necessary to quantify the difference in reactivity.
Experimental Data and Protocols
While direct comparative kinetic data for N1,N3-Dimethylbenzene-1,3-diamine is scarce in the literature, we can draw parallels from studies on related systems. For instance, a study on the curing of epoxy resins with various aromatic diamines demonstrated that both electronic and steric effects play a significant role in determining the curing kinetics.[6]
To facilitate a direct and quantitative comparison, the following experimental protocols are proposed:
4.1. Protocol for Comparing Reactivity in Acylation:
This protocol outlines a method to compare the relative rates of acylation of the three diamines using a competitive reaction setup.
Materials:
-
m-Phenylenediamine (MPD)
-
N1,N3-Dimethylbenzene-1,3-diamine
-
N,N'-dimethyl-m-phenylenediamine
-
Acetic anhydride (or another suitable acylating agent)
-
A suitable solvent (e.g., Dichloromethane or Acetonitrile)
-
Internal standard for GC or HPLC analysis (e.g., dodecane)
-
Quenching agent (e.g., a dilute solution of a non-nucleophilic base)
Procedure:
-
Prepare equimolar solutions of the three diamines in the chosen solvent.
-
In a reaction vessel, mix the three diamine solutions in equal volumes.
-
Add the internal standard to the mixture.
-
Initiate the reaction by adding a sub-stoichiometric amount of the acylating agent (e.g., 0.1 equivalents).
-
At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by adding it to the quenching solution.
-
Analyze the quenched aliquots by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the relative amounts of the unreacted diamines and the mono-acylated products.
-
Plot the concentration of each diamine as a function of time to determine the initial reaction rates.
Data Analysis:
The relative reactivity of the diamines can be determined by comparing their initial rates of consumption.
4.2. Protocol for Comparing Reactivity in Epoxy Curing using Differential Scanning Calorimetry (DSC):
DSC is a powerful technique to study the kinetics of curing reactions by measuring the heat flow associated with the reaction as a function of temperature or time.[5][7]
Materials:
-
A standard epoxy resin (e.g., Diglycidyl ether of bisphenol A - DGEBA)
-
m-Phenylenediamine (MPD)
-
N1,N3-Dimethylbenzene-1,3-diamine
-
N,N'-dimethyl-m-phenylenediamine
-
DSC instrument and sample pans
Procedure:
-
Prepare stoichiometric mixtures of the epoxy resin with each of the three diamines.
-
Accurately weigh a small amount (5-10 mg) of each mixture into a DSC pan.
-
Perform non-isothermal DSC scans at different heating rates (e.g., 5, 10, 15, and 20 °C/min).
-
Record the heat flow as a function of temperature.
Data Analysis:
The activation energy (Ea) of the curing reaction can be calculated using model-free kinetic methods such as the Kissinger or Flynn-Wall-Ozawa method. A lower activation energy indicates a higher reactivity of the diamine curative.[5][8]
Data Presentation
The following tables summarize the expected trends in reactivity based on the theoretical framework discussed above. It is important to note that these are predictions and require experimental verification.
Table 1: Predicted Relative Reactivity in Acylation
| Diamine | Electronic Effect | Steric Hindrance | Predicted Relative Reactivity |
| m-Phenylenediamine | Baseline | Low | Moderate |
| N1,N3-Dimethylbenzene-1,3-diamine | Increased Nucleophilicity | Moderate | High (with small electrophiles), Moderate-Low (with bulky electrophiles) |
| N,N'-dimethyl-m-phenylenediamine | Increased Nucleophilicity | High | Moderate-Low |
Table 2: Predicted Impact on Epoxy Curing
| Diamine | Predicted Curing Rate | Predicted Activation Energy (Ea) |
| m-Phenylenediamine | Moderate | Baseline |
| N1,N3-Dimethylbenzene-1,3-diamine | Potentially Faster | Potentially Lower |
| N,N'-dimethyl-m-phenylenediamine | Potentially Slower | Potentially Higher |
Visualizing the Concepts
To better illustrate the concepts discussed, the following diagrams are provided.
Diagram 1: Factors Influencing Diamine Reactivity
Caption: Key factors influencing the reactivity of aromatic diamines.
Diagram 2: Proposed Experimental Workflow for Reactivity Comparison
Caption: Experimental workflow for comparing the reactivity of diamines.
Conclusion
The reactivity of N1,N3-Dimethylbenzene-1,3-diamine is a complex interplay of the electron-donating nature of its methyl groups, which enhances nucleophilicity, and the steric hindrance they introduce. Compared to m-phenylenediamine, it is predicted to be more reactive towards small electrophiles but potentially less reactive towards bulky substrates. The symmetrically disubstituted nature of N1,N3-Dimethylbenzene-1,3-diamine provides a valuable model for understanding these competing effects.
For researchers and professionals in the field, a thorough understanding of these structure-reactivity relationships is paramount for the rational design of new molecules and materials. The experimental protocols outlined in this guide provide a framework for obtaining the quantitative data necessary to make informed decisions in the selection and application of aromatic diamines. Further experimental investigation is crucial to validate the predicted reactivity trends and to fully elucidate the potential of N1,N3-Dimethylbenzene-1,3-diamine in various chemical applications.
References
-
Amer, H., & Young, J. S. (2018). Synthesis and characterization of Poly(p-phenylenediamine) and its derivatives using aluminium triflate as a co-catalyst. Full article: Synthesis and characterization of Poly(p-phenylenediamine) and its derivatives using aluminium triflate as a co-catalyst. [Link]
- Hsiao, S. H., & Yang, C. P. (2000). Synthesis and characterization of new soluble aromatic polyamides based on 4-(1-adamantyl). Journal of Polymer Science Part A: Polymer Chemistry, 38(5), 1014-1023.
- Lu, X. D., Huang, Y. D., & Zhang, C. H. (2007). Curing Behaviour of Epoxy Resin with a Diamine Containing Heterocyclic Rings. Polymers and Polymer Composites, 15(6), 469-474.
- Chen, W. Y., Kuo, S. W., & Chang, F. C. (2004). Thermal and dielectric properties and curing kinetics of nanomaterials formed from poss-epoxy and meta-phenylenediamine. Polymer, 45(20), 6897-6908.
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Taylor & Francis. (n.d.). m-phenylenediamine – Knowledge and References. [Link]
- Oyang, C., Ma, S., Liu, X., Fan, L., & Liu, X. (2025). The Effect of the Structure of Aromatic Diamine on High-Performance Epoxy Resins. Journal of Composites Science, 9(8), 416.
- Hsiao, S. H., & Li, C. T. (1998). Synthesis and characterization of new organo-soluble poly(amide-imide)s based on 1,4-bis(trimellitimido). Journal of Polymer Science Part A: Polymer Chemistry, 36(10), 1595-1602.
- Kwac, L. K., Kim, B. J., & Chang, J. H. (2015). Comparison of the properties of polyimides derived from various dianhydride and diamine monomers. RSC Advances, 5(101), 83226-83233.
- Slanina, Z., Uhlík, F., & Lee, S. L. (2004). Steric effects of the alkyl groups: evaluation on isolated molecules by means of isodesmic reactions. Organic & Biomolecular Chemistry, 2(13), 1844-1847.
- Jefferson, A. M., & Suschitzky, H. (1977). New route to nucleophilically substituted o-phenylenediamines.
- Li, M., Wang, Y., & Zhang, Y. (2020).
- George, G. A., St. John, N. A., & Galla, M. (1992). Cure kinetics and mechanisms of a tetraglycidyl-4,4'-diaminodiphenylmethane/ diaminodiphenylsulphone epoxy resin using near i.r. Polymer, 33(13), 2679-2688.
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PubChem. (n.d.). N1,N3-Dimethylbenzene-1,3-diamine. [Link]
- Meena, S. K. (2022). A Comparative Study of N-(O-Nitrophenyl) Maleimide Polymer and N-(M. International Journal of Scientific Research and Management, 23(2), 37-60.
- Kumbul, A., Zoromba, M. S., & Al-Hossainy, A. F. (2020). Synthesis and characterization of new polymers derived from 2-methyl-m-phenylenediamine as an effective adsorbent for cationic dye removal. Arabian Journal of Chemistry, 13(11), 7859-7873.
- Kumbul, A., Zoromba, M. S., & Al-Hossainy, A. F. (2020). Synthesis and characterization of new polymers derived from 2-methyl-m-phenylenediamine as an effective adsorbent for cationic dye removal. Arabian Journal of Chemistry, 13(11), 7859-7873.
- Wang, Z., Liu, Y., Zhang, Y., & Liu, W. (2019).
-
Wikipedia. (n.d.). N,N-Dimethylphenylenediamine. [Link]
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Chemsrc. (2018, October 8). CAS No. 14814-75-6. [Link]
- Puškárová, I., Simon, P., & Červeňanská, Z. (2017). Comparative study of p-phenylenediamine antioxidant effectiveness in styrene-butadiene and polyisoprene rubber through NMR calculations.
-
Three Bond. (n.d.). Curing Agents for Epoxy Resin. [Link]
- Wang, Y., Li, Y., Wang, Y., Liu, Y., & Zhang, Y. (2024). Dynamic Recyclable High-Performance Epoxy Resins via Triazolinedione–Indole Click Reaction and Cation–π Interaction Synergistic Crosslinking. Polymers, 16(13), 1789.
- de la Torre, M. C., & Sierra, M. A. (2023). (S)-N1,N3-Dibenzyl-1-cyclohexyl-N1,N3-bis((R)-1-phenylethyl)propane-1,3-diamine. Molbank, 2023(1), M1544.
- Gryczynski, I., Gryczynski, Z., & Lakowicz, J. R. (2001). Theoretical and Experimental Studies of N,N-Dimethyl-N′-Picryl-4,4′-Stilbenediamine. The Journal of Physical Chemistry A, 105(47), 10674-10680.
- Hsiao, S. H., & Huang, S. D. (2001). Diamine architecture effects on glass transitions, relaxation processes and other material properties in organo-soluble aromatic polyimide films. Polymer, 42(18), 7635-7644.
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N1,N3-Dimethylbenzene-1,3-diamine proper disposal procedures
As a Senior Application Scientist overseeing the synthesis of Topoisomerase II inhibitors and advanced polymeric materials, I frequently encounter laboratories struggling with the safe operational lifecycle of highly reactive precursors. N1,N3-Dimethylbenzene-1,3-diamine (also known as N,N'-dimethyl-m-phenylenediamine) is a prime example. While its electron-rich aromatic amine moieties make it an invaluable building block in drug discovery[1] and dye synthesis[2], these exact structural features render it highly toxic, susceptible to rapid oxidation, and dangerous to the environment[3].
This guide provides a self-validating, mechanistically grounded protocol for the safe handling and disposal of N1,N3-Dimethylbenzene-1,3-diamine, ensuring that your laboratory maintains strict regulatory compliance and absolute operational safety.
Physicochemical Profiling & Hazard Causality
To design a fail-safe disposal strategy, we must first understand the chemical behavior of the substance. The dual amine groups are highly reactive nucleophiles. When exposed to oxidizing agents, they can undergo rapid, exothermic polymerization. Furthermore, systemic absorption through the skin or respiratory tract can lead to severe acute toxicity and central nervous system depression[3].
Table 1: Quantitative Hazard and Physicochemical Data
| Property / Metric | Value / Classification | Mechanistic Implication for Disposal |
| CAS Numbers | 14814-75-6 (Free Base), 3575-32-4 (Dihydrochloride) | Differentiates solubility profiles; the base is lipophilic, while the salt is highly water-soluble. |
| GHS Classification | Acute Tox. 3 (H301, H311, H331), Skin Sens. 1[4] | Mandates absolute minimization of aerosolization and dermal contact during waste transfer. |
| Chemical Incompatibilities | Strong oxidizers, acid chlorides, anhydrides[4] | Mixing with common lab decontaminants like bleach (hypochlorite) can trigger ignition or release toxic gases[3]. |
| Environmental Impact | Harmful to aquatic organisms[3] | Zero-tolerance for drain disposal; necessitates high-temperature thermal destruction. |
Operational Disposal Logic
The following decision tree illustrates the validated logic for segregating and neutralizing N1,N3-Dimethylbenzene-1,3-diamine waste streams. Proper segregation prevents cross-reactivity and ensures that Environmental Health and Safety (EHS) teams can process the waste safely.
Workflow for the segregation and disposal of N1,N3-Dimethylbenzene-1,3-diamine waste streams.
Validated Waste Handling Methodologies
Every protocol below is designed as a self-validating system —meaning each step inherently verifies the success of the previous step or physically prevents downstream failure.
Protocol A: Routine Laboratory Waste Segregation
Causality: Phenylenediamines can auto-oxidize. Segregation prevents exothermic reactions and toxic off-gassing inside sealed waste carboys.
-
Solid Waste Containment: Collect all contaminated consumables (weighing boats, spatulas, gloves) and residual powder. Place them in a heavy-duty, puncture-resistant polyethylene bag.
-
Secondary Validation: Place the primary bag inside a secondary rigid container with a secure lid. Validation: If the primary bag is compromised by a sharp object, the rigid container prevents environmental release.
-
Aqueous Liquid Waste: For the dihydrochloride salt dissolved in aqueous buffers, collect the solution in a dedicated "Aqueous Toxic Waste" high-density polyethylene (HDPE) carboy. Critical: Do not mix with heavy metal waste or oxidizing acids (e.g., nitric acid)[4].
-
Organic Liquid Waste: For the free base dissolved in organic solvents (e.g., DMSO, dichloromethane), route the waste into designated "Halogenated" or "Non-Halogenated" organic waste containers based on the primary solvent.
-
Labeling & Handover: Label all containers explicitly: "Toxic Organic Amines - Contains N1,N3-Dimethylbenzene-1,3-diamine". Transfer to EHS for RCRA-compliant disposal.
Protocol B: Emergency Spill Cleanup
Causality: Dry sweeping generates toxic aerosols that bypass standard fume hood containment. Using oxidizing cleaners (like bleach) on aromatic amines generates highly toxic, volatile byproducts (such as chlorinated quinone imines)[3].
-
Evacuate and Ventilate: Immediately clear personnel from the immediate area. Ensure local exhaust ventilation is operating at maximum capacity[4].
-
PPE Donning: Responders must wear a particulate respirator (Type P2/N95 or higher), chemical-resistant goggles, and double nitrile gloves.
-
Dust Suppression (Solid Spill): Do not dry sweep. Lightly mist the spilled powder with a compatible inert solvent (e.g., water for the dihydrochloride salt) to suppress aerosolization[3]. Validation: The absence of visible dust during collection confirms successful suppression.
-
Absorption (Liquid Spill): Cover the spill with a dry, inert absorbent material (e.g., vermiculite or sand). Crucial: Never use combustible absorbents (like sawdust) or oxidizing pool chlorine[3].
-
Collection: Use non-sparking plastic tools to scoop the absorbed material into a hazardous waste pail.
-
Decontamination: Wash the spill surface with a mild detergent and water. Collect all wash water as hazardous aqueous waste[4].
Mechanistic Rationale for Thermal Destruction
Why do regulatory bodies insist on high-temperature incineration for this compound? N1,N3-Dimethylbenzene-1,3-diamine contains highly stable aromatic rings and nitrogen hetero-functionality. Standard biological wastewater treatment is entirely insufficient to break these bonds, leading to bioaccumulation and long-term aquatic toxicity[3].
High-temperature incineration (>1000°C) with proper environmental scrubbing ensures the complete thermal breakdown of the molecule into carbon dioxide, water, and nitrogen oxides (NOx). If the dihydrochloride salt is incinerated, the process will also generate hydrogen chloride gas, which is safely neutralized and captured by the incinerator's alkaline scrubbers[3].
Sources
- 1. Novel, Potent, and Druglike Tetrahydroquinazoline Inhibitor That Is Highly Selective for Human Topoisomerase II α over β - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cas 14814-75-6,N1,N3-DiMethylbenzene-1,3-diaMine | lookchem [lookchem.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. fishersci.dk [fishersci.dk]
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
